2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Description
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Properties
IUPAC Name |
4,5-dichloro-2-(chloromethyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEUIQSKUWJLSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=O)C(=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403589 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51356-03-7 | |
| Record name | 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one chemical properties
An In-Depth Technical Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized heterocyclic compound belonging to the pyridazinone family. The pyridazinone core is a "privileged scaffold" in medicinal and agricultural chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2][3] This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and potential as a strategic building block for researchers, scientists, and drug development professionals. The molecule's unique architecture, featuring three distinct chlorine atoms, offers a versatile platform for synthetic diversification, making it a valuable intermediate in the discovery of novel therapeutic agents and agrochemicals.[4][5]
Physicochemical and Structural Properties
The structural and physical characteristics of this compound define its reactivity and handling. The presence of three electronegative chlorine atoms, a carbonyl group, and a diazine ring system results in a specific electronic profile and molecular geometry.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 51356-03-7 | [6] |
| Molecular Formula | C₅H₃Cl₃N₂O | [6] |
| Molecular Weight | 213.45 g/mol | [6] |
| Exact Mass | 211.931 g/mol | [6] |
| Appearance | Solid (predicted) | General chemical knowledge |
| Melting Point | 69-70 °C | [6] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [6] |
| XLogP3 | 1.8 | [6] |
| Topological Polar Surface Area | 32.7 Ų | [6] |
Synthesis and Methodology
The synthesis of this compound originates from its precursor, 4,5-dichloropyridazin-3(2H)-one. The core principle of the synthesis is the selective N-alkylation of the pyridazinone ring.
Synthetic Workflow
The process involves the deprotonation of the N-H bond of the pyridazinone ring by a suitable base, creating a nucleophilic nitrogen anion. This anion then attacks an appropriate electrophilic chloromethylating agent to form the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for N-alkylation of pyridazinones.[7]
-
Reaction Setup : To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,5-dichloropyridazin-3(2H)-one (1.0 eq).
-
Solvent and Base Addition : Add a suitable polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF). Add a base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.1 eq).
-
Causality : A polar aprotic solvent is chosen to dissolve the reactants without interfering with the nucleophilic reaction. The base must be strong enough to deprotonate the pyridazinone N-H, which has a pKa rendering it sufficiently acidic for this reaction.
-
-
Addition of Alkylating Agent : Stir the mixture at room temperature for 30-60 minutes. Subsequently, add the chloromethylating agent (e.g., chloroiodomethane, 1.1 eq) dropwise.
-
Causality : Chloroiodomethane is an effective agent as iodine is a better leaving group than chlorine, facilitating the initial nucleophilic attack by the nitrogen anion. The chloromethyl group is thus installed.
-
-
Reaction Monitoring : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification : Cool the reaction to room temperature. Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.
-
N-CH₂Cl Group (Primary Site) : The chloromethyl group is a potent electrophile. The chlorine atom is readily displaced by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) via an Sₙ2 mechanism. This allows for the facile conjugation of the pyridazinone moiety to other molecules.
-
C4/C5-Cl Groups (Secondary Sites) : The chlorine atoms on the pyridazinone ring are susceptible to nucleophilic aromatic substitution. The electron-withdrawing effect of the adjacent carbonyl and ring nitrogen atoms activates these positions. This reactivity allows for further functionalization of the core ring structure.[8]
Caption: Key reaction pathways for this compound.
Applications in Research and Development
The pyridazinone scaffold is a cornerstone in modern drug discovery and agrochemical science.[1] this compound serves as a key intermediate to access novel derivatives.
-
Drug Discovery : Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities.[9] They are investigated as anticancer agents (e.g., PARP-1 inhibitors), vasodilators for cardiovascular diseases, and anti-inflammatory, analgesic, and antimicrobial agents.[2][10] The title compound provides a reactive handle to incorporate the dichloropyridazinone pharmacophore into larger, more complex molecules, enabling structure-activity relationship (SAR) studies.
-
Agrochemicals : Certain substituted pyridazinones are potent herbicides that act by inhibiting photosynthetic processes in weeds.[4] The title compound is a valuable precursor for synthesizing new agrochemicals with potentially improved efficacy, selectivity, and environmental profiles.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from its precursor, 4,5-dichloropyridazin-3(2H)-one, and related structures provide guidance.
-
Hazard Identification : Assumed to be hazardous. Precursors are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE) : Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling : Avoid breathing dust, fumes, or vapors.[13] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
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Thermo Fisher Scientific. (2012). Safety Data Sheet: 3,6-Dichloropyridazine. Available at: [Link]
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Bio-Rad. (n.d.). 4,5-Dichloro-2-methyl-3(2H)-pyridazinone. Available at: [Link]
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Hoong-Kun Fun & Jagadese J. Vittal. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o3055. Available at: [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
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Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 735-738. Available at: [Link]
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El-Sayed, M. A. A., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 15(25), 2169-2195. Available at: [Link]
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El-Gohary, N. S., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances, 13(45), 31737-31753. Available at: [Link]
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Cardozo, A. A., et al. (2022). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 27(21), 7208. Available at: [Link]
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Asati, V., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of the Indian Chemical Society, 98(11), 100188. Available at: [Link]
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ResearchGate. (2011). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Available at: [Link]
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SpectraBase. (n.d.). 3(2H)-Pyridazinone, 2-[3-(chloromethyl)phenyl]-4,5-dimethoxy-. Available at: [Link]
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Gsrs. (n.d.). 4,5-DICHLORO-3(2H)-PYRIDAZINONE. Available at: [Link]
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Gobouri, A. A., et al. (2020). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 25(18), 4296. Available at: [Link]
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An In-depth Technical Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
CAS Number: 51356-03-7
Introduction
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development. As a derivative of the pyridazinone core, it belongs to a class of molecules renowned for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The strategic placement of three chlorine atoms—two on the pyridazinone ring and one in the N-alkyl side chain—creates a molecule with distinct reactive sites, rendering it a versatile and valuable synthetic intermediate.[3]
The primary utility of this compound lies in its reactive N-chloromethyl group. This functionality acts as a potent electrophile, enabling the facile introduction of the 4,5-dichloropyridazinone scaffold into larger, more complex molecules through nucleophilic substitution reactions. The electron-withdrawing nature of the dichlorinated pyridazinone ring enhances the electrophilicity of the chloromethyl carbon, making it highly susceptible to attack by a diverse range of nucleophiles. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this key building block, designed for professionals engaged in advanced chemical synthesis and drug discovery.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties for this compound is presented below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 51356-03-7 | [4][5] |
| Molecular Formula | C₅H₃Cl₃N₂O | [4][5] |
| Molecular Weight | 213.45 g/mol | [4] |
| Melting Point | 69-70 °C | [4] |
| Appearance | Expected to be a white to off-white crystalline solid | Inferred |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate | Inferred |
| XLogP3 | 1.8 | [4] |
| Topological Polar Surface Area | 32.7 Ų | [4] |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. A singlet, representing the two protons of the chloromethyl group (-CH₂Cl), would likely appear in the range of δ 5.5-6.0 ppm. The downfield shift is attributed to the deshielding effects of the adjacent nitrogen and chlorine atoms. A second singlet, corresponding to the lone proton on the pyridazinone ring (at C6), would be expected further downfield, typically in the δ 7.5-8.0 ppm region.
-
¹³C NMR: The carbon NMR spectrum would show five distinct signals. The chloromethyl carbon (-CH₂Cl) is expected around δ 45-55 ppm. The carbonyl carbon (C=O at C3) would be significantly downfield, likely in the δ 155-165 ppm range. The remaining three carbons of the pyridazinone ring (C4, C5, C6) would appear in the aromatic/olefinic region (δ 120-150 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically observed between 1650-1690 cm⁻¹. Other significant peaks would include C-Cl stretching vibrations (around 600-800 cm⁻¹) and C=C/C=N stretching within the heterocyclic ring (1400-1600 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M⁺) would appear as a cluster of peaks around m/z 212, 214, 216, and 218, with relative intensities dictated by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Synthesis and Purification
The synthesis of this compound is logically achieved via a two-step process starting from the commercially available precursor, 4,5-dichloro-3(2H)-pyridazinone (CAS 932-22-9).[6] The methodology involves an initial N-hydroxymethylation followed by chlorination of the resulting alcohol.
Caption: Workflow for the synthesis of the title compound.
Detailed Representative Synthesis Protocol
This protocol is based on established chemical principles for the N-chloromethylation of amides and related heterocycles.[7][8][9]
Step 1: Synthesis of 2-(Hydroxymethyl)-4,5-dichloropyridazin-3(2H)-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,5-dichloro-3(2H)-pyridazinone (1.0 eq.) in a mixture of water and a co-solvent like ethanol (e.g., 1:1 v/v).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2-1.5 eq.) to the suspension.
-
Reaction: Heat the mixture to a gentle reflux (80-90 °C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The N-hydroxymethylated product, being less polar than the starting material but often still water-soluble, may require concentration under reduced pressure to induce precipitation. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.
Causality: The nucleophilic nitrogen of the pyridazinone attacks the electrophilic carbon of formaldehyde. This reaction is typically reversible and driven to completion by using a slight excess of formaldehyde. Heating provides the necessary activation energy for the reaction to proceed at a practical rate.
Step 2: Synthesis of this compound
-
Reaction Setup: Suspend the dried 2-(hydroxymethyl)-4,5-dichloropyridazin-3(2H)-one (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or chloroform in a flask under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.1-1.3 eq.) dropwise to the stirred suspension. A small amount of a catalyst like dimethylformamide (DMF) (catalytic, 1-2 drops) can be added to facilitate the reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-6 hours. Monitor the reaction by TLC. The evolution of HCl and SO₂ gas will be observed.
-
Workup: Once the reaction is complete, carefully pour the mixture into ice-cold water or a saturated sodium bicarbonate solution to quench the excess thionyl chloride. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Trustworthiness & Self-Validation: The conversion of a hydroxymethyl group to a chloromethyl group using thionyl chloride is a robust and well-established transformation.[7] The formation of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion. Successful synthesis is validated by the disappearance of the hydroxyl peak in the IR spectrum and the appearance of the characteristic -CH₂Cl signals in the ¹H NMR spectrum of the final product, consistent with the expected chemical shifts.
Chemical Reactivity and Mechanistic Insights
The synthetic value of this compound is centered on the high reactivity of its chloromethyl group, which readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.
Caption: Generalized Sₙ2 reaction at the chloromethyl group.
The key factors governing this reactivity are:
-
Good Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge effectively.
-
Electrophilic Carbon: The carbon of the -CH₂Cl group is rendered highly electrophilic by the inductive electron-withdrawing effects of the adjacent nitrogen atom of the pyridazinone ring and the chlorine atom itself.
-
Steric Accessibility: The primary nature of the carbon atom minimizes steric hindrance, making it highly accessible for backside attack by nucleophiles.
This reactivity profile allows for the straightforward formation of new carbon-heteroatom bonds. Common nucleophiles that react readily with this substrate include:
-
Amines (Primary and Secondary): To form N-substituted aminomethyl pyridazinones.
-
Alcohols and Phenols: To form ether linkages.
-
Thiols and Thiophenols: To form thioethers.
-
Carboxylates: To form ester linkages.
-
Azides: To introduce the azido group, a precursor for amines or triazoles.
Applications in Research and Development
The primary application of this compound is as a versatile building block for constructing more complex molecules with potential biological activity. The pyridazinone nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds investigated for various therapeutic targets.[1]
-
Drug Discovery: This compound is an ideal starting point for creating libraries of novel pyridazinone derivatives for high-throughput screening. For instance, reaction with a diverse set of amines or thiols can rapidly generate a wide range of analogs for structure-activity relationship (SAR) studies. A notable example is the development of pyridazinone-based thyroid hormone receptor β agonists for treating dyslipidemia, highlighting the scaffold's therapeutic potential.[10]
-
Agrochemical Synthesis: Pyridazinone derivatives are also prevalent in the agrochemical industry, with many exhibiting potent herbicidal or insecticidal activity.[3] The title compound can serve as a key intermediate in the synthesis of new crop protection agents.
Safety and Handling
As a reactive chlorinated organic compound, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.
-
Skin and Eye Contact: Likely to be an irritant upon contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Reactivity Hazards: Reacts with strong nucleophiles and bases. The synthesis protocol involving thionyl chloride generates toxic and corrosive gases (HCl, SO₂) and should be performed exclusively in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
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Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. Retrieved from [Link]
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Fattori, D., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]
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Kelly, L. F., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[2][3][7]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist... Journal of Medicinal Chemistry. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a member of the pyridazinone class of heterocyclic compounds. Pyridazinone derivatives are of significant interest in medicinal and agricultural chemistry due to their wide range of biological activities.[1] Accurate and comprehensive structural elucidation is a critical step in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Molecular Structure
The structure of this compound is characterized by a pyridazinone ring substituted with two chlorine atoms at the 4 and 5 positions and a chloromethyl group at the 2-position of the nitrogen atom.
Caption: Workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₂Cl | 50 - 55 |
| C=O | 155 - 160 |
| C-Cl (ring) | 130 - 145 |
| C-H (ring) | 125 - 135 |
Causality Behind Predictions:
-
The carbon of the chloromethyl group will be in the aliphatic region but shifted downfield due to the attached chlorine.
-
The carbonyl carbon (C=O) will be the most deshielded carbon, appearing at the lowest field.
-
The carbons attached to chlorine on the ring will also be significantly deshielded.
-
The carbon attached to the hydrogen on the ring will be the most shielded of the ring carbons.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.
-
Acquisition Time: Longer acquisition times are generally required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (amide) | 1670 - 1710 | Strong |
| C=C (aromatic) | 1550 - 1600 | Medium |
| C-N | 1300 - 1350 | Medium |
| C-Cl | 700 - 800 | Strong |
Causality Behind Predictions:
-
The carbonyl group of the pyridazinone ring will give a strong absorption in the characteristic region for amides.
-
The C=C double bonds within the ring will have a medium intensity absorption.
-
The C-N bond of the ring will also show a characteristic absorption.
-
The C-Cl bonds will have strong absorptions in the fingerprint region.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly on the ATR crystal. [2]2. Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to subtract any atmospheric or instrumental interferences. [2]3. Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₅H₃Cl₃N₂O). Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak.
-
Key Fragmentation Pathways: Fragmentation is likely to occur through the loss of the chloromethyl group, followed by further fragmentation of the pyridazinone ring.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: An appropriate ionization technique is chosen based on the sample's properties. Electron Ionization (EI) is a common technique for small, volatile molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on the known properties of related compounds. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data for this and similar molecules, which is essential for unambiguous structure confirmation and for advancing research in the fields of drug discovery and agrochemicals.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73247, 4,5-Dichloro-3-hydroxypyridazine. Retrieved January 21, 2026 from [Link].
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Ho, Y.-T., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]
- Stuart, B. H. (2004).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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An In-Depth Technical Guide to the Synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, a key heterocyclic intermediate. The pyridazinone core is a privileged scaffold in medicinal and agricultural chemistry, recognized for its broad spectrum of biological activities.[1][2] The title compound, featuring a reactive chloromethyl group, serves as a potent electrophilic building block for the facile introduction of the 4,5-dichloropyridazinone moiety into more complex molecular architectures. This document details a robust and efficient synthetic strategy, delving into the underlying reaction mechanisms, providing a detailed step-by-step experimental protocol, and offering insights into process optimization and safety considerations. The intended audience includes researchers, chemists, and process development scientists engaged in pharmaceutical and agrochemical synthesis.
The Strategic Importance of the Pyridazinone Scaffold
Significance in Modern Chemistry
Pyridazinone and its derivatives are a cornerstone in the development of bioactive compounds. This six-membered heterocyclic system is present in numerous molecules with a wide array of pharmacological applications, including cardiovascular, anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[1][3][4] In the agrochemical sector, the pyridazinone framework is integral to the design of potent herbicides.[2][5] The versatility of this scaffold stems from its unique electronic properties and the multiple sites available for synthetic modification, allowing for the fine-tuning of biological activity and physicochemical properties.
This compound: A High-Value Synthetic Intermediate
The title compound, this compound (CAS No: 51356-03-7), is of particular interest due to the strategic placement of a chloromethyl group on the ring nitrogen. This group functions as a powerful and versatile electrophilic handle. The C-Cl bond is readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, carbanions), making this compound an ideal starting material for building molecular libraries and performing late-stage functionalization. This reactivity allows for the covalent linkage of the pyridazinone core to other pharmacophores or molecular scaffolds, a common strategy in drug discovery to explore new chemical space and optimize lead compounds.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most effectively achieved through a direct N-functionalization of the pre-formed 4,5-dichloropyridazin-3(2H)-one ring. The overall transformation can be classified as an N-chloromethylation reaction.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the N-CH₂Cl bond. This leads back to the readily available precursor, 4,5-dichloropyridazin-3(2H)-one, and a one-carbon electrophilic synthon equivalent to a chloromethyl cation (+CH₂Cl).
Figure 1: Retrosynthetic analysis of the target compound.
Forward Synthesis: A Two-Step, One-Pot Approach
The forward synthesis leverages this analysis by treating 4,5-dichloropyridazin-3(2H)-one with reagents that generate the chloromethyl synthon in situ. The most common and field-proven method involves a two-stage process occurring in a single reaction vessel:
-
Hydroxymethylation: The pyridazinone nitrogen first acts as a nucleophile, attacking formaldehyde (or a stable equivalent like paraformaldehyde) to form a transient N-(hydroxymethyl) intermediate.
-
Chlorination: The hydroxyl group of this intermediate is then converted into a chlorine atom using a suitable chlorinating agent, such as thionyl chloride (SOCl₂). This step proceeds via a nucleophilic substitution mechanism.[6][7]
The use of thionyl chloride is particularly advantageous as its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the work-up procedure.
Detailed Experimental Protocol
This section provides a robust, step-by-step methodology for the synthesis.
Synthesis of Precursor: 4,5-Dichloropyridazin-3(2H)-one
The starting material, 4,5-dichloropyridazin-3(2H)-one (CAS No: 932-22-9), is typically prepared via the cyclocondensation of mucochloric acid with a hydrazine source, such as hydrazine sulfate, in an aqueous medium.[8] This precursor is also commercially available from various suppliers.[5] For the purposes of this guide, we will assume the availability of this starting material.
N-Chloromethylation Protocol
Figure 2: Step-by-step experimental workflow for N-chloromethylation.
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Molar Eq. |
|---|---|---|---|---|
| 4,5-Dichloropyridazin-3(2H)-one | 932-22-9 | 164.97 | 10.0 g | 1.0 |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.2 g | ~1.2 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 5.2 mL (8.7 g) | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | 2 x 75 mL | - |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dichloropyridazin-3(2H)-one (10.0 g, 60.6 mmol) and paraformaldehyde (2.2 g, ~73.3 mmol).
-
Solvent Addition: Add dichloromethane (100 mL) to the flask. Stir the resulting suspension.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with stirring.
-
Reagent Addition: Slowly add thionyl chloride (5.2 mL, 72.7 mmol) dropwise via the dropping funnel over a period of 30-60 minutes. Causality Note: The slow, controlled addition is crucial to manage the exothermic reaction between thionyl chloride and the hydroxymethyl intermediate, preventing the formation of thermal decomposition by-products and ensuring reaction selectivity. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess solvent and volatile by-products (SO₂, HCl).
-
Quenching: Carefully and slowly pour the resulting residue into a beaker containing 150 mL of ice-cold water with vigorous stirring. A precipitate will form. Expertise Note: This quenching step neutralizes any remaining reactive chlorinating species and precipitates the organic product from the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 75 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford this compound as a crystalline solid.
Process Control and Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature. Ensure the paraformaldehyde used is dry and of good quality. |
| Product loss during work-up. | Ensure pH is neutral before extraction. Perform an additional extraction of the aqueous layer. | |
| Dark, Tarry Product | Reaction temperature was too high. | Maintain strict temperature control (0-5 °C) during the thionyl chloride addition. Ensure slow, dropwise addition. |
| Low-quality reagents. | Use freshly distilled thionyl chloride and dry solvents. | |
| Product is an oil, fails to solidify | Presence of impurities. | Attempt purification via column chromatography on silica gel using a hexane/ethyl acetate gradient. |
Safety and Handling
The protocol involves hazardous materials that must be handled with appropriate precautions in a well-ventilated chemical fume hood.
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases (SO₂ and HCl). Always handle with extreme care, wearing chemical-resistant gloves, safety goggles, and a lab coat.
-
Paraformaldehyde/Formaldehyde: Formaldehyde is a known carcinogen and toxic upon inhalation and skin contact. Handle in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin exposure.
All waste materials should be disposed of in accordance with institutional and local environmental regulations.
Conclusion
This guide outlines an efficient and reliable synthesis of this compound. The described N-chloromethylation protocol is scalable and utilizes readily available reagents. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce this valuable synthetic intermediate, paving the way for the discovery and development of novel bioactive molecules in the pharmaceutical and agricultural sciences.
References
- Verma S, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
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Pathak S, et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Ingenta Connect. Available at: [Link]
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El-Gazzar ABA, et al. (2009). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 14(7), 2415-2426. Available at: [Link]
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Abdel-Aziz M, et al. (2012). Synthesis of pyridazinone derivatives. ResearchGate. Available at: [Link]
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Sung GH, et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144. Available at: [Link]
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Goh JH, et al. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. Available at: [Link]
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Lee HG, et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available at: [Link]
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Organ, M. G., et al. (2024). Mono- and Difluoromethylation of 3(2H)-Pyridazinones. Organic Letters. Available at: [Link]
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Fuson, R. C., & McKeever, C. H. (1942). Chloromethylation of Aromatic Compounds. Organic Reactions. Available at: [Link]
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PrepChem. (2023). Synthesis of 4,5-dichloro-3-pyridazone. Available at: [Link]
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University of Texas Medical Branch. (2024). Mono- and Difluoromethylation of 3(2H)-Pyridazinones. UTMB Research Experts. Available at: [Link]
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El-Hawary, WF., et al. (1981). Reaction of hydroxymethylanthraquinones with thionyl chloride. ResearchGate. Available at: [Link]
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2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one starting materials
An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and starting materials for this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the core synthetic strategies, detailing the key transformations and the rationale behind the selection of precursors and reaction conditions. This guide emphasizes the critical role of mucochloric acid as a foundational starting material and elucidates the subsequent chemical modifications required to achieve the target molecule.
Introduction: The Significance of Substituted Pyridazinones
Pyridazin-3(2H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their wide spectrum of biological activities. These activities include cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties. The specific substitution pattern on the pyridazinone ring is crucial in determining the pharmacological profile of the molecule. This compound (CAS No: 51356-03-7) is a functionalized pyridazinone that serves as a versatile intermediate for the synthesis of more complex drug candidates. The presence of the reactive chloromethyl group at the N-2 position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores.
Retrosynthetic Analysis: Identifying the Core Starting Materials
A retrosynthetic analysis of this compound reveals a logical and efficient synthetic approach. The primary disconnection occurs at the N-CH2Cl bond, leading back to the key intermediate, 4,5-dichloropyridazin-3(2H)-one, and a chloromethylating agent. Further deconstruction of 4,5-dichloropyridazin-3(2H)-one through the cleavage of the pyridazinone ring points to mucochloric acid and a hydrazine source as the fundamental starting materials.
Caption: Retrosynthetic analysis of this compound.
The Foundational Precursor: Mucochloric Acid
Mucochloric acid, systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone, is an inexpensive and highly functionalized starting material that serves as the cornerstone for the synthesis of 4,5-dichloropyridazin-3(2H)-one.[1][2] Its rich chemistry stems from the presence of multiple reactive sites, including two vinyl chloride moieties and a lactol functionality.[3][4]
| Compound | IUPAC Name | CAS Number | Molecular Formula | Key Features |
| Mucochloric Acid | 3,4-dichloro-5-hydroxy-2(5H)-furanone | 87-56-9 | C4H2Cl2O3 | Dichlorinated furanone core, lactol group |
Synthetic Pathway: From Mucochloric Acid to the Final Product
The synthesis of this compound is a two-step process that begins with the formation of the pyridazinone ring, followed by the introduction of the chloromethyl group at the nitrogen atom.
Step 1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
The initial and most critical step is the cyclocondensation reaction between mucochloric acid and a hydrazine source. This reaction proceeds by nucleophilic attack of hydrazine on the carbonyl group of the furanone ring, followed by ring opening and subsequent cyclization to form the stable six-membered pyridazinone ring.
Caption: Synthesis of 4,5-Dichloropyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 4,5-Dichloropyridazin-3(2H)-one[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend mucochloric acid (e.g., 3.9 g) in water.
-
Reagent Addition: Warm the stirred solution to 80-100 °C. In a separate beaker, prepare a mixture of hydrazine sulfate (e.g., 3.1 g) and sodium acetate (e.g., 3.0 g). Add this mixture to the hot solution of mucochloric acid.
-
Reaction Monitoring: The reaction is typically rapid, with the product precipitating out of the solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Collect the solid product by filtration. The crude product can be recrystallized from water to yield pure 4,5-dichloro-3-pyridazone with a melting point of 199-200 °C.[5]
Step 2: N-Chloromethylation of 4,5-Dichloropyridazin-3(2H)-one
The final step involves the introduction of the chloromethyl group onto the nitrogen atom of the pyridazinone ring. This is a classic N-alkylation reaction. While the direct chloromethylation of 4,5-dichloropyridazin-3(2H)-one is not explicitly detailed in the provided search results, the general principles of chloromethylation of aromatic and heterocyclic compounds can be applied.[6][7] This reaction is typically carried out using a chloromethylating agent such as chloromethyl methyl ether or a combination of formaldehyde and hydrogen chloride. A more modern and safer approach would be the use of paraformaldehyde and thionyl chloride or a similar chlorinating agent.
Caption: N-Chloromethylation of 4,5-Dichloropyridazin-3(2H)-one.
Proposed Experimental Protocol: Synthesis of this compound
Disclaimer: This is a proposed protocol based on general chemical principles and analogous reactions. Optimization may be required.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend 4,5-dichloropyridazin-3(2H)-one (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable inert solvent such as dichloromethane or dichloroethane.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Summary of Starting Materials and Reagents
| Compound | Role | CAS Number |
| Mucochloric Acid | Primary Starting Material | 87-56-9 |
| Hydrazine Sulfate | Reagent (Hydrazine Source) | 10034-93-2 |
| Sodium Acetate | Base | 127-09-3 |
| 4,5-Dichloropyridazin-3(2H)-one | Intermediate | 932-22-9 |
| Paraformaldehyde | Reagent (Formaldehyde Source) | 30525-89-4 |
| Thionyl Chloride | Reagent (Chlorinating Agent) | 7719-09-7 |
Conclusion
The synthesis of this compound is a well-defined process that relies on readily available starting materials. The key to a successful synthesis lies in the efficient cyclocondensation of mucochloric acid with a hydrazine source to form the central pyridazinone core, followed by a controlled N-chloromethylation. This guide provides a solid foundation for researchers to undertake the synthesis of this valuable intermediate, opening avenues for the development of novel therapeutic agents.
References
- Full article: Synthesis of Novel Arylthio Derivatives of Mucochloric Acid.
- Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)
- Glycoconjugates of Mucochloric Acid—Synthesis and Biological Activity. MDPI.
- Synthesis routes of 4,5-Dichloro-3(2H)-pyridazinone. Benchchem.
- Mucochloric and Mucobromic Acids: Inexpensive, Highly Functionalised Starting Materials for the Selective Synthesis of Variously Substituted 2(5H)-Furanone Derivatives, Sulfur- or Nitrogen-Containing Heterocycles and Stereodefined Acyclic Unsaturated Dihalogenated Compounds. Current Organic Chemistry.
- 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC - NIH.
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- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
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A Comprehensive Technical Guide to the Biological Activities of Pyridazinone Derivatives
Executive Summary: The pyridazinone ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This has driven extensive research, positioning pyridazinone derivatives as promising candidates for treating a wide array of human diseases, including cardiovascular disorders, cancer, inflammation, and microbial infections.[1][2][3][4] This technical guide provides an in-depth exploration of the key biological activities of pyridazinone derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The Pyridazinone Scaffold: A Cornerstone of Modern Drug Discovery
Chemical Structure and Versatility
The core of this chemical class is the 3(2H)-pyridazinone structure, a non-aromatic heterocyclic ring featuring a cyclic hydrazine.[5] This scaffold possesses key pharmacophoric features: a carbonyl group that can act as a hydrogen bond acceptor, an endocyclic double bond, and two nitrogen atoms, one of which (at the 2-position) is readily substituted. This structural arrangement provides an ideal framework for generating extensive chemical libraries with diverse three-dimensional conformations, enabling fine-tuning of activity against specific biological targets.[1] The ability of the pyridazinone ring's nitrogen atoms to engage in hydrogen bonding and chelation contributes significantly to its promiscuous yet potent bioactivity.[6]
Significance as a "Privileged Scaffold"
The term "privileged scaffold" refers to molecular frameworks that can provide ligands for diverse biological receptors. The pyridazinone nucleus is a quintessential example, with derivatives demonstrating a remarkable range of activities including cardiotonic, antihypertensive, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5][7][8] Several pyridazinone-based drugs, such as Levosimendan (cardiotonic) and Pimobendan (inodilator), are in clinical use, validating the therapeutic potential of this core structure.[1][8] This versatility makes it an attractive starting point for drug discovery campaigns, promising a higher probability of identifying bioactive "hits."
Cardiovascular Activities: Modulating Cardiac and Vascular Function
Pyridazinone derivatives first gained prominence for their significant effects on the cardiovascular system, primarily as vasodilators and positive inotropic agents.[4][9]
Mechanism of Action: Phosphodiesterase 3 (PDE3) Inhibition
A primary mechanism for the cardiotonic and vasodilatory effects of many pyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3).[4]
-
Causality: PDE enzymes are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] In cardiac muscle, the PDE3 isoform is prevalent. By inhibiting PDE3, pyridazinone derivatives prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[4] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in blood pressure.[4] This dual action is often termed "inodilation."
-
Key Insight: The 4,5-dihydropyridazinone structure has been shown to be particularly effective for potent and selective PDE3 inhibition.[4] Compounds like Imazodan and Bemoradan are classic examples that operate through this pathway.[4]
Caption: VEGFR-2 Signaling Inhibition by Pyridazinone Derivatives.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, certain pyridazinone derivatives exert their cytotoxic effects by directly triggering programmed cell death (apoptosis) and halting cell division. [6][10]
-
Causality: Some compounds have been shown to upregulate the expression of pro-apoptotic genes like the tumor suppressor p53 and Bax, while simultaneously downregulating the anti-apoptotic gene Bcl-2. [6][10]This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which execute the apoptotic program.
-
Cell Cycle: Flow cytometry analysis has revealed that potent derivatives can cause cell cycle arrest, often in the G0-G1 phase. [6][10]This prevents cancer cells from entering the S phase (DNA synthesis), thereby inhibiting their proliferation.
Data Summary: Representative Anticancer Pyridazinones
| Compound Class | Target(s) | Biological Effect | Example GI50 Values |
| Diarylurea Derivatives | VEGFR-2 | Anti-angiogenic, Antiproliferative | 1.66–100 μM against various NCI-60 cell lines. [10] |
| Pyrazolo[3,4-d]pyridazinones | FGFR | Antiproliferative | Potent tumor growth inhibition (91.6%) in xenograft models. [4] |
| Pyridazinone-based Congeners | VEGFR-2, Bacteria | Dual Anticancer & Antimicrobial | VEGFR-2 IC50 = 60.70–1800 nM. [6] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This protocol validates the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Plate Preparation:
-
Use a 96-well plate pre-coated with a poly(Glu, Tyr) substrate. Rationale: This polypeptide mimics the natural substrates of tyrosine kinases.
-
-
Reaction Setup:
-
To each well, add a solution containing recombinant human VEGFR-2 enzyme, ATP, and the test pyridazinone derivative at various concentrations (or vehicle control).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. Rationale: During this time, active VEGFR-2 will phosphorylate the tyrosine residues on the coated substrate.
-
-
Detection:
-
Wash the plate to remove the enzyme, ATP, and inhibitor.
-
Add a primary antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine), often conjugated to horseradish peroxidase (HRP).
-
Incubate to allow antibody binding.
-
-
Signal Generation and Measurement:
-
Wash the plate to remove unbound primary antibody.
-
Add a colorimetric HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. Rationale: The intensity of the color is directly proportional to the amount of phosphorylation, and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the inhibition curve and determine the IC50 value.
-
Anti-inflammatory Activities: Quelling the Inflammatory Cascade
The pyridazinone scaffold is a well-established platform for developing anti-inflammatory agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and beyond. [11]
Mechanism of Action: Selective Cyclooxygenase-2 (COX-2) Inhibition
A key anti-inflammatory strategy is the selective inhibition of COX-2. [11][12]
-
Causality: The COX enzyme exists in two main isoforms. COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is inducible and is upregulated at sites of inflammation, where it produces prostaglandins that mediate pain and swelling. [12]By selectively inhibiting COX-2 over COX-1, pyridazinone derivatives can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. [12]These compounds have been shown to reduce the production of inflammatory mediators like TNF-α and IL-6 in cellular models. [12]
Caption: Selective COX-2 Inhibition in the Arachidonic Acid Cascade.
Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition
Similar to its role in cardiovascular disease, PDE inhibition is also a viable anti-inflammatory mechanism, in this case targeting the PDE4 isoform. [11][13]
-
Causality: PDE4 is the predominant PDE isoform in inflammatory and immune cells. Its inhibition leads to increased intracellular cAMP levels, which in turn suppresses the production of a wide range of pro-inflammatory cytokines and chemokines. [13]This makes PDE4 an attractive target for inflammatory diseases like asthma and COPD. Pyridazinone derivatives bearing an indole moiety have shown promising and selective PDE4B inhibitory activity. [13]
Data Summary: Anti-inflammatory Pyridazinone Derivatives
| Compound ID | Target | IC50 (COX-2) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Ref |
| Compound 5a | COX-2 | 0.77 μM | 16.70 | [12] |
| Compound 5f | COX-2 | 1.89 μM | 13.38 | [12] |
| Celecoxib (Ref.) | COX-2 | 0.35 μM | 37.03 | [12] |
| Indomethacin (Ref.) | COX-1/COX-2 | 0.42 μM | 0.50 | [12] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a classic, robust, and self-validating animal model for screening acute anti-inflammatory activity.
-
Animal Acclimatization and Grouping:
-
Use Wistar rats or Swiss albino mice, acclimatized for at least one week.
-
Fast the animals overnight with free access to water.
-
Divide animals into groups (e.g., n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
-
Compound Administration:
-
Administer the test pyridazinone derivative or control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-time reading.
-
Inject 0.1 mL of a 1% carrageenan solution (a phlogistic agent) subcutaneously into the plantar surface of the right hind paw. Rationale: Carrageenan is a non-antigenic irritant that induces a biphasic, reproducible inflammatory response.
-
-
Measurement of Edema:
-
Measure the paw volume again at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group. Rationale: A significant reduction in paw volume compared to the control group indicates potent anti-inflammatory activity.
-
Other Notable Biological Activities
The versatility of the pyridazinone scaffold extends to several other therapeutic areas.
-
Antimicrobial Activity: Certain pyridazinone derivatives have been developed with potent antibacterial activity against pathogens like Staphylococcus aureus (including MRSA) and antifungal activity against Candida albicans. [6][7]Some research focuses on creating dual-function agents that possess both anticancer and antimicrobial properties, which could be particularly beneficial for immunocompromised cancer patients. [6][10]* Central Nervous System (CNS) Activity: A novel class of pyridazinone derivatives has been developed as selective inhibitors of monoamine oxidase B (MAO-B). [5]MAO-B inhibitors are used in the treatment of Parkinson's disease as they prevent the breakdown of dopamine in the brain. Other CNS effects reported for pyridazinone derivatives include analgesic and anticonvulsant activities. [1][7]
Conclusion and Future Perspectives
The pyridazinone scaffold is unequivocally a cornerstone of modern medicinal chemistry, demonstrating a remarkable capacity to yield potent and selective modulators of diverse biological targets. Its proven success in cardiovascular, anticancer, and anti-inflammatory drug discovery underscores its privileged nature.
The future of pyridazinone research is bright, with several exciting avenues for exploration:
-
Multi-Target Ligands: Designing single molecules that can hit multiple relevant targets (e.g., dual VEGFR-2/PDE inhibitors or anticancer/antimicrobial agents) represents a sophisticated approach to treating complex diseases.
-
Targeting Novel Pathways: Expanding the application of the pyridazinone scaffold to new and challenging biological targets in areas like neurodegeneration, metabolic disorders, and virology.
-
Pharmacokinetic Optimization: Employing advanced computational tools and synthetic strategies to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds, ensuring they possess the drug-like characteristics necessary for clinical success. [5] As synthetic methodologies become more advanced and our understanding of disease biology deepens, the "wonder nucleus" of pyridazinone is set to remain a critical and highly productive platform for the development of the next generation of therapeutics.
References
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Al-Tel, T. H. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Abida, & Siddiqui, Z. N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Available at: [Link]
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Lévai, G., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules. Available at: [Link]
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El-Sayed, N. F., et al. (2024). Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. Bioorganic Chemistry. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry. Available at: [Link]
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Wang, X. F., et al. (2007). Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. Arzneimittelforschung. Available at: [Link]
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Gökçe, M., et al. (2009). Synthesis of New 4,5-Dihydro-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Archiv der Pharmazie. Available at: [Link]
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Al-Issa, S. A., et al. (2024). Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti-inflammatory potential in LPS-induced RAW264.7 macrophages. Journal of Molecular Structure. Available at: [Link]
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Crocetti, L., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Pharmaceuticals. Available at: [Link]
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An In-depth Technical Guide to the Structural Analogs of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one: Synthesis, Bioactivity, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its diverse pharmacological and biological activities.[1][2][3] This technical guide focuses on the structural analogs of a key intermediate, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. We will delve into the synthetic pathways for modifying this core structure at three key positions: the N2-substituent, and the C4 and C5 positions of the pyridazinone ring. A critical analysis of the structure-activity relationships (SAR) will be presented, with a particular emphasis on their fungicidal and herbicidal properties. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the chemical space surrounding this versatile scaffold, enabling the rational design of novel, potent, and selective bioactive molecules.
Introduction: The Prominence of the Pyridazinone Core
Pyridazinones, six-membered heterocyclic compounds with two adjacent nitrogen atoms, have garnered significant attention in drug discovery and agrochemical research.[4][5] Their inherent chemical properties and the ability to functionalize the ring at various positions make them a "wonder nucleus" for generating libraries of compounds with a wide spectrum of biological activities.[3] These activities include anticancer, anti-inflammatory, cardiovascular, and antimicrobial properties in the pharmaceutical realm.[6] In agriculture, pyridazinone derivatives have been successfully developed as herbicides and fungicides.[4][7]
The core molecule of interest, this compound, serves as a highly versatile starting material. The presence of three chlorine atoms provides multiple reactive sites for nucleophilic substitution, allowing for the systematic introduction of diverse functional groups and the exploration of the resulting structure-activity relationships. This guide will provide a detailed exploration of the synthetic strategies to create analogs of this molecule and the biological consequences of these structural modifications.
Synthesis of the Core Scaffold and its Precursors
The foundational step in the synthesis of this compound and its analogs is the construction of the 4,5-dichloropyridazin-3(2H)-one ring. A common and efficient method involves the cyclization of mucochloric acid with a hydrazine derivative.
Synthesis of 4,5-dichloropyridazin-3(2H)-one
A robust and scalable synthesis of the parent 4,5-dichloropyridazin-3(2H)-one is crucial for the subsequent elaboration into various analogs.
Experimental Protocol: Synthesis of 4,5-dichloropyridazin-3(2H)-one
-
Reaction: A mixture of mucochloric acid and hydrazine hydrate is refluxed in a suitable solvent, such as ethanol or acetic acid.
-
Work-up: Upon cooling, the product precipitates and can be collected by filtration. The crude product is then washed with cold water and can be further purified by recrystallization from an appropriate solvent like ethanol.
N-Functionalization of the Pyridazinone Ring
The nitrogen at the 2-position of the pyridazinone ring is a key site for introducing structural diversity. The synthesis of the title compound, this compound, is achieved through the reaction of 4,5-dichloropyridazin-3(2H)-one with an appropriate C1 electrophile.
Experimental Protocol: Synthesis of this compound
-
Reaction: 4,5-dichloropyridazin-3(2H)-one is treated with a mixture of paraformaldehyde and thionyl chloride. Alternatively, chloromethylation can be achieved using chloromethyl methyl ether in the presence of a suitable catalyst.
-
Work-up: The reaction mixture is carefully quenched with ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and can be purified by recrystallization.
Strategies for Analog Design and Synthesis
The this compound molecule offers three primary points for structural modification. The following sections will detail the synthetic approaches for creating analogs by targeting each of these positions.
Modification of the N2-Substituent
The 2-chloromethyl group is a versatile handle for introducing a wide array of functionalities via nucleophilic substitution reactions. This allows for the exploration of how different substituents at the N2 position influence biological activity.
Diagram: Diversification of the N2-Substituent
Caption: Synthetic pathways for modifying the N2-chloromethyl group.
Experimental Protocol: Synthesis of 2-(Azidomethyl)-4,5-dichloropyridazin-3(2H)-one
-
Rationale: The introduction of an azide group provides a precursor for further chemical transformations, such as reduction to a primary amine or participation in click chemistry reactions.
-
Reaction: this compound is dissolved in a suitable solvent like acetone or DMF. Sodium azide is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired azide.
Modification at the C4 and C5 Positions
The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. The regioselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions.
Diagram: Nucleophilic Substitution at C4 and C5
Caption: General scheme for substitution at C4 and C5 positions.
Experimental Protocol: Synthesis of 4-Amino-5-chloro-2-methylpyridazin-3(2H)-one
-
Rationale: The introduction of an amino group at the C4 position can significantly alter the electronic properties and hydrogen bonding potential of the molecule, which can have a profound impact on its biological activity.
-
Reaction: 4,5-Dichloro-2-methylpyridazin-3(2H)-one is dissolved in a suitable solvent such as ethanol. An excess of a solution of ammonia in ethanol is added, and the mixture is heated in a sealed vessel.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is triturated with water, and the solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
Structure-Activity Relationships (SAR)
The biological activity of pyridazinone derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. A systematic analysis of the SAR provides valuable insights for the design of more potent and selective compounds.
Herbicidal Activity
Many pyridazinone derivatives exhibit herbicidal activity by inhibiting photosystem II (PSII), a key component of the photosynthetic electron transport chain.[1][7][8] This inhibition blocks the flow of electrons, leading to a cascade of events that ultimately results in plant death.
Table 1: SAR of Pyridazinone Analogs as Herbicides
| Position of Modification | Substituent | Effect on Herbicidal Activity | Reference |
| N2 | Small alkyl (e.g., methyl) | Generally active | [7] |
| Aryl | Activity varies with substitution | [8] | |
| C4 | Chloro | Often required for high activity | [7][8] |
| Amino | Can modulate selectivity | [8] | |
| C5 | Chloro | Important for activity | [7][8] |
| Phenyl | Can enhance activity | [8] |
Key Insights from SAR:
-
The presence of chlorine atoms at both the C4 and C5 positions is often crucial for high herbicidal potency.
-
The nature of the substituent at the N2 position plays a significant role in modulating the activity and selectivity of the herbicide.
-
Lipophilicity, influenced by the various substituents, is a key parameter affecting the uptake and transport of the herbicide within the plant.
Fungicidal Activity
Pyridazinone derivatives have also shown promise as antifungal agents, with activity against a range of plant pathogenic fungi.[4][9] The mechanism of action for their fungicidal effects is often related to the disruption of essential cellular processes in the fungi.
Table 2: SAR of Pyridazinone Analogs as Fungicides
| Position of Modification | Substituent | Effect on Fungicidal Activity | Reference |
| N2 | Benzyl | Often confers good activity | [9] |
| Substituted Phenyl | Activity depends on the substitution pattern | [9] | |
| C5 | Chloro | Generally contributes to potency | [9] |
| C6 (if C4/C5 are not Cl) | Phenyl | Can be beneficial for activity | [9] |
Key Insights from SAR:
-
Similar to herbicidal activity, halogen substitution on the pyridazinone ring is often important for fungicidal potency.
-
The introduction of an aryl or substituted aryl group at the N2 position is a common feature in many active fungicidal pyridazinones.
-
The overall molecular shape and electronic properties, dictated by the combination of substituents, determine the compound's ability to interact with its fungal target.
Conclusion and Future Directions
The this compound scaffold is a highly valuable platform for the development of novel bioactive compounds. The synthetic methodologies outlined in this guide provide a roadmap for creating a diverse range of structural analogs. The structure-activity relationship data, particularly in the context of herbicidal and fungicidal activities, offer a rational basis for the design of next-generation agrochemicals.
Future research in this area should focus on:
-
Exploring a wider range of nucleophilic substitutions at the N2-chloromethyl position to access novel chemical space.
-
Investigating the asymmetric synthesis of chiral pyridazinone analogs to probe the influence of stereochemistry on biological activity.
-
Elucidating the precise molecular targets and mechanisms of action for analogs with promising fungicidal and other pharmacological activities.
-
Utilizing computational modeling and QSAR studies to refine the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.
By leveraging the synthetic versatility of the this compound core and a deep understanding of its structure-activity relationships, researchers can continue to unlock the potential of the pyridazinone scaffold in addressing critical challenges in both medicine and agriculture.
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- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). Future Medicinal Chemistry, 14(18), 1387-1410.
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The Chloromethyl Group on Pyridazinone: A Versatile Reactive Handle for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous bioactive compounds with a wide array of therapeutic applications, including anti-inflammatory, cardiovascular, and anticancer agents.[1][2][3] The functionalization of this heterocyclic system is key to modulating its pharmacological profile. Among the various substituents, the chloromethyl group (-CH₂Cl) at the 6-position of the pyridazinone ring stands out as a highly versatile and reactive handle. Its susceptibility to nucleophilic attack allows for the facile introduction of diverse chemical moieties, making 6-(chloromethyl)pyridazin-3(2H)-one a critical building block in the synthesis of complex pharmaceutical candidates.[4][5]
This in-depth technical guide provides a comprehensive overview of the reactivity of the chloromethyl group on the pyridazinone core. It delves into the synthesis of this key intermediate, explores the mechanistic principles governing its reactivity, presents detailed experimental protocols for its key transformations, and discusses its strategic application in the development of novel therapeutics.
Synthesis of 6-(Chloromethyl)pyridazin-3(2H)-one: Gateway to Functionalization
The primary precursor for 6-(chloromethyl)pyridazin-3(2H)-one is typically 6-methylpyridazin-3(2H)-one. The synthesis of this starting material can be achieved through several established routes, often involving the cyclocondensation of a γ-keto acid with hydrazine hydrate.[1][6] Once 6-methylpyridazin-3(2H)-one is obtained, two principal strategies are employed for the introduction of the chloro substituent onto the methyl group:
Free-Radical Chlorination
Direct chlorination of the 6-methyl group can be accomplished via a free-radical pathway, commonly utilizing N-chlorosuccinimide (NCS) as the chlorine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.[7][8]
Mechanism of Free-Radical Chlorination:
The reaction proceeds through a classic three-step radical chain mechanism:
-
Initiation: The radical initiator decomposes upon heating or irradiation to generate free radicals.
-
Propagation: A radical abstracts a hydrogen atom from the methyl group of 6-methylpyridazin-3(2H)-one, forming a resonance-stabilized benzylic-like radical. This radical then reacts with NCS to yield the desired 6-(chloromethyl)pyridazin-3(2H)-one and a succinimidyl radical, which continues the chain.
-
Termination: The reaction is terminated by the combination of any two radical species.
Caption: Free-radical chlorination of 6-methylpyridazinone.
From 6-(Hydroxymethyl)pyridazin-3(2H)-one
An alternative and often higher-yielding approach involves the conversion of the corresponding alcohol, 6-(hydroxymethyl)pyridazin-3(2H)-one. This intermediate can be synthesized from the corresponding carboxylic acid or ester. The hydroxyl group is then readily converted to a chloride using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[9][10]
Mechanism of Chlorination with Thionyl Chloride:
The reaction with thionyl chloride proceeds via a nucleophilic substitution mechanism, often with the formation of a chlorosulfite intermediate, which then undergoes intramolecular or intermolecular attack by the chloride ion. The use of a base like pyridine can influence the stereochemical outcome, though this is not relevant for the achiral chloromethyl group.
Caption: Conversion of hydroxymethyl to chloromethyl pyridazinone.
Reactivity of the Chloromethyl Group: A Hub for Molecular Diversity
The reactivity of the chloromethyl group on the pyridazinone ring is analogous to that of a benzylic halide. The adjacent pyridazinone ring, being electron-withdrawing, activates the C-Cl bond towards nucleophilic substitution. This enhanced reactivity makes it an excellent electrophile for a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The cornerstone of the utility of 6-(chloromethyl)pyridazin-3(2H)-one is its propensity to undergo Sₙ2 reactions with a plethora of nucleophiles. This allows for the introduction of various functionalities, significantly expanding the chemical space for drug discovery.[11]
Caption: Nucleophilic substitution pathways.
2.1.1. Reaction with Amine Nucleophiles:
Primary and secondary amines readily displace the chloride to form the corresponding aminomethyl derivatives. These compounds are prevalent in many biologically active molecules due to the basic nitrogen atom's ability to form salt bridges and participate in hydrogen bonding.
2.1.2. Reaction with Thiol Nucleophiles:
Thiols and thiophenols react to form thioethers. The resulting sulfur linkage is a common bioisostere for a methylene or ether group and can influence the molecule's metabolic stability and binding affinity.
2.1.3. Reaction with Oxygen Nucleophiles:
Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, react to yield ethers. This is a common strategy to introduce diverse aryl and alkyl ether functionalities.
2.1.4. Reaction with Other Nucleophiles:
-
Azide Ion: The displacement of chloride with sodium azide provides a facile route to 6-(azidomethyl)pyridazin-3(2H)-one. The azide group can then be reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
-
Triphenylphosphine: Reaction with triphenylphosphine yields a stable phosphonium salt.[12] This salt is a key intermediate for the Wittig reaction, allowing for the conversion of the chloromethyl group into a vinyl group.
Table 1: Representative Nucleophilic Substitution Reactions of 6-(Chloromethyl)pyridazin-3(2H)-one Derivatives
| Nucleophile | Reagents and Conditions | Product | Typical Yield (%) |
| Piperidine | K₂CO₃, Acetonitrile, reflux | 6-(Piperidin-1-ylmethyl)pyridazin-3(2H)-one | 85-95 |
| 4-Methylthiophenol | K₂CO₃, DMF, 60 °C | 6-((4-Methylphenyl)thiomethyl)pyridazin-3(2H)-one | 80-90 |
| Phenol | NaH, THF, rt | 6-(Phenoxymethyl)pyridazin-3(2H)-one | 75-85 |
| Sodium Azide | DMF, 80 °C | 6-(Azidomethyl)pyridazin-3(2H)-one | >90 |
| Triphenylphosphine | Toluene, reflux | (3-Oxo-3,6-dihydropyridazin-6-yl)methyl]triphenylphosphonium chloride | 85-95 |
Oxidation to the Aldehyde
The chloromethyl group can be oxidized to the corresponding aldehyde, 6-formylpyridazin-3(2H)-one. This transformation opens up a vast array of subsequent chemical modifications, as aldehydes are one of the most versatile functional groups in organic synthesis. Two classical methods for this conversion are the Kornblum and Sommelet reactions.
2.2.1. Kornblum Oxidation:
The Kornblum oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, typically a hindered amine like triethylamine or Hünig's base. The reaction proceeds through an alkoxysulfonium salt intermediate.
2.2.2. Sommelet Reaction:
The Sommelet reaction involves the reaction of the chloromethyl compound with hexamine to form a quaternary ammonium salt. Subsequent hydrolysis in the presence of water or an acid furnishes the aldehyde.
Table 2: Oxidation of 6-(Chloromethyl)pyridazin-3(2H)-one to 6-Formylpyridazin-3(2H)-one
| Reaction Name | Reagents and Conditions | Product | Typical Yield (%) |
| Kornblum Oxidation | DMSO, NaHCO₃, 150 °C | 6-Formylpyridazin-3(2H)-one | 60-75 |
| Sommelet Reaction | Hexamethylenetetramine, aq. Acetic Acid, reflux | 6-Formylpyridazin-3(2H)-one | 50-70 |
The resulting 6-formylpyridazin-3(2H)-one is a valuable intermediate for reactions such as the Wittig olefination, reductive amination, and the formation of imines and oximes, further expanding the synthetic utility of the original chloromethyl group.[13][14][15][16]
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired scale.
Protocol 1: Synthesis of 6-(Chloromethyl)-2-phenylpyridazin-3(2H)-one
This protocol details the synthesis of a representative N-substituted 6-(chloromethyl)pyridazinone from its corresponding hydroxymethyl precursor.
Materials and Reagents:
-
6-(Hydroxymethyl)-2-phenylpyridazin-3(2H)-one
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of 6-(hydroxymethyl)-2-phenylpyridazin-3(2H)-one (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, add a catalytic amount of anhydrous pyridine (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 6-(chloromethyl)-2-phenylpyridazin-3(2H)-one.
Protocol 2: Nucleophilic Substitution with an Amine
This protocol outlines a general procedure for the reaction of a 6-(chloromethyl)pyridazinone derivative with a primary or secondary amine.
Materials and Reagents:
-
6-(Chloromethyl)pyridazin-3(2H)-one derivative
-
Amine (primary or secondary, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of the 6-(chloromethyl)pyridazin-3(2H)-one derivative (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile in a round-bottom flask, add the amine (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(aminomethyl)pyridazin-3(2H)-one derivative.
Conclusion and Future Perspectives
The chloromethyl group on the pyridazinone scaffold is a powerful and versatile functional handle that has been instrumental in the synthesis of a wide range of biologically active molecules. Its predictable reactivity, particularly in nucleophilic substitution and oxidation reactions, allows for the systematic and efficient diversification of the pyridazinone core. The ability to readily introduce amine, ether, thioether, and other functionalities provides medicinal chemists with a robust toolkit for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
Future research in this area will likely focus on the development of more sustainable and efficient methods for the synthesis and functionalization of chloromethyl pyridazinones. This may include the use of flow chemistry for safer and more scalable reactions, as well as the exploration of novel catalytic systems to expand the scope of transformations. Furthermore, the continued application of these versatile building blocks in the synthesis of targeted covalent inhibitors and other sophisticated molecular probes will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Wikipedia. (2023, December 2). Wittig reaction. Retrieved from [Link]
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ValpoScholar. (2023). Synthesis of 3,6-dichloro-[1][2][17]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. Retrieved from [Link]
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Stability and storage of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
An In-depth Technical Guide Topic: A Technical Guide to the Stability and Storage of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound belongs to the pyridazinone class of heterocyclic compounds, a scaffold known for its diverse and significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The successful application of this compound in research and development hinges on a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols. The presence of multiple reactive functional groups—a dichlorinated pyridazinone ring and a highly electrophilic N-chloromethyl group—dictates its stability profile. This guide provides a comprehensive analysis of the compound's structural features, predicts its primary degradation pathways, and outlines a robust framework for its experimental stability assessment. Furthermore, it details recommended storage conditions and analytical methodologies essential for maintaining its purity and integrity over time.
Physicochemical Properties and Structural Analysis
The stability of this compound is intrinsically linked to its molecular structure. A detailed analysis of its functional groups is critical to predicting its behavior under various environmental conditions.
-
Pyridazinone Core: This heterocyclic ring is the foundational scaffold. While generally stable, the lactam (cyclic amide) bond can be susceptible to hydrolysis under harsh acidic or basic conditions, leading to ring-opening.
-
Ring Chlorination: The two chlorine atoms at the C4 and C5 positions are electron-withdrawing, which influences the overall electron density of the ring system. These C-Cl bonds can be susceptible to nucleophilic substitution, although this typically requires more forcing conditions than reactions at the chloromethyl group. They can also be a site for photodegradation.
-
N-Chloromethyl Group (-CH₂Cl): This is the most reactive site on the molecule and the primary determinant of its instability. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This functional group is analogous to a reactive alkyl halide, and its chemistry will dominate the degradation profile.
Predicted Degradation Pathways
Based on first principles of organic chemistry, several degradation pathways can be anticipated. Understanding these potential reactions is the first step in designing effective storage protocols and stability-indicating analytical methods.
Hydrolysis
The most probable degradation pathway in the presence of ambient moisture is the hydrolysis of the N-chloromethyl group. This SN2 reaction involves the attack of a water molecule on the electrophilic methylene carbon, displacing the chloride ion to form the corresponding N-hydroxymethyl intermediate, which is likely to be more stable. This reaction generates hydrochloric acid (HCl) as a byproduct, which can further catalyze the degradation of the parent molecule or other components in a mixture.
Nucleophilic Substitution
Beyond water, other nucleophiles can readily react with the chloromethyl group. Common laboratory solvents (e.g., methanol, ethanol), buffers (e.g., those containing amines), or impurities can lead to the formation of various substitution products. This reactivity underscores the need for careful selection of solvents and storage matrices.
Photodegradation
Compounds with aromatic or heterocyclic rings and carbon-halogen bonds are often sensitive to light, particularly in the UV spectrum. Exposure to light can induce homolytic cleavage of the C-Cl bonds, generating radical intermediates that can lead to a complex mixture of degradation products.
Thermal Degradation
Elevated temperatures can provide the necessary activation energy to accelerate the degradation pathways mentioned above and may also induce other decomposition reactions. Therefore, thermal stress is a critical parameter to control.
Caption: Predicted degradation pathways for the title compound.
Recommended Storage and Handling Procedures
To mitigate the predicted degradation pathways, stringent storage and handling procedures are mandatory. The following recommendations are synthesized from safety data sheets of structurally similar pyridazinone derivatives and general chemical principles.[4][5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Reduces the rate of all chemical degradation reactions, particularly hydrolysis and potential thermal decomposition. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | Displaces atmospheric moisture to prevent hydrolysis and excludes oxygen to prevent potential oxidative degradation. |
| Container | Use a tightly sealed, amber glass vial. | The tight seal prevents moisture ingress.[7] Amber glass protects the compound from light, preventing photodegradation. |
| Purity | Use high-purity, anhydrous solvents if preparing solutions. | Prevents degradation from nucleophilic impurities or water present in the solvent. |
| Handling | Handle in a well-ventilated area.[4][5] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[8] | Protects the user from potential irritation and inhalation.[4][5] Prevents contamination of the compound. |
Framework for Experimental Stability Assessment
A formal stability study is essential to confirm the predicted degradation pathways, identify actual degradants, and establish a reliable re-test date for the compound.
Forced Degradation Study
The causality behind a forced degradation (or stress testing) study is to deliberately degrade the compound under more extreme conditions than it would typically encounter. This serves two primary purposes: it rapidly identifies the likely degradation products that might form over a longer period, and it is crucial for developing and validating a stability-indicating analytical method that can separate and quantify these degradants from the parent compound.
Experimental Protocol: Forced Degradation
-
Preparation: Prepare separate solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add 0.1 M HCl to a solution and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a solution and keep at room temperature for 8 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 7 days in the dark.
-
Photostability: Expose the solid compound and a solution to a calibrated light source (ICH Q1B option) for a defined period.
-
Analysis: At each time point, neutralize the acidic/basic samples if necessary, and analyze all samples by a suitable analytical method, such as HPLC.
Long-Term Stability Study
This study evaluates the compound's stability under the recommended storage conditions over an extended period.
Protocol: Long-Term Stability
-
Sample Preparation: Aliquot the solid compound into multiple amber glass vials, purge with argon, and seal tightly.
-
Storage: Place the vials under the recommended conditions (e.g., 2-8°C).
-
Testing Schedule: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analysis: At each time point, assess the sample for appearance, purity (by HPLC), and the presence of any degradation products.
Analytical Methodologies for Stability Monitoring
A multi-faceted analytical approach is required to monitor the stability of this compound effectively.[9] The choice of techniques is driven by the need to separate, identify, and quantify the parent compound and its potential impurities.[10]
Caption: Experimental workflow for stability assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for stability testing due to its high resolution and quantitative accuracy.[10]
-
Principle: A stability-indicating HPLC method must be able to separate the active compound from all its degradation products and any process-related impurities.
-
Typical Starting Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detector: UV detector set to a wavelength where the parent compound and expected degradants have significant absorbance. A photodiode array (PDA) detector is preferable as it can provide UV spectra for peak purity assessment.
-
Mass Spectrometry (MS)
When coupled with HPLC (LC-MS), mass spectrometry is an invaluable tool for the structural identification of unknown peaks observed during stability studies. It provides mass-to-charge ratio information, allowing for the confirmation of predicted degradation product structures (e.g., confirming a mass increase corresponding to the replacement of -Cl with -OH).
Spectroscopic Methods
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the definitive structural elucidation of degradation products, should they need to be isolated and fully characterized.[11]
Data Interpretation and Summary
Table 1: Example Long-Term Stability Data (at 2-8°C)
| Time Point (Months) | Appearance | Purity by HPLC (%) | Major Degradant (%) | Total Degradants (%) |
| 0 | White to off-white solid | 99.5 | < 0.05 | 0.5 |
| 3 | Conforms | 99.4 | 0.06 | 0.6 |
| 6 | Conforms | 99.3 | 0.08 | 0.7 |
| 12 | Conforms | 99.1 | 0.15 | 0.9 |
| 24 | Conforms | 98.6 | 0.35 | 1.4 |
This data is hypothetical and for illustrative purposes only.
The results from the forced degradation study would be used to identify the "Major Degradant" (likely the hydrolysis product). The long-term data allows for the establishment of a trend, which is used to determine the period during which the compound remains within its quality specifications (the re-test date or shelf life).
Conclusion
This compound is a chemically reactive molecule whose stability is primarily dictated by the electrophilic N-chloromethyl group. It is highly susceptible to degradation via hydrolysis and other nucleophilic substitution reactions. Therefore, strict adherence to recommended storage conditions—specifically, protection from moisture, light, and elevated temperatures—is critical to preserving its chemical integrity. A systematic approach to stability testing, employing forced degradation studies and a well-designed long-term stability program with robust analytical methods like HPLC and LC-MS, is essential for any researcher or drug development professional working with this compound.
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Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Compounds Using 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Pyridazinone Core in Modern Chemistry
The pyridazin-3(2H)-one scaffold is a cornerstone in the development of biologically active molecules.[1] This six-membered heterocyclic system, featuring two adjacent nitrogen atoms, is a versatile pharmacophore found in a wide array of compounds with applications in medicine and agriculture.[2][3] Pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, anti-cancer, anti-inflammatory, and cardiovascular effects.[1][4] The adaptability of the pyridazinone ring allows for extensive functionalization, enabling the fine-tuning of a compound's physicochemical properties and biological targets.
This guide focuses on a particularly reactive and versatile building block: 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one (CAS 51356-03-7). This trifunctionalized reagent offers three distinct points for chemical modification: the highly reactive N-chloromethyl group, and the two chlorine atoms on the pyridazinone ring, which are susceptible to nucleophilic substitution. The strategic manipulation of these reactive sites allows for the synthesis of a diverse library of novel compounds.
This document provides a comprehensive overview of the synthesis and synthetic applications of this compound, complete with detailed experimental protocols and an exploration of the chemical principles that govern its reactivity.
Synthesis of this compound
The synthesis of the title compound begins with the commercially available precursor, 4,5-dichloropyridazin-3(2H)-one. The introduction of the chloromethyl group at the N-2 position is a critical step that transforms the pyridazinone core into a potent alkylating agent. While specific literature detailing this exact transformation is sparse, a robust and logical synthetic route can be derived from established methodologies for the N-alkylation of pyridazinones and other N-heterocycles. The most plausible approach involves a reaction with a chloromethylating agent, such as a mixture of formaldehyde and thionyl chloride, or by analogy to the synthesis of the corresponding 2-methyl derivative, which utilizes dimethyl sulfate.[1]
A proposed two-step synthesis is outlined below, starting from the reaction of 4,5-dichloropyridazin-3(2H)-one with formaldehyde to form the N-hydroxymethyl intermediate, followed by chlorination.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthesis of the title compound.
Protocol 1: Synthesis of this compound
Principle: This protocol is based on the well-established chloromethylation of N-H containing heterocycles. The reaction proceeds in two conceptual steps: initial formation of the N-hydroxymethyl derivative with formaldehyde, followed by conversion of the hydroxyl group to a chloride with thionyl chloride.
Materials:
-
4,5-Dichloropyridazin-3(2H)-one (CAS 932-22-9)
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4,5-dichloropyridazin-3(2H)-one (1.0 eq) and paraformaldehyde (1.5 eq).
-
Add anhydrous dichloromethane to create a slurry.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.
Applications in the Synthesis of Novel Compounds
This compound is a trifunctional electrophile, presenting multiple avenues for the construction of more complex molecules. The primary modes of reactivity are:
-
N-Alkylation via the Chloromethyl Group: The chloromethyl group is a potent electrophile, ideal for the alkylation of a wide range of nucleophiles (amines, phenols, thiols, etc.) through an Sɴ2 mechanism.
-
Nucleophilic Aromatic Substitution at C4/C5: The chlorine atoms at the C4 and C5 positions of the pyridazinone ring are activated towards nucleophilic substitution. The regioselectivity of this substitution can often be controlled by the choice of nucleophile and reaction conditions.
Application 1: N-Alkylation of Phenols
The alkylation of phenols with this compound introduces the dichloropyridazinone moiety, a structural motif present in many biologically active compounds. This reaction is a key step in creating novel ether linkages. A documented example is the reaction with 3-methyl-4-nitrophenol.[5]
Caption: General workflow for N-alkylation reactions.
Principle: This protocol details the O-alkylation of 3-methyl-4-nitrophenol using this compound. The reaction is facilitated by a base which deprotonates the phenol, increasing its nucleophilicity. Interestingly, under the conditions that facilitate O-alkylation, nucleophilic substitution of one of the ring chlorines also occurs.
Materials:
-
This compound (CAS 51356-03-7)
-
3-Methyl-4-nitrophenol (CAS 2581-34-2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 3-methyl-4-nitrophenol (2.2 eq) and anhydrous DMF.
-
Add potassium carbonate (3.0 eq) to the solution and stir at room temperature for 30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
Application 2: Nucleophilic Substitution at the Pyridazinone Core
The electron-withdrawing nature of the pyridazinone ring activates the C4 and C5 positions for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates. The regioselectivity of these reactions can be influenced by the substituent at the N-2 position and the nature of the nucleophile.[6]
Principle: This protocol provides a general method for the substitution of the chlorine atoms on the pyridazinone ring with an amine nucleophile. This reaction is fundamental for building diversity and accessing compounds with potential biological activity.
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or Toluene)
-
Standard laboratory glassware
-
Magnetic stirrer and reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (1.1 to 2.2 eq, depending on whether mono- or di-substitution is desired).
-
Add the base (e.g., triethylamine, 2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 4-24 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Summary of Reaction Conditions
| Protocol | Starting Material | Key Reagents | Solvent | Temperature | Typical Reaction Time |
| 1 | 4,5-Dichloropyridazin-3(2H)-one | Paraformaldehyde, SOCl₂, DMF (cat.) | Dichloromethane | 0 °C to RT | 12-16 hours |
| 2 | This compound | 3-Methyl-4-nitrophenol, K₂CO₃ | DMF | 60-80 °C | 8-12 hours |
| 3 | This compound | Amine, Triethylamine | Ethanol/Acetonitrile | Reflux | 4-24 hours |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its trifunctional nature allows for a range of chemical transformations, including N-alkylation and nucleophilic aromatic substitution. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this reagent. The ability to introduce the dichloropyridazinone moiety onto various scaffolds opens up new avenues for the development of compounds with potential applications in drug discovery and agrochemicals. Future work in this area could focus on exploring the regioselectivity of nucleophilic substitutions in greater detail and expanding the scope of nucleophiles used in reactions with the N-chloromethyl group.
References
-
LookChem. (n.d.). Cas 2581-34-2, 3-Methyl-4-nitrophenol. Retrieved January 22, 2026, from [Link]
-
Goh, J. H., Fun, H. K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. [Link]
-
El-Gazzar, A. R. B. A., Gaafar, A. M., & Aly, A. S. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(9), 10199–10213. [Link]
-
MySkinRecipes. (n.d.). 4,5-Dichloro-2-(chloromethyl)pyridazin-3(2H)-one. Retrieved January 22, 2026, from [Link]
- Ismail, A. A., Hamid, R. H. A., Sayed, G. H., & Mohamed, S. M. (1991). Synthesis and reactions of some new pyridazinones. Journal of the Chemical Society of Pakistan, 13(2), 116-121.
-
Arakawa, S., Shimizu, M., & Tamura, M. (1978). Synthesis of antitumor pyridine and pyridazine N-oxides having (2-chloroethyl)nitrosoureidomethyl and bis(2-chlorethyl)-aminomethyl groups. Chemical & Pharmaceutical Bulletin, 26(12), 3884-3888. [Link]
-
Lee, H.-G., Kim, M.-J., Lee, I.-H., Kim, E. J., Kim, B. R., & Yoon, Y.-J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-757. [Link]
-
Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y.-J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-145. [Link]
-
Ali, T. F., Abdel-Aziem, A., El-Sayed, M. A.-A., & El-Gazzar, A. R. B. A. (2019). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 24(18), 3358. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved January 22, 2026, from [Link]
- Google Patents. (n.d.). WO2007009913A1 - Pyridazinone derivatives as thyroid hormone receptor agonists.
-
ResearchGate. (n.d.). The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates | Request PDF. Retrieved January 22, 2026, from [Link]
-
Al-Ostath, A. I., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(12), 867-891. [Link]
- Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(1), 40-52.
-
Wang, H., Wang, Y., Li, P., & Wang, L. (2015). Visible-Light-Induced C-H Alkylation of 1,2,4-Triazine-3,5(2 H,4 H)-diones via Infrequent 1,2-Hydrogen-Atom Transfer. The Journal of Organic Chemistry, 80(11), 5656–5662. [Link]
-
Al-Huniti, M. H., & Kass, P. D. (2020). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 48(2), 1-4. [Link]
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- 3. iglobaljournal.com [iglobaljournal.com]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Aryloxymethyl-Pyridazinone Scaffolds via O-Alkylation of Phenols with 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Privileged Pyridazinone Scaffold
The pyridazinone ring system is a cornerstone of modern medicinal and agricultural chemistry.[1] Often referred to as a "magic moiety," this six-membered heterocyclic scaffold is prized for its versatile biological activities and its synthetic accessibility.[1][2] Derivatives of pyridazin-3(2H)-one have demonstrated a remarkable breadth of pharmacological properties, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[3][4][5][6] In the agrochemical sector, pyridazinone-based compounds are utilized as potent herbicides, often targeting essential biological pathways in weeds like photosynthesis or carotenoid biosynthesis.[7][8][9]
The functionalization of the pyridazinone core allows for the fine-tuning of its biological activity.[10] One powerful strategy for creating novel derivatives is the etherification of phenols with an activated pyridazinone, such as 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one. This reaction couples the robust pyridazinone pharmacophore with a diverse range of phenolic structures, opening a vast chemical space for drug discovery and lead optimization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a detailed examination of the reaction mechanism, a robust and validated experimental protocol, and critical insights into reaction optimization and troubleshooting.
Section 1: Reaction Mechanism and Scientific Rationale
The synthesis of aryloxymethyl-pyridazinones from this compound and phenols proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, a variant of the Williamson ether synthesis.
Causality of Key Steps:
-
Deprotonation of Phenol: The reaction is initiated by the deprotonation of the phenolic hydroxyl group using a suitable base. This step is critical as it converts the weakly nucleophilic phenol into a much more reactive phenoxide anion. The choice of base is dictated by the acidity (pKa) of the specific phenol being used.
-
Nucleophilic Attack: The resulting phenoxide anion acts as the nucleophile, attacking the electrophilic methylene carbon (the carbon atom of the -CH₂Cl group) on the pyridazinone scaffold.
-
Displacement of Leaving Group: This attack occurs in a single, concerted step, leading to the formation of a new carbon-oxygen bond and the simultaneous displacement of the chloride ion, which serves as an effective leaving group. The reaction's efficiency is enhanced by polar aprotic solvents, which solvate the cation of the base without hydrogen-bonding to the nucleophile, thus maximizing its reactivity.
Caption: SN2 mechanism for O-alkylation of phenols.
Section 2: Master Experimental Protocol
This protocol provides a reliable and scalable method for the synthesis of 2-((aryloxy)methyl)-4,5-dichloropyridazin-3(2H)-one derivatives.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound is an alkylating agent and should be handled with care.
Materials and Reagents:
-
Substrates:
-
Substituted Phenol (e.g., 4-methoxyphenol, 1.0 eq)
-
This compound (CAS 51356-03-7, 1.0 eq)[11]
-
-
Base:
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq)
-
-
Solvent:
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard glassware for aqueous work-up (separatory funnel, beakers)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
-
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (or acetonitrile) to create a ~0.2 M solution.
-
Phenoxide Formation: Stir the suspension at room temperature for 30-60 minutes. For less acidic phenols, the mixture can be gently warmed (40-50 °C) to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture in one portion.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the phenol.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting phenol and the appearance of a new, typically higher Rf, product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approximately 10 times the volume of the DMF used).
-
A precipitate of the crude product may form. If so, collect the solid by vacuum filtration. If not, proceed to extraction.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to isolate the pure aryloxymethyl-pyridazinone product.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Section 3: Parameter Optimization for Enhanced Yield and Purity
The success of this O-alkylation reaction hinges on the careful selection of experimental parameters. The interplay between the base, solvent, and the electronic nature of the phenol substrate is crucial.
| Parameter | Options & Rationale | Expected Outcome |
| Base Selection | K₂CO₃ / Cs₂CO₃ (Weak Bases): Ideal for most standard phenols. They are easy to handle and minimize side reactions. Cesium carbonate is more soluble and can accelerate the reaction.[12] | Good to excellent yields for electron-neutral or electron-rich phenols. Slower reaction times. |
| NaH (Strong Base): Used for weakly acidic phenols (e.g., those with electron-withdrawing groups). Requires strictly anhydrous conditions. | Faster reaction rates and effective deprotonation of challenging substrates. Higher risk of side reactions if moisture is present. | |
| Solvent Choice | DMF, DMSO (Polar Aprotic): Excellent solvating power for ionic intermediates (phenoxide salts), accelerating the SN2 reaction. | High reaction rates and yields. Higher boiling points allow for a wider temperature range. Can be difficult to remove during work-up. |
| Acetonitrile, Acetone (Polar Aprotic): Good alternatives with lower boiling points, simplifying removal post-reaction.[13] | Generally good yields. May require longer reaction times or slightly higher temperatures compared to DMF/DMSO. | |
| Phenol Substituents | Electron-Donating Groups (-OCH₃, -CH₃): Increase the nucleophilicity of the phenoxide, leading to faster reaction rates. | Shorter reaction times and typically high yields. Can often be run at lower temperatures. |
| Electron-Withdrawing Groups (-NO₂, -CN, -CF₃): Decrease the nucleophilicity of the phenoxide but increase the phenol's acidity, making deprotonation easier. | The overall rate depends on the balance of these two effects. May require a stronger base or higher temperature for the SN2 step. |
Section 4: Experimental Workflow and Troubleshooting
A systematic approach is key to reproducible success. The following workflow diagram and troubleshooting guide provide a framework for executing and diagnosing the experiment.
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Application Notes and Protocols for N-alkylation Reactions with 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Strategic Importance of N-Alkylation in Pyridazinone Chemistry
Pyridazinone scaffolds are a cornerstone in medicinal chemistry and agrochemical research, forming the structural core of numerous biologically active compounds.[1] The strategic functionalization of the pyridazinone ring is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various synthetic modifications, N-alkylation at the 2-position of the pyridazinone ring stands out as a critical transformation for enhancing biological efficacy.[1] This application note provides an in-depth technical guide to the N-alkylation reactions utilizing the versatile reagent, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This reagent serves as a potent electrophile for the introduction of the 4,5-dichloropyridazin-3(2H)-one moiety onto a wide range of nitrogen-containing nucleophiles.
The chloromethyl group at the N-2 position is highly activated towards nucleophilic substitution, providing a direct and efficient route for the synthesis of a diverse library of N-substituted pyridazinone derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of mechanistic insights and detailed, field-proven experimental protocols.
Mechanistic Rationale: Understanding the N-alkylation Pathway
The N-alkylation reaction with this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The key factors governing the success and selectivity of this transformation are the nucleophilicity of the substrate, the choice of base and solvent, and the reaction temperature.
A critical consideration in the alkylation of pyridinone-like structures is the potential for competing O-alkylation. However, in the case of N-alkylation with alkyl halides, the reaction generally favors the formation of the N-alkylated product. This preference can be explained by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom in the pyridazinone ring is a softer nucleophilic center compared to the oxygen atom. Alkyl halides, being relatively soft electrophiles, preferentially react with the softer nitrogen atom.[2][3]
The general mechanism can be visualized as follows:
-
Deprotonation: In the case of N-H containing nucleophiles (e.g., imidazoles, triazoles, pyrazoles, and primary/secondary amines), a suitable base is employed to deprotonate the nitrogen atom, generating a more potent nucleophilic anion.
-
Nucleophilic Attack: The nitrogen-centered nucleophile then attacks the electrophilic methylene carbon of this compound.
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state.
-
Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of the new N-C bond and yielding the desired N-alkylated product.
Sources
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Pyridazinone Core in Modern Drug Discovery
The pyridazin-3(2H)-one scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of biological activities.[1][2][3] This six-membered heterocyclic motif is a "privileged structure," meaning it can bind to a variety of biological targets, leading to compounds with diverse pharmacological profiles. Pyridazinone derivatives have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular agents.[1][3] The amenability of the pyridazinone ring to chemical modification allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the design and synthesis of novel therapeutic agents.
This guide provides a detailed protocol for the nucleophilic substitution on 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, a versatile building block for the synthesis of a library of novel pyridazinone derivatives. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures for various classes of nucleophiles, and offer insights into reaction optimization and troubleshooting.
Mechanistic Insights: Understanding the Reactivity of this compound
This compound possesses three electrophilic centers susceptible to nucleophilic attack: the carbon of the N-chloromethyl group and the C4 and C5 carbons of the pyridazinone ring. The regioselectivity of the nucleophilic substitution is dictated by the relative reactivity of these sites and the nature of the nucleophile and reaction conditions.
The chloromethyl group at the N-2 position is highly activated towards bimolecular nucleophilic substitution (SN2). The electron-withdrawing nature of the adjacent pyridazinone ring system enhances the electrophilicity of the methylene carbon, making it a prime target for nucleophiles.[4] Chloride is an excellent leaving group, further facilitating this reaction.
The chloro substituents at the C4 and C5 positions of the pyridazinone ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridazine ring, further accentuated by the carbonyl group, facilitates the addition of a nucleophile to form a resonance-stabilized Meisenheimer-like intermediate, followed by the elimination of the chloride ion. Generally, in such systems, the C4 and C5 positions exhibit different reactivities, which can be influenced by the substituent at the N-2 position and the nature of the attacking nucleophile.[5]
In the case of this compound, the N-chloromethyl group is the most reactive site for nucleophilic attack under typical conditions. The SN2 reaction at the chloromethyl carbon is generally faster and occurs under milder conditions than the SNAr reaction on the pyridazinone ring. This high reactivity allows for the selective functionalization at the N-2 position, preserving the chloro substituents on the ring for potential subsequent modifications.
General Protocol for Nucleophilic Substitution on this compound
This section outlines a general and adaptable protocol for the reaction of this compound with various nucleophiles. Specific examples and conditions for different classes of nucleophiles are provided in the subsequent tables.
Sources
The Strategic Role of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one in Modern Herbicide Discovery: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. Within the diverse landscape of heterocyclic chemistry, pyridazinone derivatives have emerged as a particularly fruitful scaffold for the discovery of potent herbicidal agents.[1] This document provides a detailed technical guide on the application of a key intermediate, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one , in the strategic design and synthesis of next-generation herbicides. We will explore the synthetic rationale, provide detailed experimental protocols, and outline methodologies for the biological evaluation of novel compounds derived from this versatile building block.
Introduction: The Pyridazinone Core in Herbicide Chemistry
The pyridazinone ring system is a privileged structure in agrochemical research, with numerous commercial herbicides belonging to this class.[1] Their mode of action often involves the disruption of essential plant processes such as photosynthesis or carotenoid biosynthesis, leading to bleaching and ultimately, plant death. The substitution pattern on the pyridazinone ring is critical for determining the herbicidal activity, weed spectrum, and crop selectivity.
The N-2 position of the pyridazinone ring is a key site for chemical modification to modulate the biological activity of the resulting compounds. The introduction of a chloromethyl group at this position, to form This compound , creates a highly reactive electrophilic center. This "warhead" enables facile nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the rapid generation of diverse chemical libraries for herbicidal screening.
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound begins with the commercially available 4,5-dichloropyridazin-3(2H)-one. The introduction of the chloromethyl group at the N-2 position can be achieved through a nucleophilic substitution reaction with a suitable chloromethylating agent.
Protocol 1: Synthesis of this compound
Principle: This protocol describes the N-chloromethylation of 4,5-dichloropyridazin-3(2H)-one. The pyridazinone nitrogen acts as a nucleophile, attacking the electrophilic carbon of the chloromethylating agent. The use of a base is crucial to deprotonate the pyridazinone nitrogen, thereby increasing its nucleophilicity.
Materials:
-
4,5-dichloropyridazin-3(2H)-one
-
Chloromethyl methyl ether (or another suitable chloromethylating agent)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Stirring apparatus
-
Reflux condenser
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of 4,5-dichloropyridazin-3(2H)-one (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetone, add chloromethyl methyl ether (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Causality behind Experimental Choices:
-
Anhydrous Acetone: Used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction without interfering with the reactive intermediates.
-
Potassium Carbonate: A mild base that is sufficient to deprotonate the pyridazinone nitrogen without causing unwanted side reactions.
-
Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Application in Novel Herbicide Synthesis: A Protocol for Derivatization
The utility of this compound as a building block lies in the reactivity of its chloromethyl group. This allows for the introduction of various toxophores or moieties that can enhance herbicidal activity, modulate physical properties, or alter the mode of action.
Protocol 2: Synthesis of a Novel Pyridazinone Herbicide Candidate
Principle: This protocol exemplifies the synthesis of a novel herbicide candidate via a nucleophilic substitution reaction. A substituted phenol is used as the nucleophile, which displaces the chloride of the chloromethyl group to form an ether linkage. The choice of the substituted phenol can be guided by known structure-activity relationships of existing herbicides.
Materials:
-
This compound
-
4-Chloro-2-fluorophenol (as an example nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Stirring apparatus
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-2-fluorophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at 60-70 °C for 8-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure herbicide candidate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
Rationale for Reagent Selection:
-
4-Chloro-2-fluorophenol: Substituted phenols are common moieties in commercial herbicides. The specific substitution pattern is chosen for illustrative purposes and can be varied to optimize activity.
-
Anhydrous DMF: A polar aprotic solvent with a high boiling point, suitable for reactions that require heating.
-
Potassium Carbonate: Acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
Biological Evaluation of Novel Herbicide Candidates
The synthesized compounds must be evaluated for their herbicidal activity and crop selectivity. Standardized greenhouse trials are a reliable method for initial screening.
Protocol 3: Greenhouse Evaluation of Herbicidal Activity
Principle: This protocol outlines a standard method for assessing the pre- and post-emergence herbicidal activity of new chemical entities on a panel of representative weed and crop species.
Materials:
-
Synthesized herbicide candidate
-
Acetone
-
Tween 20 (as a surfactant)
-
Weed and crop seeds (e.g., barnyardgrass, velvetleaf, corn, soybean)
-
Pots with sterile soil mix
-
Greenhouse with controlled temperature, humidity, and light
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sow seeds of test species in pots filled with sterile soil mix.
-
Prepare a stock solution of the test compound in acetone. Prepare serial dilutions to achieve the desired application rates (e.g., 1000, 500, 250, 125 g/ha). Add a surfactant (e.g., Tween 20 at 0.5% v/v) to the final spray solutions.
-
Apply the test solutions evenly to the soil surface using a spray chamber.
-
Grow the plants in a greenhouse under controlled conditions.
-
Assess the herbicidal effect (e.g., percent inhibition of emergence, growth reduction) at 14 and 21 days after treatment (DAT).
Post-emergence Application:
-
Sow seeds and grow plants to the 2-3 leaf stage.
-
Prepare spray solutions as described for the pre-emergence application.
-
Apply the test solutions to the foliage of the plants until runoff.
-
Return the plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0-100% at 7, 14, and 21 DAT.
Data Presentation:
The results of the greenhouse trials should be summarized in a clear and concise table for easy comparison of the herbicidal activity of different compounds at various application rates.
| Compound | Application Rate (g/ha) | Weed Species 1 (% Control) | Weed Species 2 (% Control) | Crop Species 1 (% Injury) | Crop Species 2 (% Injury) |
| Candidate 1 | 1000 | 95 | 90 | 10 | 5 |
| 500 | 80 | 75 | 5 | 0 | |
| 250 | 60 | 55 | 0 | 0 | |
| Commercial Standard | 500 | 90 | 85 | 15 | 10 |
Mechanistic Insights and Structure-Activity Relationships
Pyridazinone herbicides are known to act on various molecular targets within plants. A common mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway. Inhibition of PDS leads to the accumulation of phytoene and a lack of photoprotective carotenoids, resulting in photooxidative damage and a characteristic bleaching phenotype. Another target for some pyridazinone herbicides is the D1 protein of photosystem II, which disrupts photosynthetic electron transport.
The development of effective herbicides from this compound relies on understanding the structure-activity relationships (SAR). The nature of the nucleophile introduced via the chloromethyl linker will significantly impact the compound's:
-
Binding affinity to the target enzyme.
-
Physicochemical properties , such as lipophilicity and water solubility, which affect uptake and translocation within the plant.
-
Metabolic stability in both the plant and the environment.
Systematic variation of the nucleophilic component is a key strategy for optimizing the herbicidal properties of this class of compounds.
Conclusion
This compound is a valuable and highly reactive intermediate for the synthesis of novel pyridazinone-based herbicides. Its utility lies in the ability to readily introduce a wide range of chemical diversity at the N-2 position, allowing for the fine-tuning of herbicidal activity and crop selectivity. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists in the agrochemical industry to explore this promising area of herbicide discovery and development.
References
-
Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. (2008). PubMed. Available at: [Link]
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link][1]
Sources
The Strategic Application of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridazinone core is recognized as a "privileged structure," a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] These six-membered heterocyclic systems, containing two adjacent nitrogen atoms, offer a unique combination of physicochemical properties that make them ideal for drug design. Their inherent polarity enhances aqueous solubility, while the nitrogen atoms act as hydrogen bond acceptors, facilitating robust interactions with biological targets.[3] Within this versatile class of molecules, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one emerges as a particularly valuable reagent. Its trifunctional nature—a reactive chloromethyl group for covalent linkage, and two chlorine atoms on the pyridazinone ring for further functionalization or to modulate electronic properties—positions it as a powerful building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the development of targeted therapies, particularly in the realm of oncology.
Core Principles of Reactivity and Synthetic Utility
The primary utility of this compound in medicinal chemistry lies in its capacity to act as a potent electrophile in alkylation reactions. The chloromethyl group at the N-2 position is highly susceptible to nucleophilic attack, making it an excellent reagent for introducing the 4,5-dichloropyridazin-3(2H)-one moiety onto a variety of scaffolds.
This reactivity is central to a modular drug design strategy, where the pyridazinone core can be appended to a targeting moiety to create a bifunctional molecule. The general mechanism for this key reaction is a standard bimolecular nucleophilic substitution (SN2).
Caption: Generalized SN2 reaction of this compound.
The choice of nucleophile, solvent, and base is critical in directing the regioselectivity of the reaction and achieving high yields. Aprotic polar solvents such as N,N-dimethylformamide (DMF) or acetonitrile are often employed to facilitate the dissolution of reactants and promote the SN2 pathway. A mild base, such as potassium carbonate, is typically sufficient to deprotonate the nucleophile without causing unwanted side reactions.
Application in the Synthesis of PARP-1 Inhibitors: A Case Study
A compelling application of this compound is in the synthesis of inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5]
The pyridazinone scaffold has been identified as an effective isostere for other heterocyclic systems present in known PARP-1 inhibitors like Olaparib.[4] By utilizing this compound, medicinal chemists can synthesize novel pyridazinone-based PARP-1 inhibitors.
Illustrative Synthetic Workflow
The following workflow outlines the general strategy for synthesizing a hypothetical PARP-1 inhibitor using this compound.
Caption: Workflow for the synthesis and evaluation of a PARP-1 inhibitor.
Experimental Protocol: Synthesis of a Pyridazinone-Phenol Conjugate
This protocol provides a detailed methodology for the synthesis of a generic pyridazinone-phenol conjugate, a common structural motif in PARP-1 inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the phenol.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyridazinone-phenol conjugate.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to verify the structure and purity of the final compound.
Biological Activity and Signaling Pathway
Derivatives of this compound have shown significant inhibitory activity against PARP-1. The table below summarizes the reported IC₅₀ values for some pyridazinone-based PARP-1 inhibitors.
| Compound ID | Scaffold | PARP-1 IC₅₀ (nM) | Reference |
| 8a | Pyridopyridazinone | 36 | [5] |
| 1a | Pyridazinoquinazolinone | 91.4 | [1] |
| 1b | Pyridazinoquinazolinone | 244 | [1] |
| Olaparib | Phthalazinone (Reference) | 34 | [5] |
The inhibition of PARP-1 by these compounds has profound implications for cancer therapy. In cells with compromised homologous recombination repair (e.g., due to BRCA mutations), the inhibition of PARP-1 leads to the accumulation of single-strand DNA breaks, which are converted to double-strand breaks during replication. The cell's inability to repair these double-strand breaks results in synthetic lethality.
Caption: The role of PARP-1 inhibition in inducing synthetic lethality.
Conclusion and Future Perspectives
This compound is a versatile and powerful building block in medicinal chemistry. Its application in the synthesis of PARP-1 inhibitors highlights its potential for the development of targeted cancer therapies. The modular nature of its reactivity allows for the systematic exploration of structure-activity relationships, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the repertoire of nucleophilic partners for this reagent and exploring the functionalization of the chlorine atoms on the pyridazinone ring to access novel chemical space and develop next-generation therapeutics.
References
-
Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(11), 2340-2344. [Link][1]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link][6]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. [Link][4]
-
Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 86, 627-640. [Link][5]
Sources
- 1. Design, synthesis and biological evaluation of pyridazino[3,4,5-de]quinazolin-3(2H)-one as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 4,5-Dichloro-3(2H)-pyridazinone|High-Purity Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Versatile Alkylation Strategies Using 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Pyridazinone Scaffold and the Utility of a Reactive Building Block
The pyridazinone core is a prominent heterocyclic framework in modern medicinal chemistry and drug development, recognized for its presence in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3] Functionalization of the pyridazinone ring is a key strategy for modulating the pharmacological profile of these molecules.
This application note provides a detailed guide to the experimental use of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one , a highly versatile and reactive building block. The defining feature of this reagent is its electrophilic chloromethyl group attached to the nitrogen at the 2-position (N2). This group serves as a potent handle for covalently linking the 4,5-dichloropyridazinone moiety to a wide range of nucleophilic substrates. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its application in N- and O-alkylation reactions, and discuss the critical parameters that ensure successful and high-yielding synthetic outcomes.
Reagent Profile and Essential Safety Protocols
Before proceeding with any experimental work, a thorough understanding of the reagent's properties and a strict adherence to safety protocols are paramount.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 51356-03-7[4] |
| Molecular Formula | C₅H₃Cl₃N₂O[4] |
| Molecular Weight | 213.45 g/mol |
| Appearance | Typically an off-white to yellow solid |
Mandatory Safety & Handling
This compound and related chlorinated heterocyclic compounds are classified as hazardous.[5][6] They are toxic if swallowed and cause significant skin and eye irritation.[5][6][7]
-
Engineering Controls : All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8] Ensure the workspace is well-ventilated.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield (EN 166 standard) are required at all times.[8]
-
Hand Protection : Wear chemically resistant protective gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact.
-
Body Protection : A lab coat and long-sleeved clothing are mandatory to prevent skin exposure.[8]
-
-
Handling Procedures : Avoid all contact with skin, eyes, and clothing.[5] Do not breathe dust.[8] Wash hands and face thoroughly after handling.[5][6]
-
Storage : Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area.[8] Store locked up.[5]
-
Disposal : Dispose of all waste, including empty containers and contaminated materials, in accordance with approved local and national regulations for hazardous chemical waste.[5]
Core Application: Nucleophilic Alkylation Reactions
The primary utility of this compound is as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl and the pyridazinone ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.
Mechanistic Principle: Sₙ2 Pathway
The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu:), such as an amine, phenoxide, or thiolate, directly attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step. The use of a base is often essential to deprotonate the nucleophile, thereby increasing its nucleophilicity and driving the reaction to completion.
Caption: Sₙ2 mechanism for alkylation using this compound.
Key Experimental Parameters
The success and efficiency of the alkylation are governed by a careful selection of reaction conditions. The interplay between the base, solvent, and temperature is critical for achieving high yields and purity.
Caption: Key factors influencing the regioselectivity and outcome of the alkylation.
-
Nucleophile Choice : The reagent is effective for alkylating a broad range of nucleophiles, including primary and secondary amines, anilines, phenols, and thiols. The nucleophilicity of the substrate will dictate the required reaction conditions.
-
Base Selection : A suitable base is crucial for deprotonating the nucleophile.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices for amines and phenols, offering good reactivity and simple workup.[1]
-
Stronger bases like sodium hydride (NaH) may be required for less acidic nucleophiles (e.g., some alcohols) but demand anhydrous conditions.
-
Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used, particularly when a non-nucleophilic base is needed to scavenge the HCl byproduct.
-
-
Solvent System : Polar aprotic solvents are ideal for Sₙ2 reactions.
-
N,N-Dimethylformamide (DMF) and Acetonitrile (ACN) are excellent choices as they effectively solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction rate.
-
Tetrahydrofuran (THF) is another viable option, especially when using stronger bases like NaH.
-
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for common alkylation reactions. Researchers should adapt these protocols based on the specific reactivity and scale of their substrates.
Protocol 1: N-Alkylation of a Secondary Amine (Example: Morpholine)
This protocol details the synthesis of 2-(morpholinomethyl)-4,5-dichloropyridazin-3(2H)-one.
Materials and Reagents:
| Reagent | CAS | MW ( g/mol ) | Molarity | Quantity |
| This compound | 51356-03-7 | 213.45 | - | 1.0 eq |
| Morpholine | 110-91-8 | 87.12 | - | 1.1 eq |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | - | 2.0 eq |
| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | - | ~0.1 M |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | - | For workup |
| Brine (Saturated NaCl solution) | - | - | - | For workup |
| Sodium Sulfate (Na₂SO₄), anhydrous | 7757-82-6 | - | - | For drying |
Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition : Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Nucleophile Addition : Add morpholine (1.1 eq) to the stirring suspension at room temperature.
-
Reaction Monitoring : Heat the reaction mixture to 60-70 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup :
-
Cool the reaction mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
-
Purification :
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure product.
-
-
Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: O-Alkylation of a Phenol (Example: 4-Methoxyphenol)
This protocol details the synthesis of 2-((4-methoxyphenoxy)methyl)-4,5-dichloropyridazin-3(2H)-one.
Materials and Reagents:
| Reagent | CAS | MW ( g/mol ) | Molarity | Quantity |
| This compound | 51356-03-7 | 213.45 | - | 1.0 eq |
| 4-Methoxyphenol | 150-76-5 | 124.14 | - | 1.1 eq |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | - | 1.5 eq |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | ~0.2 M |
| Diethyl Ether (Et₂O) | 60-29-7 | - | - | For workup |
| Water | 7732-18-5 | - | - | For workup |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | - | For drying |
Procedure:
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.1 eq) and anhydrous DMF (~0.2 M).
-
Base Addition : Add cesium carbonate (1.5 eq) to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.
-
Electrophile Addition : Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the stirring suspension.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C (typically complete in 6-12 hours).
-
Workup :
-
Pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with water (2x) and brine (1x) to remove residual DMF.
-
-
Purification :
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure O-alkylated product.
-
-
Characterization : Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and HRMS analysis.
General Experimental Workflow and Data Summary
The following diagram illustrates the standardized workflow for reactions involving this reagent.
Caption: Standard experimental workflow for alkylation reactions.
Summary of Typical Reaction Conditions
| Nucleophile Type | Example | Typical Base | Solvent | Temp (°C) | Typical Yield |
| Secondary Amine | Piperidine | K₂CO₃ | ACN | 60 | 80-95% |
| Primary Amine | Benzylamine | K₂CO₃, Et₃N | ACN / DMF | RT - 50 | 75-90% |
| Phenol | Phenol | Cs₂CO₃ | DMF | RT - 40 | 70-85% |
| Thiol | Thiophenol | K₂CO₃ | DMF | RT | 85-98% |
Note: Yields are representative and highly dependent on the specific substrate and optimization of reaction conditions.
Conclusion
This compound is a robust and efficient electrophilic building block for the synthesis of novel pyridazinone derivatives. Its reliable reactivity in Sₙ2 reactions with a variety of N-, O-, and S-nucleophiles makes it an invaluable tool for researchers in drug discovery and medicinal chemistry. By following the detailed protocols and considering the key experimental parameters outlined in this guide, scientists can confidently incorporate this versatile reagent into their synthetic programs to generate diverse libraries of functionalized pyridazinone compounds.
References
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- SAFETY D
- Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 2022.
- 4,5-DICHLORO-2-METHYLPYRIDAZIN-3-ONE | 933-76-6. ChemicalBook.
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace.
- An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.
- Application Notes and Protocols for N-Alkyl
- N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
- This compound Formula. Echemi.
- 4,5-Dichloropyridazin-3(2H)-one, 98%. Fisher Scientific.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 4,5-Dichloropyridazin-3(2H)-one, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for the Derivatization of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one for Biological Screening
Introduction: The Pyridazinone Scaffold as a Privileged Structure in Drug Discovery
The pyridazinone ring system is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives are recognized for a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2] The inherent biological activity of the pyridazinone core, coupled with its synthetic tractability, makes it a "privileged scaffold" for the development of novel therapeutic agents. The strategic functionalization of the pyridazinone ring allows for the fine-tuning of its physicochemical properties and biological targets, making it an ideal candidate for the generation of compound libraries for high-throughput screening.
This guide focuses on the derivatization of a key intermediate, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one . The presence of a reactive chloromethyl group at the N-2 position offers a versatile handle for the introduction of diverse chemical functionalities via nucleophilic substitution reactions. This process allows for the systematic exploration of the chemical space around the pyridazinone core, a critical step in establishing structure-activity relationships (SAR) and identifying lead compounds with desired biological profiles.
Chemical Principles and Mechanistic Rationale
The primary pathway for the derivatization of this compound is the bimolecular nucleophilic substitution (SN2) reaction. The chloromethyl group serves as a potent electrophile due to the electron-withdrawing nature of the adjacent carbonyl group and the pyridazinone ring, which polarizes the C-Cl bond, rendering the methylene carbon susceptible to nucleophilic attack.
The SN2 mechanism is a single-step process where a nucleophile attacks the electrophilic carbon atom from the backside, concurrently with the departure of the chloride leaving group. This concerted mechanism leads to an inversion of the stereochemical configuration if the carbon were chiral. The rate of the SN2 reaction is dependent on the concentration of both the electrophile (this compound) and the nucleophile.
The choice of nucleophile is critical in determining the properties of the resulting derivative. A wide array of nucleophiles, including amines, thiols, and alcohols/phenols, can be employed to generate a diverse library of compounds. The selection of these nucleophiles should be guided by the desired physicochemical properties (e.g., solubility, lipophilicity) and potential biological interactions (e.g., hydrogen bonding, charge interactions) of the final products.
Synthesis of the Starting Material: this compound
A common route to N-chloromethylated compounds involves a two-step process: hydroxymethylation followed by chlorination.
Protocol 1: Synthesis of 2-Hydroxymethyl-4,5-dichloropyridazin-3(2H)-one
-
Reaction Setup: To a stirred solution of 4,5-dichloropyridazin-3(2H)-one (1 equivalent) in a suitable solvent such as ethanol, add an aqueous solution of formaldehyde (1.1 equivalents, ~37%).
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Chlorination of 2-Hydroxymethyl-4,5-dichloropyridazin-3(2H)-one
-
Reaction Setup: Dissolve 2-Hydroxymethyl-4,5-dichloropyridazin-3(2H)-one (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Chlorination: Add a chlorinating agent such as thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) (1.1-1.5 equivalents) dropwise at 0 °C.[3]
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice-water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound.
Derivatization of this compound: General Workflow
The following diagram illustrates the general workflow for the synthesis of a diverse library of pyridazinone derivatives from the chloromethylated starting material.
Caption: General workflow for the derivatization of this compound.
Protocols for Derivatization
The following are detailed protocols for the reaction of this compound with various classes of nucleophiles.
Protocol 3: Synthesis of N-Substituted Aminomethyl Pyridazinone Derivatives
Amines are excellent nucleophiles for SN2 reactions with alkyl halides.[4] This protocol describes the synthesis of a library of pyridazinone derivatives with diverse amine functionalities.
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine, piperidine) (1.1 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)) (2.0 equivalents)
-
Solvent (e.g., Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.1 equivalents) and the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between EtOAc and water.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted aminomethyl pyridazinone derivative.
-
Protocol 4: Synthesis of Thioether Pyridazinone Derivatives
Thiols and thiolates are soft and highly effective nucleophiles that react readily with alkyl halides to form thioethers.[5][6]
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol) (1.1 equivalents)
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)) (1.5 equivalents)
-
Solvent (e.g., DMF or Tetrahydrofuran (THF))
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of the base (1.5 equivalents) in the chosen solvent, add the thiol (1.1 equivalents) at room temperature.
-
After 15 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with Et₂O.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 5: Synthesis of Ether Pyridazinone Derivatives
Alcohols and phenols can be used as nucleophiles in the Williamson ether synthesis.[7][8]
-
Materials:
-
This compound
-
Alcohol or Phenol (1.1 equivalents)
-
Base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)) (1.5 equivalents)
-
Solvent (e.g., DMF or Acetone)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of the base (1.5 equivalents) in the chosen solvent, add the alcohol or phenol (1.1 equivalents) at room temperature.
-
Stir the mixture for 15-30 minutes to generate the alkoxide or phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-70 °C for 4-12 hours. Monitor by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Representative Derivatization Data
The following table summarizes representative reaction conditions and expected yields for the derivatization of this compound with various nucleophiles. Actual yields may vary depending on the specific substrate and reaction optimization.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Amine | Aniline | K₂CO₃ | DMF | 80 | 6 | 70-85 |
| Morpholine | Et₃N | MeCN | Reflux | 8 | 75-90 | |
| Thiol | Thiophenol | K₂CO₃ | DMF | RT | 3 | 85-95 |
| Benzyl Thiol | NaH | THF | RT | 2 | 80-90 | |
| Oxygen | Phenol | K₂CO₃ | Acetone | Reflux | 10 | 60-75 |
| Ethanol | NaH | THF | RT | 12 | 50-65 |
Biological Screening Cascade
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will be guided by the therapeutic area of interest. The following diagram illustrates a typical biological screening cascade for novel pyridazinone derivatives.
Caption: A typical biological screening cascade for novel chemical entities.
Protocol 6: In Vitro Anticancer Screening
Pyridazinone derivatives have shown promising anticancer activity against various cancer cell lines.[9][10][11][12]
-
Cell Lines: A panel of human cancer cell lines can be used, for example:
-
Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized pyridazinone derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
-
Protocol 7: In Vitro Anti-inflammatory Screening (COX Inhibition Assay)
Many pyridazinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes.[13][14][15][16]
-
Enzymes: Human recombinant COX-1 and COX-2 enzymes.
-
Assay: A COX inhibitor screening assay kit (e.g., from Cayman Chemical) can be used to measure the peroxidase activity of COX.
-
Procedure:
-
Prepare the assay buffer and enzyme solutions according to the manufacturer's protocol.
-
Add the test compounds (pyridazinone derivatives) at various concentrations to the assay wells.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence over time using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
-
Protocol 8: In Vitro Antimicrobial Screening (Minimum Inhibitory Concentration - MIC)
The antimicrobial activity of the synthesized compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC).[1][17][18][19][20]
-
Microbial Strains: A panel of clinically relevant bacteria and fungi, for example:
-
Bacteria: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
-
Assay: Broth microdilution method.
-
Procedure:
-
Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Structure-Activity Relationship (SAR) Insights
The derivatization at the N-2 position of the pyridazinone core allows for a systematic investigation of the SAR. Key considerations include:
-
Nature of the substituent: The introduction of different functional groups (amines, ethers, thioethers) and their electronic and steric properties can significantly influence biological activity. For instance, the presence of hydrogen bond donors or acceptors can enhance interactions with biological targets.[21][22][23][24]
-
Lipophilicity: The overall lipophilicity of the molecule, which can be modulated by the N-2 substituent, plays a crucial role in cell permeability and target engagement.
-
Conformational flexibility: The linker between the pyridazinone core and the terminal functional group can influence the conformational freedom of the molecule, which can be critical for optimal binding to a target protein.
Conclusion
The derivatization of this compound represents a robust and versatile strategy for the generation of novel pyridazinone-based compound libraries. The straightforward SN2 chemistry allows for the introduction of a wide array of chemical functionalities, enabling a thorough exploration of the chemical space around this privileged scaffold. The detailed protocols provided herein for synthesis, derivatization, and biological screening serve as a comprehensive guide for researchers in drug discovery and medicinal chemistry, facilitating the identification of new lead compounds with therapeutic potential.
References
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (URL: [Link])
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (URL: [Link])
-
Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. (URL: [Link])
-
The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. (URL: [Link])
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. (URL: [Link])
-
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (URL: [Link])
-
Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (URL: [Link])
-
Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (URL: [Link])
-
Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (URL: [Link])
-
Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (URL: [Link])
-
New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. (URL: [Link])
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (URL: [Link])
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (URL: [Link])
-
Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. (URL: [Link])
-
Structure‐activity relationship of the synthesized pyridazine derivatives. (URL: [Link])
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (URL: [Link])
-
An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity. (URL: [Link])
-
Study of the Reactivity of 5Alkynyl4-chloro- and 4Alkynyl5-chloropyridazin-3(2H)-ones Towards Oxygen and Sulfur Nucleophiles. (URL: [Link])
-
Chlorination of 3,4,5‐Trichloropyridazin‐6‐one and Synthesis of 3,4,5‐Trichloro‐1‐(4,5,6‐trichloropyridazin‐3‐yl)pyridazin‐6‐one. (URL: [Link])
-
The reaction of 2‐substituted‐4,5‐dichloro‐3(2H)‐pyridazinones with alkoxides and alkylthiolates. (URL: [Link])
-
Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (URL: [Link])
-
Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. (URL: [Link])
-
Amination of 2-halopyridines. (URL: [Link])
-
Nucleophilicities of Amines, Amino Acids and Pyridines. (URL: [Link])
-
Reactions of Thiols. (URL: [Link])
- Preparation method of 3, 6-dichloropyridazine. (URL: )
-
Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation. (URL: [Link])
-
amines as nucleophiles. (URL: [Link])
-
Reactions of Aldehydes and Ketones with Oxygen Nucleophiles. (URL: [Link])
-
REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. (URL: [Link])
-
1b: Oxygen nucleophiles in nucleophilic addition reactions. (URL: [Link])
-
Chlorination of 3,4,5‐trichloropyridazin‐6‐one and synthesis of 3,4,5‐trichloro‐1‐(4,5,6‐trichloropyridazin‐3‐yl)pyridazin‐6‐one. (URL: [Link])
- Method for preparing 2-chlorine-4, 6-dimethoxy-1, 3, 5-triazine. (URL: )
Sources
- 1. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one with Amines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the N-alkylation of amines using 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This reaction is a cornerstone for synthesizing a wide array of pyridazinone derivatives, which are significant pharmacophores in drug discovery and agrochemical research.[1][2] While seemingly a straightforward nucleophilic substitution, this process is frequently complicated by a series of predictable yet challenging side reactions.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide a deeper mechanistic understanding of why these side reactions occur and offers field-proven strategies to mitigate them, ensuring the selective and efficient synthesis of your target molecule.
Section 1: Understanding the Core Reaction & Potential Pitfalls
The primary desired transformation is a nucleophilic aliphatic substitution (SN2) reaction. The lone pair of the amine nucleophile attacks the electrophilic methylene carbon of the 2-chloromethyl group, displacing the chloride leaving group to form a new carbon-nitrogen bond.
However, the reality of the reaction environment means several competing pathways exist. Understanding these is the first step toward controlling them.
Caption: Primary reaction pathways and common side reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the reaction in a practical, question-and-answer format.
Q1: My reaction is yielding a mixture of mono- and di-alkylated products. How can I improve selectivity for mono-alkylation?
This is the most frequent side reaction, known as over-alkylation .
Root Cause Analysis: The underlying issue is a change in nucleophilicity. The product of the initial alkylation (a secondary amine from a primary amine, or a tertiary amine from a secondary amine) is often more nucleophilic and less sterically hindered than the starting amine.[3][4] This "runaway" effect means the newly formed product successfully competes with the starting material for the remaining alkylating agent, leading to mixtures that are often difficult to separate.[5][6]
Troubleshooting Strategies:
-
Manipulate Stoichiometry: The most straightforward control method is to use a significant excess of the starting amine (typically 3-10 equivalents). This statistically favors the reaction of the chloromethyl pyridazinone with the more abundant starting amine over the less concentrated product.[7]
-
Control Reagent Addition: Instead of adding all reagents at once, maintain a low concentration of the alkylating agent. This is best achieved by the slow, dropwise addition of the this compound solution to a stirred solution of the excess amine.[8] This ensures the alkylating agent is more likely to encounter the starting amine.
-
Reduce Reaction Temperature: Lowering the temperature decreases the overall reaction rate but can enhance selectivity. The activation energy for the second alkylation may be higher, making it more sensitive to temperature changes. Start at room temperature or even 0 °C and monitor progress by TLC or LC-MS.
-
Consider Alternative Methods: For particularly challenging substrates where direct alkylation consistently fails, consider a different synthetic approach like reductive amination, which offers superior control for mono-alkylation.[3][6]
Q2: I'm observing an unexpected product with a mass corresponding to the loss of HCl and addition of my amine directly to the pyridazinone ring. What is happening?
This side reaction is likely a Nucleophilic Aromatic Substitution (SNAr) .
Root Cause Analysis: The pyridazinone ring is inherently electron-deficient due to the two adjacent nitrogen atoms, making the ring carbons susceptible to nucleophilic attack.[9] The chlorine atoms at the C4 and C5 positions can be displaced by a potent nucleophile like an amine, especially under forcing conditions such as high heat.
Troubleshooting Strategies:
-
Strict Temperature Control: This is the most critical parameter. SNAr reactions typically have a higher activation energy than SN2 alkylation. Run the reaction at the lowest possible temperature that allows for a reasonable rate of the desired N-alkylation. Avoid prolonged heating at temperatures above 80-100 °C if possible.
-
Base Selection: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic carbonate like K₂CO₃ or Cs₂CO₃.[10] Avoid using excess amine as the base if SNAr is a problem.
-
Solvent Choice: The solvent can influence the reaction pathway. Highly polar aprotic solvents like DMF or DMSO can facilitate both SN2 and SNAr. If SNAr is dominant, consider a less polar solvent like acetonitrile or THF, which may disfavor the formation of the charged Meisenheimer complex intermediate required for SNAr.
Q3: My starting material seems to be degrading, and I'm isolating 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one. What causes this?
This indicates a hydrolysis side reaction.
Root Cause Analysis: The chloromethyl group is an active electrophile and is susceptible to hydrolysis by water, which can act as a nucleophile. This reaction is often accelerated by the presence of a base. The source of water can be wet solvents, reagents, or atmospheric moisture.
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: This is non-negotiable.
-
Use freshly dried solvents. Acetonitrile, DMF, and THF should be passed through a solvent purification system or dried over activated molecular sieves.[11]
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction.
-
-
Check Reagent Quality: Ensure the amine and any base used are anhydrous. Hygroscopic reagents like powdered KOH should be handled quickly.[8]
Section 3: Optimized Experimental Protocols
The following protocols are designed as self-validating systems to maximize the yield of the desired mono-alkylated product while minimizing common side reactions.
Protocol 1: Selective Mono-N-Alkylation via Slow Addition
This protocol is optimized to prevent over-alkylation.
Caption: Workflow for selective mono-alkylation.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the amine (3.0 eq.) and anhydrous potassium carbonate (1.5 eq.).
-
Add anhydrous acetonitrile (MeCN) to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the limiting reagent). Stir the suspension at room temperature.
-
In a separate dry flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous MeCN.
-
Draw this solution into a syringe and place it on a syringe pump.
-
Slowly add the alkylating agent solution to the stirring amine suspension over 2-4 hours.
-
Allow the reaction to stir at room temperature and monitor its progress every hour using TLC or LC-MS.
-
Upon completion, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Section 4: Summary of Key Parameters and Their Impact
Effective troubleshooting requires understanding how each variable affects the reaction outcome.
| Parameter | Recommended Condition | Rationale for Selectivity | Potential Side Reaction if Deviated |
| Stoichiometry | 3-10 eq. of Amine | Statistically favors reaction with the starting amine over the product.[7] | Over-alkylation |
| Temperature | 0 °C to Room Temperature | Minimizes rates of side reactions with higher activation energies (SNAr). | SNAr, Solvent Decomposition |
| Solvent | Anhydrous MeCN, THF | Good solubility, relatively inert. | Hydrolysis (if wet), Solvent-Adducts (DMF at >140°C)[8] |
| Base | K₂CO₃, Cs₂CO₃, DIPEA | Non-nucleophilic; effectively scavenges HCl without competing in the reaction. | SNAr (if using excess amine as base) |
| Addition Rate | Slow, via syringe pump | Maintains a low concentration of the alkylating agent, preventing product competition.[8] | Over-alkylation |
| Atmosphere | Inert (N₂ or Ar) | Excludes atmospheric moisture. | Hydrolysis |
Section 5: References
-
BenchChem. (n.d.). Preventing over-alkylation of amines in synthesis. Retrieved January 22, 2026, from
-
Wikipedia. (2023). Amine alkylation. Retrieved January 22, 2026, from
-
Reisman, S. E., et al. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved January 22, 2026, from
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 22, 2026, from
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved January 22, 2026, from
-
BenchChem. (n.d.). Common side reactions in the synthesis of pyridazinone derivatives. Retrieved January 22, 2026, from
-
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Pyridazinones. Retrieved January 22, 2026, from
-
Bálint, E., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Retrieved January 22, 2026, from
-
Li, W., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. MDPI. Retrieved January 22, 2026, from
-
Reddit. (2016). Help with N-Alkylation gone wrong. Retrieved January 22, 2026, from
-
Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Retrieved January 22, 2026, from
-
Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved January 22, 2026, from
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved January 22, 2026, from
-
PubMed. (n.d.). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Retrieved January 22, 2026, from
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. Retrieved January 22, 2026, from
-
ChemScene. (n.d.). 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one. Retrieved January 22, 2026, from
-
Yoon, Y.-J., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society. Retrieved January 22, 2026, from
-
Fun, H.-K., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E. Retrieved January 22, 2026, from
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Welcome to the technical support center for the synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific N-alkylation reaction. Pyridazinone derivatives are a critical class of compounds, widely recognized for their diverse biological activities, including cardiovascular, anti-inflammatory, and anti-cancer properties.[1][2] The successful and efficient synthesis of this key intermediate is paramount for further derivatization and discovery.
This document moves beyond a simple protocol, offering a detailed analysis of the reaction mechanism, troubleshooting for common experimental issues, and strategies to maximize yield and purity.
Section 1: The Core Reaction - N-Chloromethylation
The synthesis of this compound is fundamentally an N-alkylation reaction. It proceeds via the deprotonation of the nitrogen atom at the 2-position of the 4,5-dichloropyridazin-3(2H)-one ring, followed by a nucleophilic attack on a suitable chloromethylating agent.
General Reaction Scheme:
The core of optimizing this reaction lies in controlling the formation of the pyridazinone anion and ensuring its subsequent reaction occurs with high regioselectivity (N-alkylation over the competing O-alkylation) and minimal side reactions.
Reaction Mechanism Pathway
The diagram below illustrates the key steps in the desired SN2 reaction pathway.
Caption: General mechanism for N-chloromethylation.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I'm recovering only starting material. What are the likely causes?
This is a frequent issue that typically points to one of three areas: incomplete deprotonation, insufficient reactivity of the electrophile, or suboptimal reaction conditions.
Possible Cause 1: Ineffective Deprotonation The acidity of the N-H proton on the pyridazinone ring requires a sufficiently strong base for complete deprotonation. Using a weak base or improper reaction setup can lead to a low concentration of the reactive nucleophile.
-
Insight: The choice of base is critical. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the substrate, driving the equilibrium forward. Carbonates like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF, where they exhibit enhanced basicity.[3] Hydroxide bases (e.g., NaOH) can be used, but the presence of water may lead to competing hydrolysis of the alkylating agent.[1]
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa (Conjugate Acid) | Recommended Solvent | Key Considerations |
|---|---|---|---|
| Sodium Hydride (NaH) | ~35 | THF, DMF | Highly effective, irreversible. Requires anhydrous conditions. Generates H₂ gas. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, Acetonitrile | Requires anhydrous conditions for best results.[3] Easier to handle than NaH. |
| Sodium Hydroxide (NaOH) | ~15.7 | Methanol, Water | Can be effective but introduces water, which can hydrolyze sensitive electrophiles.[1] |
Possible Cause 2: Suboptimal Solvent Choice The solvent plays a crucial role in solvating the reactants and influencing the reactivity of the nucleophile.
-
Insight: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are often superior for this type of alkylation. They effectively solvate the cation (e.g., Na⁺ or K⁺), leaving a more "naked" and highly reactive pyridazinone anion.[3] Protic solvents like methanol can be used but may solvate the anion, reducing its nucleophilicity.[1]
Possible Cause 3: Insufficient Temperature or Time N-alkylation reactions can be slow, especially with moderately reactive electrophiles.
-
Insight: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., from room temperature to 40-60 °C) can significantly increase the reaction rate. However, excessive heat can promote side reactions.
Q2: I've isolated a product with the correct mass, but the NMR is inconsistent with the desired structure. Could it be an isomer?
Yes, the most likely impurity is the O-alkylated isomer, 3-chloromethoxy-4,5-dichloropyridazine. The pyridazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
-
Insight & Causality: The regioselectivity of alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "softer" nucleophilic center than the oxygen atom. "Softer" electrophiles tend to react at the softer nucleophilic site. The reaction conditions also play a huge role:
-
Solvent: Polar aprotic solvents (DMF, THF) favor N-alkylation.
-
Counter-ion: A less-coordinating cation (like K⁺ compared to Li⁺) can leave the oxygen more available for reaction, potentially increasing O-alkylation.
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired N-alkylated isomer.
-
Troubleshooting Workflow for Isomer Formation
Use the following decision tree to systematically address and minimize the formation of the O-alkylated byproduct.
Caption: Decision tree for minimizing O-alkylation.
Q3: My product is impure and difficult to purify. What are the best practices for work-up and purification?
Product impurity often stems from side reactions or incomplete conversion. A clean reaction is the easiest to purify.
-
Insight on Work-up: If using a base like NaH, the reaction must be carefully quenched. A slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is recommended. After quenching, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed with water and brine to remove any remaining inorganic salts.
-
Insight on Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure material if a suitable solvent system can be found.[1] Experiment with solvent/anti-solvent pairs like ethanol/water or ethyl acetate/hexanes.
-
Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The polarity of the eluent should be determined by TLC analysis first.
-
Section 3: Optimized Experimental Protocol
This protocol is a synthesis of best practices for achieving a high yield and purity of this compound.
Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Chloromethylating agents can be toxic and carcinogenic; handle with extreme care. Sodium hydride reacts violently with water.
Reagents & Equipment:
-
4,5-dichloropyridazin-3(2H)-one (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
1-Chloro-2-(chloromethoxy)ethane (1.2 eq) or similar chloromethylating agent
-
Round-bottom flask with a magnetic stirrer, nitrogen inlet, and septum
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, add 4,5-dichloropyridazin-3(2H)-one to a dry round-bottom flask.
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution or suspension (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Slowly add the chloromethylating agent dropwise via syringe over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and very slowly add a saturated aqueous solution of NH₄Cl dropwise to quench any unreacted NaH.
-
Work-up: Dilute the mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
Table 2: Summary of Recommended Reaction Parameters
| Parameter | Recommendation | Rationale / Key Insight |
|---|---|---|
| Solvent | Anhydrous DMF or THF | Polar aprotic; promotes a highly reactive "naked" anion, favoring N-alkylation.[3] |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for irreversible deprotonation. Requires anhydrous conditions. |
| Stoichiometry | Base: ~1.1 eq, Alkylating Agent: ~1.2 eq | A slight excess of base ensures full deprotonation. A slight excess of the electrophile drives the reaction to completion. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. Lower temperatures favor kinetic control and N-alkylation. |
| Monitoring | TLC, LC-MS | Essential for determining reaction completion and preventing the formation of degradation byproducts from extended reaction times. |
Section 4: References
-
Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y.-J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143. Available at: [Link]
-
Fun, H.-K., & Gouthami, J. H. (2009). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. Available at: [Link]
-
Yoon, Y.-J., & Kim, S. K. (2001). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 45(5), 437-441. Available at: [Link]
-
Doğanç, F., & Göker, H. (2018). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 43(3), 15-22. Available at: [Link]
-
(2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Authorea Preprints. Available at: [Link]
Sources
Preventing decomposition of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one during synthesis
Welcome to the dedicated support center for the synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this highly reactive intermediate. My objective is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to overcome common challenges, primarily the prevention of product decomposition.
The N-chloromethyl group is an exceptionally useful but notoriously labile functional group. Its high electrophilicity makes it a potent alkylating agent, but also renders the parent molecule susceptible to degradation by even weak nucleophiles, including water. This guide is structured to address these stability issues head-on, providing a framework for successful and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to understanding the synthesis and handling of this compound.
Q1: What is the standard method for synthesizing this compound?
The most common and direct method is the N-chloromethylation of the precursor, 4,5-dichloropyridazin-3(2H)-one. This reaction typically involves treating the starting material with a source of formaldehyde and hydrogen chloride. A common reagent combination is paraformaldehyde and a chlorinating agent like thionyl chloride or an anhydrous HCl source in a suitable aprotic solvent.
Q2: Why is this compound so prone to decomposition?
The compound's instability is primarily due to the high reactivity of the N-CH₂-Cl moiety. The nitrogen atom of the pyridazinone ring and the electron-withdrawing chlorine atom make the methylene carbon highly electrophilic. This makes it extremely susceptible to nucleophilic attack. The most common nucleophile, and the primary cause of decomposition in non-anhydrous conditions, is water, which leads to hydrolysis.
Q3: What are the main decomposition products I should monitor for?
The two most prevalent decomposition products are:
-
4,5-Dichloropyridazin-3(2H)-one: The starting material, formed via hydrolysis of the N-chloromethyl group back to the N-H bond.
-
2-Hydroxymethyl-4,5-dichloropyridazin-3(2H)-one: The intermediate of the hydrolysis reaction. This species can be difficult to isolate but its presence indicates that moisture has contaminated the reaction or work-up.
Q4: Is it advisable to store the product, and if so, under what conditions?
Long-term storage is not recommended due to the compound's inherent instability. If temporary storage is necessary, the product must be isolated as a pure, dry solid. It should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4 °C) in a tightly sealed container. Storing the compound in any protic or even aprotic solvent is strongly discouraged as it will facilitate decomposition.
Section 2: In-Depth Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues encountered during synthesis.
Problem 1: Low or No Yield of the Desired Product
-
Potential Cause: Presence of moisture in reagents or glassware. The N-chloromethyl group is highly sensitive to water, leading to rapid hydrolysis back to the starting material.
-
Corrective Action: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and fresh, high-purity reagents. Perform the entire reaction under a dry, inert atmosphere (N₂ or Ar).
-
Potential Cause: Ineffective chloromethylating agent. The reaction requires an active source of both formaldehyde and HCl.
-
Corrective Action: Use high-quality paraformaldehyde that has been stored in a desiccator. If generating HCl in situ or using a chlorinating agent like thionyl chloride, ensure its reactivity has not been compromised by improper storage.
-
Potential Cause: Sub-optimal reaction temperature.
-
Corrective Action: N-chloromethylation reactions often require a specific temperature window. Too low a temperature may result in an impractically slow reaction rate, while too high a temperature can accelerate decomposition pathways. The ideal temperature must be determined empirically but typically ranges from room temperature to a gentle heat (40-50 °C).
Problem 2: Significant Formation of Impurities During the Reaction
-
Potential Cause: Reaction temperature is too high. Excessive heat can promote side reactions and decomposition. The desired product is thermally labile.
-
Corrective Action: Maintain strict temperature control using an oil bath and a temperature probe. Monitor the reaction progress closely using an appropriate technique (e.g., TLC or HPLC) and avoid prolonged heating.
-
Potential Cause: Incorrect stoichiometry. An excess of the chloromethylating reagents can sometimes lead to the formation of undesired byproducts.
-
Corrective Action: Carefully control the stoichiometry of the reagents. A slight excess (1.1 to 1.5 equivalents) of the chloromethylating agent is often optimal, but a large excess should be avoided.
Problem 3: Product Decomposes During Work-up and Purification
-
Potential Cause: Use of aqueous or protic solvents. Washing the reaction mixture with water or using alcohols during extraction or chromatography will hydrolyze the product.
-
Corrective Action: Employ a completely non-aqueous work-up. Quench the reaction by filtering off any solids and removing the solvent under reduced pressure at low temperature. If an extraction is necessary, use immiscible, anhydrous organic solvents.
-
Potential Cause: Standard silica gel chromatography. The surface of standard silica gel is acidic and contains adsorbed water, which can catalyze decomposition.
-
Corrective Action: If chromatography is unavoidable, use deactivated (neutral) silica gel. This can be prepared by treating the silica with a triethylamine solution in the eluent, followed by flushing with the pure eluent. Alternatively, perform the chromatography quickly at low temperature.
-
Potential Cause: High temperatures during solvent removal.
-
Corrective Action: Remove all solvents using a rotary evaporator with the bath temperature kept as low as possible (e.g., < 30 °C) to prevent thermal decomposition.
Section 3: Recommended Synthesis Protocol
This protocol is a self-validating system, incorporating in-process controls to ensure success. It is based on established principles of N-chloromethylation of heterocyclic systems.
Reagent & Materials Table
| Reagent | CAS No. | Mol. Wt. | Stoichiometry | Notes |
| 4,5-Dichloropyridazin-3(2H)-one | 932-22-9 | 164.98 | 1.0 eq | Must be dry and pure. |
| Paraformaldehyde | 30525-89-4 | (30.03)n | 1.2 eq | Use high-purity, dry powder. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.2 eq | Use freshly distilled or a new bottle. |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | Solvent | Anhydrous grade is essential. |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with 4,5-Dichloropyridazin-3(2H)-one (1.0 eq) and anhydrous 1,2-dichloroethane. Stir to dissolve or form a slurry.
-
Chloromethylating Agent Preparation: In a separate, dry flask, add paraformaldehyde (1.2 eq) to a portion of anhydrous DCE. Cool this mixture in an ice bath (0-5 °C). Slowly add thionyl chloride (1.2 eq) dropwise to this slurry. Stir at 0-5 °C for 30 minutes. This in situ generation of the active chloromethylating species is critical.
-
Reaction: Add the prepared chloromethylating agent slurry from step 3 to the main reaction flask containing the pyridazinone at room temperature.
-
Monitoring: Heat the reaction mixture to 45-50 °C. Monitor the reaction progress every 30-60 minutes by TLC (using a non-protic eluent system like Hexane:Ethyl Acetate) or by taking aliquots for HPLC analysis. The reaction is typically complete within 2-4 hours. Do not let the reaction run for an extended period after completion.
-
Work-up (Non-Aqueous): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove any insoluble byproducts.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30 °C. The resulting crude solid or oil should be used immediately or purified.
-
Purification (If Necessary): If purification is required, perform rapid column chromatography on deactivated (neutral) silica gel, eluting with a non-polar solvent system. Combine the product-containing fractions and remove the solvent under high vacuum at low temperature.
-
Storage: Immediately place the isolated, dry product in a sealed vial under an inert atmosphere and store it in a freezer.
Section 4: Visualizing the Chemistry
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Primary decomposition pathways of the product.
Section 5: References
-
Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y.-J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143. [Link]
-
Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. (This is a general reference for heterocyclic reactivity principles).
-
Yasuda, M., & Shuto, S. (2018). Recent Progress in the Synthesis of Pyridazine and Pyridazinone Derivatives. Topics in Heterocyclic Chemistry. (While not a direct protocol, this source discusses the general reactivity and synthesis of the core scaffold).
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
Troubleshooting guide for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one chemistry
A Troubleshooting Guide for Researchers and Drug Development Professionals
Welcome to the Technical Support Center for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and practical, field-proven insights to help you navigate the common and uncommon challenges encountered during your experiments.
Our approach is grounded in explaining the "why" behind experimental choices, ensuring that every protocol is a self-validating system. This guide is structured in a question-and-answer format to directly address specific issues you may face.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the recommended storage conditions for this compound to ensure its stability?
Answer: this compound should be stored in a cool, dry place, away from moisture.[1][2] The recommended storage temperature is typically between 2-8°C under an inert atmosphere.[1][2][3] The chloromethyl group is susceptible to hydrolysis, which can lead to the formation of the corresponding hydroxymethyl derivative, 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one.[2] This side product can complicate subsequent reactions by competing with the desired nucleophilic substitution. To prevent degradation, it is crucial to keep the container tightly sealed and to handle the compound in a dry environment, preferably in a glove box or under a stream of dry nitrogen.
Reaction Troubleshooting: N-Alkylation
Question 2: I am experiencing low yields in my N-alkylation reaction with a primary amine. What are the likely causes and how can I improve the outcome?
Answer: Low yields in N-alkylation reactions using this compound can stem from several factors. The reaction proceeds via a classical SN2 mechanism where the amine acts as a nucleophile.[4]
Potential Causes & Solutions:
-
Insufficient Basicity: The amine nucleophile needs to be sufficiently deprotonated to be reactive. If you are using a weak base or no base at all, the reaction rate will be slow.
-
Solution: Employ a suitable non-nucleophilic base to deprotonate the amine without competing in the reaction. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5][6] The choice of base can be critical and may require optimization.[4]
-
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the reaction rate.
-
Solution: Aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally preferred for SN2 reactions as they can solvate the cation of the base without deactivating the nucleophile through hydrogen bonding.[7]
-
-
Steric Hindrance: If your amine is sterically bulky, the approach to the electrophilic methylene carbon can be hindered, leading to a slower reaction rate.
-
Solution: Increasing the reaction temperature or extending the reaction time may be necessary. In some cases, using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures might be effective, although this requires careful control of reaction conditions.
-
-
Side Reactions: The starting material can undergo decomposition or side reactions under the reaction conditions. As mentioned, hydrolysis is a common issue.
-
Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
-
Workflow: Troubleshooting Low Yield in N-Alkylation
Caption: A decision tree for troubleshooting low yields in N-alkylation reactions.
Purification Challenges
Question 3: I am having difficulty purifying my product. What are the common impurities and what purification strategies are most effective?
Answer: Purification can be challenging due to the presence of unreacted starting material, the hydrolyzed byproduct, and other side products.
Common Impurities:
-
Unreacted this compound: This can often be removed by standard chromatographic techniques.
-
4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one: The hydrolyzed byproduct is more polar than the starting material and the desired N-alkylated product.
-
Over-alkylation products: In the case of primary amines, dialkylation can sometimes occur, though it is generally less common with this reagent.
Effective Purification Strategies:
| Purification Method | Application Notes |
| Column Chromatography | This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is usually effective in separating the desired product from more polar and less polar impurities.[7] |
| Recrystallization | If the product is a solid, recrystallization can be a highly effective method for achieving high purity.[8] A suitable solvent system (e.g., ethanol, or a mixture of DMF and ethanol) needs to be identified through small-scale solubility tests.[8] |
| Aqueous Work-up | A standard aqueous work-up can help remove water-soluble impurities and the base used in the reaction. However, care must be taken to avoid hydrolysis of any remaining starting material. |
Analytical Characterization
Question 4: What are the key analytical techniques for characterizing this compound and its reaction products?
Answer: A combination of spectroscopic and spectrometric techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chloromethyl group typically shows a characteristic singlet in the range of 5.5-6.0 ppm. The protons on the pyridazinone ring will also have characteristic shifts.
-
¹³C NMR: The carbon of the chloromethyl group will appear around 50-60 ppm. The carbonyl carbon and the carbons of the pyridazinone ring will have distinct chemical shifts.
-
-
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the product. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the mass spectrum of chlorine-containing compounds, providing a clear signature. LC-MS can be particularly useful for identifying impurities in the reaction mixture.[9]
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of the pyridazinone ring will be a prominent feature in the IR spectrum, typically appearing in the range of 1650-1700 cm⁻¹.
-
Elemental Analysis: For novel compounds, elemental analysis provides confirmation of the empirical formula.
Advanced Topics
Question 5: Can this compound be used for reactions other than N-alkylation?
Answer: While N-alkylation is its primary application, the reactive chloromethyl group can also participate in other nucleophilic substitution reactions. For instance, it can react with:
-
Oxygen nucleophiles (O-alkylation): Alcohols and phenols can be alkylated, though this may require stronger bases.
-
Sulfur nucleophiles (S-alkylation): Thiols are generally good nucleophiles and can react readily to form thioethers.[7]
-
Carbon nucleophiles: Carbanions, such as those derived from malonic esters, can also be alkylated, although this is less common.
The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.[7]
Reaction Pathway Overview
Caption: Possible reaction pathways for this compound.
References
-
Goh, J. H., Fun, H. K., Rukmini, P. V. R., & Kalluraya, B. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3055. [Link]
-
MySkinRecipes. (n.d.). 4,5-Dichloro-2-(chloromethyl)pyridazin-3(2H)-one. Retrieved from [Link]
-
Sung, G. H., Kim, B. R., Ryu, K. E., & Yoon, Y. J. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-144. [Link]
-
Lee, H. G., Kim, M. J., Lee, I. H., Kim, E. J., Kim, B. R., & Yoon, Y. J. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Bulletin of the Korean Chemical Society, 31(3), 753-756. [Link]
-
Kandri Rodi, Y., et al. (2012). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. [Link]
-
Venugopal, N., Reddy, A. V. B., Reddy, K. G., Madhavi, V., & Madhavi, G. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. [Link]
Sources
- 1. 4,5-Dichloro-2-(chloromethyl)pyridazin-3(2H)-one [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one | 84956-71-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4,5-Dichloro-2-methylpyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Mediated Coupling
As a Senior Application Scientist, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for coupling reactions mediated by 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. This guide is structured to address common experimental challenges in a direct question-and-answer format, emphasizing the scientific principles behind the recommended solutions.
Introduction
This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its utility stems from multiple reactive sites, primarily the electrophilic chloromethyl group at the N-2 position, which is ideal for introducing a wide variety of substituents via N-alkylation. This guide focuses on the strategic selection of catalysts and reaction conditions to ensure successful and high-yielding coupling at this position, and provides robust troubleshooting advice for common experimental hurdles.
Section 1: Fundamentals of the N-Alkylation Reaction
Q1: What is the primary coupling reaction of this compound, and what is its fundamental mechanism?
The principal reaction is a nucleophilic substitution where a nucleophile (Nu-H) displaces the chloride from the chloromethyl group. This N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. A base is required to deprotonate the nucleophile, generating the active nucleophilic species (Nu⁻) which then attacks the electrophilic methylene carbon.
Caption: Mechanism of Phase-Transfer Catalysis.
-
Possible Cause 3: Incorrect Solvent Choice
-
The "Why": The solvent must dissolve the pyridazinone substrate and, ideally, facilitate an SN2 reaction. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, creating a solvent cage that blunts its reactivity.
-
The Solution: Use polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are polar enough to dissolve the substrate and intermediates but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. Ensure your solvent is anhydrous, as water can hydrolyze the starting material or quench strong bases.
-
FAQ 2: Significant Formation of Side Products
Q: My reaction is producing a complex mixture, and the desired product is a minor component. What are the common side reactions?
-
Side Reaction 1: Nucleophilic Attack on the Pyridazine Ring
-
The "Why": The pyridazine ring is electron-deficient due to the two adjacent nitrogen atoms, making the chlorinated C4 and C5 positions susceptible to nucleophilic aromatic substitution (SNAr). [4]This side reaction is more likely to occur under harsh conditions, such as high temperatures or with highly aggressive nucleophiles.
-
The Solution:
-
Lower the Temperature: N-alkylation at the chloromethyl group is generally much faster and has a lower activation energy than SNAr at the ring. Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) will kinetically favor the desired pathway.
-
Use a Milder Base: A very strong base can sometimes promote side reactions. If possible, use a base like K₂CO₃ instead of NaH. [5] 3. Catalyst is Key: A phase-transfer catalyst often allows the reaction to proceed under much milder conditions, further suppressing the SNAr pathway.
-
-
-
Side Reaction 2: Homo-coupling or Decomposition
-
The "Why": In some coupling chemistries, especially those involving transition metals (which are generally not required for this specific alkylation), homo-coupling of starting materials can occur in the presence of oxygen. [5][6]While less common here, general decomposition can be triggered by excessive heat or incompatible functional groups.
-
The Solution:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-mediated side reactions. [6] 2. Temperature Control: Do not overheat the reaction. Monitor the reaction progress closely and stop it once the starting material is consumed to prevent product degradation.
-
-
FAQ 3: Reaction Stalls and Fails to Reach Completion
Q: The reaction proceeds quickly to about 50-60% conversion and then stops. What's happening?
-
Possible Cause 1: Catalyst Inhibition or Deactivation
-
The "Why": The chloride ion (Cl⁻) generated during the reaction can pair with the phase-transfer catalyst's cation (e.g., Q⁺), competing with the desired nucleophile (Nu⁻) for transport back into the organic phase. As the reaction progresses, the concentration of Cl⁻ increases, potentially slowing the catalytic cycle.
-
The Solution:
-
Use TBAI: As mentioned, iodide is a better leaving group than chloride. The in situ formation of the iodomethyl intermediate leads to a faster and often more complete reaction. The generated iodide is also a better nucleophile than chloride, reducing product inhibition.
-
Increase Catalyst Loading: Increasing the PTC loading from 1-5 mol% to 10-15 mol% can sometimes overcome this issue.
-
-
-
Possible Cause 2: Base Consumption or Neutralization
-
The "Why": If your starting materials or solvent contain acidic impurities (like water or carboxylic acids), they will consume the base, leaving an insufficient amount to deprotonate the nucleophile for the main reaction.
-
The Solution:
-
Use High-Purity Reagents: Ensure your nucleophile and solvent are pure and dry.
-
Increase Base Stoichiometry: Use a slight excess of base (e.g., 1.5 to 2.0 equivalents) to compensate for any potential acidic impurities.
-
-
Section 3: Experimental Protocol & Best Practices
General Protocol for PTC-Mediated N-Alkylation of Amines
This protocol provides a robust starting point for coupling an amine nucleophile.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add the amine nucleophile (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the flask with Argon or Nitrogen three times to ensure an inert atmosphere. [6]3. Reaction Execution:
-
Add anhydrous DMF via syringe to achieve a concentration of ~0.2 M with respect to the starting pyridazinone.
-
Stir the mixture vigorously at 50 °C.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. Typical reaction times are 12-24 hours. [6]4. Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine to remove residual DMF, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. [6]
-
Section 4: Catalyst Selection Decision Guide
Use this flowchart to make an informed initial choice for your reaction conditions.
Caption: Decision workflow for catalyst and base selection.
References
- BenchChem. (2025). Preventing homo-coupling side reactions in pyridazine synthesis.
- BenchChem. (2025).
- Hein, J. E. (2011). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- G. G. Heinze-Krauss, et al. (1998). Product Class 8: Pyridazines. Science of Synthesis.
-
Kavšek, M. et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 25(24), 6003. [Link]
- Özdemir, A. et al. (2009). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 34(4), 189-196.
- Asif, M. (2021). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Asif, M. (2022). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Asif, M. (2024). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
- Sircar, I. et al. (1990). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. Journal of Medicinal Chemistry, 33(10), 2870-2875.
- Sung, G. H. et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143.
-
T-M. Ou, et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Journal of Medicinal Chemistry, 66(17), 11753-11791. [Link]
Sources
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- 2. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Work-up and Quenching Procedures for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the critical work-up and quenching steps in reactions involving 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one. The following troubleshooting guides and FAQs are designed to address specific challenges encountered during your experiments, ensuring procedural safety, and enhancing reaction outcomes.
Introduction to this compound in Synthesis
This compound is a highly functionalized heterocyclic compound, valued as a reactive intermediate in the synthesis of a diverse range of biologically active molecules.[1] Its utility primarily stems from the reactive chloromethyl group at the N-2 position, which readily participates in nucleophilic substitution reactions. This allows for the introduction of various functionalities, paving the way for the development of novel pharmaceutical and agrochemical agents.[1] The pyridazinone core itself is a well-established pharmacophore, known to exhibit a wide spectrum of biological activities. Given the reactive nature of this reagent, proper quenching and work-up procedures are paramount to ensure the safety of the researcher, the integrity of the desired product, and the ease of purification.
Troubleshooting Guide: Quenching & Work-up
This section addresses common issues that may arise during the work-up of reactions involving this compound.
Question 1: My reaction is complete. What is the general and safest procedure for quenching a reaction involving this compound, especially after an N-alkylation with a nucleophile?
Answer:
The primary goal of quenching is to neutralize any remaining reactive species. Given that this compound is often used in N-alkylation reactions with nucleophiles, the quenching strategy will depend on the nature of the nucleophile and any excess reagents.
A general and often effective method is to pour the reaction mixture into cold water or a saturated aqueous solution of a mild quenching agent.
Recommended General Quenching Protocol:
-
Cooling: Once the reaction is deemed complete by a monitoring technique like Thin-Layer Chromatography (TLC), cool the reaction vessel to 0 °C in an ice bath. This reduces the rate of any potential exothermic quenching processes.
-
Quenching Solution: Slowly add the reaction mixture to a separate beaker containing ice-cold water or a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring.[2] The volume of the quenching solution should be sufficient to dilute the reaction mixture significantly (typically 5-10 times the reaction volume).
-
pH Adjustment (if necessary): If the reaction was performed under basic conditions, the aqueous layer may be basic. Neutralize the aqueous layer by adding a dilute acid (e.g., 1M HCl) until it is slightly acidic or neutral. Conversely, if the reaction was acidic, neutralize with a mild base like sodium bicarbonate.
-
Extraction: Proceed with the extraction of the desired product using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[3][4]
-
Washing: Wash the combined organic layers sequentially with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[5]
Question 2: I've quenched my reaction, but a persistent emulsion has formed during the liquid-liquid extraction. How can I break this emulsion?
Answer:
Emulsion formation is a common problem, especially when dealing with complex reaction mixtures that may contain salts or amphiphilic molecules.[2] Here are several techniques to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion by reducing the solubility of organic components in the aqueous layer.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, gently swirl or stir the separatory funnel. Sometimes, allowing the mixture to stand undisturbed for a period can also lead to phase separation.
-
Filtration through Celite or Glass Wool: Filtering the emulsified layer through a pad of Celite or a plug of glass wool can help to coalesce the dispersed droplets.
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the polarity of the organic phase sufficiently to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.
Question 3: I am concerned about the hydrolytic stability of the chloromethyl group on my starting material or product during an aqueous work-up. Is this a valid concern?
Answer:
Yes, this is a valid concern. The chloromethyl group is an electrophilic site and can be susceptible to hydrolysis, particularly under prolonged exposure to aqueous conditions, or at elevated temperatures or extreme pH. Hydrolysis would lead to the formation of the corresponding hydroxymethyl derivative as a byproduct.
To minimize hydrolysis:
-
Use Cold Quenching Solutions: Always use ice-cold water or aqueous solutions for quenching and washing.
-
Minimize Contact Time: Perform the aqueous work-up as quickly as possible.
-
Maintain Neutral pH: If possible, maintain a neutral pH during the work-up, as both strongly acidic and basic conditions can accelerate hydrolysis.
-
Use Brine Washes: Washing with brine can reduce the amount of water in the organic layer, thus minimizing contact time with water.
Question 4: How can I effectively monitor the progress of my reaction to know the optimal time for quenching?
Answer:
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of reactions involving this compound.[6][7]
TLC Monitoring Protocol:
-
Prepare a TLC plate: Use a silica gel plate.
-
Spot the plate: Apply a small spot of your starting material (this compound) as a reference, and a spot of the reaction mixture at different time points.
-
Develop the plate: Choose an appropriate solvent system (eluent). A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio can be adjusted to achieve good separation of spots.
-
Visualize the spots: Use a UV lamp to visualize the spots.
-
Interpret the results: The reaction is complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent.[8]
For more detailed analysis of the reaction mixture, including the identification of byproducts, ¹H NMR spectroscopy can be a powerful tool.[9]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with this compound?
A1: this compound is a reactive chemical and should be handled with care. Always consult the Safety Data Sheet (SDS) before use. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.
-
Handling: Handle as a potential irritant and sensitizer.
Q2: I have isolated my crude product. What is the recommended method for purification?
A2: The most common and effective method for purifying pyridazinone derivatives is column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of your product, which can be determined by TLC analysis. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective in separating the desired product from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent is also a viable option if the crude product is a solid and of reasonable purity.[10]
Q3: What are some common byproducts to look out for in reactions with this compound?
A3: Besides unreacted starting material, potential byproducts can include:
-
Hydrolysis product: 2-Hydroxymethyl-4,5-dichloropyridazin-3(2H)-one, if the reaction is exposed to water for extended periods.
-
Over-alkylation products: If the nucleophile has multiple reactive sites, over-alkylation can occur.
-
Products from side reactions of the pyridazinone ring: The dichlorinated pyridazinone ring itself can undergo nucleophilic substitution under certain conditions, though the chloromethyl group is generally more reactive.
Data and Workflow Visualization
Table 1: Recommended Solvents for Work-up and Purification
| Step | Purpose | Recommended Solvents |
| Extraction | To separate the product from the aqueous phase. | Ethyl acetate, Dichloromethane |
| Washing | To remove water-soluble impurities. | Water, Saturated NaCl (Brine) |
| Column Chromatography | Purification of the crude product. | Hexanes/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Final purification of a solid product. | Ethanol, Methanol, Toluene |
Diagram 1: Decision Workflow for Quenching and Work-up
Caption: Decision workflow for quenching and initial work-up.
References
-
Yoon, Y.-J., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 54(3), 345-349. Available at: [Link]
- Google Patents. (2023). Preparation method of pyridazinone derivative, and intermediate thereof. EP4477649A1.
-
Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one... Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Available at: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
MDPI. (2020). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules, 25(21), 5036. Available at: [Link]
-
YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available at: [Link]
-
Organic Syntheses. (n.d.). 8 - Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Available at: [Link]
-
Wiley-VCH GmbH. (n.d.). 3(2H)-Pyridazinone, 2-[3-(chloromethyl)phenyl]-4,5-dimethoxy-. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-3-hydroxypyridazine. PubChem. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Available at: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]
-
ResearchGate. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Available at: [Link]
-
PubMed. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. Journal of Organic Chemistry, 74(15), 5597-5603. Available at: [Link]
-
MDPI. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6523. Available at: [Link]
-
MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3404. Available at: [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Available at: [Link]
-
National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PubMed Central. Available at: [Link]
-
MDPI. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Available at: [Link]
-
National Institutes of Health. (n.d.). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Available at: [Link]
-
Sci-Hub. (n.d.). Synthesis of Pyridazine Derivatives. XI. Synthesis of N1-4-Pyridazinylsulfanilamide Derivatives. Available at: [Link]
-
PubMed. (2009). 4,5-Dichloro-2-methyl-pyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3055. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to Alkylating Agents: Profiling 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Against Classical Chemotherapeutics
Abstract: Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of rapidly proliferating cells.[1][2][3] This guide provides an in-depth comparison of a novel pyridazinone-based compound, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, with established classes of alkylating agents, including nitrogen mustards, nitrosoureas, and triazines. We will dissect their mechanisms of action, comparative reactivity, and the experimental methodologies required for their rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of DNA-damaging therapeutics and the rationale behind designing and validating new chemical entities in this class.
The Central Role of Alkylating Agents in Drug Discovery
Alkylating agents were among the first non-hormonal drugs used effectively in oncology and remain a vital component of many treatment regimens.[4] Their fundamental mechanism involves the transfer of an alkyl group to electron-rich nucleophilic sites on biological macromolecules.[4][5] The primary therapeutic target is DNA, where alkylation of the purine and pyrimidine bases disrupts the integrity of the genetic code.[1][2]
This DNA damage can manifest in several ways:
-
Mispairing of Bases: Alkylation can alter the hydrogen-bonding properties of a base, leading to incorrect nucleotide incorporation during DNA replication and causing mutations.
-
DNA Strand Breakage: The formation of alkylated bases can destabilize the N-glycosidic bond, leading to depurination and subsequent cleavage of the DNA backbone.[6]
-
Cross-linking: Bifunctional agents, possessing two reactive groups, can form covalent bonds between two different DNA bases, either on the same strand (intrastrand) or on opposite strands (interstrand).[7] Interstrand cross-links are particularly cytotoxic as they physically prevent the separation of the DNA double helix, a prerequisite for both replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[2][8][9]
The reactivity of these agents can be broadly classified by their kinetic behavior, following either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) mechanism.[4][10] S(_N)1 agents, such as nitrogen mustards, typically form a highly reactive cationic intermediate that then rapidly and somewhat indiscriminately attacks nucleophiles.[4][11] In contrast, S(_N)2 agents' reaction rates are dependent on the concentration of both the alkylating agent and its target, allowing for potentially greater selectivity.[4][10]
Figure 2: Activation pathway of a bifunctional nitrogen mustard.
Nitrosoureas
This class, which includes carmustine (BCNU) and lomustine (CCNU), is notable for its high lipophilicity, which allows these agents to cross the blood-brain barrier. [12][13]This property makes them particularly useful for treating brain tumors. [12][13]
-
Mechanism of Action: Nitrosoureas undergo spontaneous, non-enzymatic decomposition under physiological conditions to yield two reactive species: a 2-chloroethyl diazonium hydroxide and an isocyanate. [14]The chloroethyl moiety acts as an alkylating species, capable of forming DNA adducts and cross-links, which is believed to be the primary source of their cytotoxicity. [10][14]The isocyanate can carbamoylate lysine residues on proteins, which can inhibit DNA repair enzymes, potentially potentiating the effects of the DNA alkylation. [14]
Triazines
Temozolomide (TMZ) is the most prominent member of this class and is a first-line treatment for glioblastoma. [15][16]
-
Mechanism of Action: Temozolomide is a prodrug that is stable at acidic pH but rapidly converts to its active form, MTIC (5-(3-methyltriazen-1-yl)imidazole-4-carboxamide), at the neutral or slightly alkaline pH found in the body. [16]MTIC then releases a methyldiazonium cation, a potent methylating agent. [17]While it methylates DNA at several positions, the key cytotoxic lesion is the methylation of guanine at the O6 position (O6-methylguanine). [18]This adduct is frequently mispaired with thymine during DNA replication, leading to a futile cycle of mismatch repair that ultimately triggers cell death. [17]
Head-to-Head Comparison: A Data-Driven Analysis
To provide a clear, objective comparison, the key characteristics of these alkylating agents are summarized below. The properties of this compound are hypothesized based on its structure.
Table 1: Comparative Properties of Representative Alkylating Agents
| Feature | This compound (Hypothesized) | Nitrogen Mustards (e.g., Mechlorethamine) | Nitrosoureas (e.g., Carmustine) | Triazines (e.g., Temozolomide) |
| Class | Dichloropyridazinone | Nitrogen Mustard | Nitrosourea | Triazine |
| Mechanism Type | S(_N)2 (likely) | S(_N)1 | S(_N)1 (decomposition) | S(_N)1 (decomposition) |
| Functionality | Monofunctional | Bifunctional | Bifunctional (Alkylating + Carbamoylating) | Monofunctional (Methylating) |
| Key Reactive Species | Electrophilic Methylene Carbon | Aziridinium Ion | 2-Chloroethyl Diazonium Hydroxide, Isocyanate | Methyldiazonium Cation |
| Primary DNA Adducts | N7-alkylguanine | N7-guanine adducts, Interstrand Cross-links (G-G) [8][11] | N7-guanine, O6-guanine, Interstrand Cross-links [14] | O6-methylguanine, N7-methylguanine, N3-methyladenine [18] |
| Key Applications | Investigational | Lymphomas, Leukemias, Ovarian & Breast Cancers [1][5] | Brain Tumors (Glioblastoma), Lymphomas, Multiple Myeloma [12][13] | Brain Tumors (Glioblastoma, Astrocytoma) [15][16] |
| Notable Toxicities | To be determined | Myelosuppression, Nausea/Vomiting, Carcinogenic [2] | Profound Myelosuppression (delayed), Pulmonary Fibrosis, Renal Toxicity [13] | Myelosuppression, Nausea/Vomiting, Fatigue [16] |
| Special Properties | Novel scaffold | First class of chemotherapeutics | Crosses Blood-Brain Barrier [12][13] | Oral bioavailability, Crosses Blood-Brain Barrier [17] |
Experimental Protocols for Comparative Evaluation
To move from hypothesis to data, a new chemical entity must be subjected to a battery of standardized, self-validating assays. The causality behind these experimental choices is to build a profile of the compound's activity, potency, and mechanism of action, allowing for direct comparison with established agents.
In Vitro DNA Alkylation Assay
Rationale: This biochemical assay directly assesses the fundamental reactivity of the compound with a DNA component, confirming its ability to act as an alkylating agent. Using a simple DNA model like deoxyguanosine allows for straightforward detection of adduct formation via techniques like HPLC or Mass Spectrometry.
Protocol:
-
Preparation of Reagents:
-
Dissolve this compound and control alkylating agents (e.g., Melphalan) in a suitable solvent (e.g., DMSO) to create 10 mM stock solutions.
-
Prepare a 1 mM solution of 2'-deoxyguanosine in a reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
-
Reaction Incubation:
-
In a microcentrifuge tube, combine 100 µL of the 2'-deoxyguanosine solution with 10 µL of the 10 mM test compound stock (final concentration ~0.9 mM).
-
Include a negative control (DMSO vehicle) and a positive control (Melphalan).
-
Incubate the reactions at 37°C for a defined time course (e.g., 1, 4, and 24 hours).
-
-
Sample Analysis (LC-MS):
-
Stop the reaction by snap-freezing or adding a quenching agent.
-
Inject an aliquot of the reaction mixture into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Monitor for the depletion of the deoxyguanosine peak and the appearance of a new peak corresponding to the mass of the alkylated deoxyguanosine adduct ([M+H]
of deoxyguanosine + mass of the alkylating fragment).
-
-
Data Interpretation: The rate of adduct formation provides a quantitative measure of the compound's alkylating potential under these conditions.
Comparative Cytotoxicity and Apoptosis Workflow
Rationale: This cell-based workflow determines the biological consequence of the compound's activity. A cytotoxicity assay (like MTT) measures the overall potency (IC₅₀), while an apoptosis assay (Annexin V/PI) elucidates the mechanism of cell death, which is expected to be apoptosis for DNA-damaging agents. Using a relevant cancer cell line (e.g., U-87 MG for glioblastoma) provides context for its potential therapeutic application.
Figure 3: Experimental workflow for evaluating cellular effects.
Protocol Steps:
-
Cell Culture: Seed U-87 MG cells into 96-well plates (for MTT) and 6-well plates (for apoptosis) at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control agents (e.g., Temozolomide, Carmustine). Replace the cell culture medium with medium containing the compounds or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours to allow for multiple cell cycles to pass.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.
-
-
Annexin V/PI Apoptosis Assay:
-
Harvest the cells from the 6-well plates using trypsin.
-
Wash the cells with cold PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells immediately using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Discussion and Future Perspectives
The preliminary analysis suggests that this compound is a promising candidate for investigation as a monofunctional alkylating agent. Its novelty lies in the pyridazinone scaffold, which may confer a unique pharmacokinetic and pharmacodynamic profile compared to traditional agents. While monofunctional agents are often considered less potent than their bifunctional, cross-linking counterparts, they can still exhibit significant cytotoxicity, as exemplified by temozolomide. The key determinant of their success is the cell's ability (or inability) to repair the specific DNA adducts they create.
The proposed experimental workflows provide a clear, logical, and robust pathway for validating this hypothesis. The biochemical assay will confirm the fundamental mechanism, while the cell-based assays will quantify its biological potency and define its mode of cell killing. A crucial next step would be to investigate its effects in cell lines with varying DNA repair capacities (e.g., proficient vs. deficient in specific repair pathways) to understand potential mechanisms of resistance or sensitivity.
By systematically comparing novel structures like this compound against well-understood incumbents, the drug discovery community can identify promising new leads with the potential for improved efficacy, reduced toxicity, or the ability to overcome existing resistance mechanisms, ultimately advancing the arsenal of tools available for cancer treatment.
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A Comparative Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Pyridazinones in Oncology
The pyridazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Within the expansive landscape of cancer drug discovery, derivatives of pyridazin-3(2H)-one have emerged as a promising class of compounds, with several analogues exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key cellular enzymes to the induction of programmed cell death.[3][5] This guide focuses on a specific, yet largely unexplored, subclass: 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one derivatives. The introduction of a reactive chloromethyl group at the N-2 position presents a compelling strategy for developing targeted covalent inhibitors or potent alkylating agents. Here, we will synthesize the available data on the anticancer efficacy of the core 4,5-dichloropyridazin-3(2H)-one scaffold, provide a comparative analysis with existing anticancer agents, and present detailed experimental protocols for the evaluation of this promising class of molecules.
The 4,5-Dichloropyridazin-3(2H)-one Core: A Foundation for Potent Cytotoxicity
While direct studies on 2-chloromethyl derivatives are limited in publicly available literature, extensive research on the parent 4,5-dichloropyridazin-3(2H)-one (DCPYR) and its N-substituted analogues provides a strong rationale for their investigation as anticancer agents.
DCPYR: An Unsubstituted Scaffold with In Vivo Efficacy
Early investigations into chlorinated pyridazinones identified 4,5-dichloro-2H-pyridazin-3-one (DCPYR) as a lead compound with significant anticancer potential.[4] In a notable study, DCPYR demonstrated a remarkable 53% inhibition of tumor growth in a murine colon cancer model at a dose of 50 mg/kg, an efficacy that was twofold higher than the standard chemotherapeutic agent 5-fluorouracil (5-FU) under the same conditions.[4] This in vivo activity, coupled with a favorable toxicity profile indicated by less weight loss in treated mice compared to the 5-FU group, underscores the therapeutic promise of this core structure.[4]
Pyr-1: A Highly Potent N-Substituted Derivative
Further derivatization of the 4,5-dichloropyridazin-3(2H)-one scaffold has yielded compounds with even greater potency. A prime example is 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone, designated as Pyr-1.[3] This compound has demonstrated potent cytotoxicity against a broad panel of 22 human cancer cell lines, with CC50 values in the low micromolar to nanomolar range.[3] The enhanced potency of Pyr-1 is attributed to the substitution at the N-2 position, highlighting the critical role of this site in modulating the anticancer activity of the pyridazinone core.
Comparative Efficacy: Benchmarking Against Standard Anticancer Agents
A crucial aspect of drug development is the comparative evaluation of novel compounds against established therapies. The available data for 4,5-dichloropyridazin-3(2H)-one derivatives, while not exhaustive, provides a preliminary benchmark.
| Compound | Cancer Model | Efficacy | Comparator | Reference |
| DCPYR | Murine Colon Cancer (MAC16) | 53% tumor growth inhibition (in vivo) | 5-FU (27% inhibition) | [4] |
| Pyr-1 | 22 Human Cancer Cell Lines | Low µM to nM CC50 values (in vitro) | Not directly compared in the study | [3] |
This data suggests that the 4,5-dichloropyridazin-3(2H)-one scaffold can serve as a basis for developing agents with superior or comparable efficacy to existing chemotherapeutics like 5-FU. The high in vitro potency of Pyr-1 across a wide range of cancer cell lines is particularly encouraging and warrants further in vivo investigation and comparison with a broader panel of standard drugs.
Mechanism of Action: Unraveling the Cellular Consequences
The anticancer effects of 4,5-dichloropyridazin-3(2H)-one derivatives appear to be multifaceted, with evidence pointing towards the induction of apoptosis through oxidative stress and potential as alkylating agents.
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Studies on Pyr-1 have elucidated a clear mechanistic pathway involving the induction of apoptosis.[3] Treatment of cancer cells with Pyr-1 leads to an accumulation of reactive oxygen species (ROS), triggering the intrinsic apoptotic pathway.[3] This is characterized by mitochondrial depolarization, activation of caspase-3, and subsequent DNA fragmentation.[3] The generation of oxidative stress appears to be a key event in the cytotoxic cascade of these compounds.
Proteasome Inhibition and Alkylating Potential
In addition to ROS-mediated apoptosis, Pyr-1 has been shown to cause an accumulation of poly-ubiquitinated proteins, suggesting an inhibitory effect on the proteasome.[3] The 2-chloromethyl group, the focus of this guide, introduces a reactive electrophilic center. This functional group has the potential to act as an alkylating agent, forming covalent bonds with nucleophilic residues in key cellular macromolecules like DNA and proteins. This covalent modification can lead to irreparable cellular damage and cell death, a mechanism employed by several established anticancer drugs.
Figure 1: Postulated mechanisms of action for this compound derivatives.
Experimental Protocols: A Guide to Evaluation
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.
Synthesis of 2-Substituted-4,5-dichloropyridazin-3(2H)-one Derivatives
The synthesis of the core 4,5-dichloropyridazin-3(2H)-one (DCPYR) can be achieved from mucochloric acid.[4]
Protocol for DCPYR Synthesis:
-
Dissolve mucochloric acid (0.012 mol) in a 1:1 mixture of methanol and water.
-
Add a solution of semicarbazide hydrochloride (0.016 mol) in 1:1 methanol/water dropwise at room temperature and stir for 20 minutes.
-
Add acetic acid to the resulting precipitate and reflux for 30 minutes.
-
Dilute the solution with water and cool to precipitate the product.
-
Recrystallize the crude product from 90% ethanol to obtain pure DCPYR.[4]
General Protocol for N-2 Alkylation (Hypothetical for 2-Chloromethyl Derivatives): The introduction of a chloromethyl group at the N-2 position would likely involve the reaction of the parent pyridazinone with formaldehyde and a chlorinating agent, or with a reagent like chloromethyl methyl ether under basic conditions. Further derivatization could then be achieved by nucleophilic substitution of the chlorine atom.
Figure 2: General synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control. Include a known anticancer drug as a positive control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Antitumor Efficacy: Xenograft Mouse Model
This model evaluates the therapeutic efficacy of the compounds in a living organism.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[3]
-
Compound Administration: Administer the test compounds and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Structure-Activity Relationship (SAR) and Future Directions
The limited data on N-2 substituted 4,5-dichloropyridazin-3(2H)-ones suggests that this position is a critical determinant of anticancer activity. The high potency of Pyr-1, with its substituted phenyl ring, indicates that steric and electronic properties of the N-2 substituent play a significant role.[3]
The introduction of a chloromethyl group at the N-2 position opens up a vast chemical space for the synthesis of novel derivatives. The reactivity of the chloromethyl group allows for the introduction of various nucleophilic moieties, enabling the fine-tuning of the compound's physicochemical properties and biological activity. Future SAR studies should focus on:
-
Varying the nucleophile: Introducing a diverse range of functional groups (e.g., amines, thiols, azides) to explore their impact on cytotoxicity and selectivity.
-
Modulating reactivity: Altering the electronic nature of the pyridazinone ring or the substituents on the incoming nucleophile to tune the alkylating potential of the chloromethyl group.
-
Targeted delivery: Conjugating the 2-chloromethylpyridazinone scaffold to moieties that can direct the molecule to specific cancer cells or tissues.
Conclusion
The 4,5-dichloropyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The demonstrated in vivo efficacy of the parent compound and the high in vitro potency of its N-2 substituted derivatives provide a strong impetus for further investigation. The exploration of this compound derivatives, with their inherent potential as alkylating agents, is a particularly exciting avenue for future research. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this promising class of compounds, with the ultimate goal of identifying new and effective therapies for the treatment of cancer.
References
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- Lattmann E, Kinchington D, Dunn S, Singh H, Ayuko WO, et al. (2014) Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Sci 1(1): 102.
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A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. [Link]
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Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. [Link]
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-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. [Link]
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A Comparative Spectroscopic Guide to 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one and Its Derivatives
This guide provides an in-depth, comparative analysis of the spectroscopic data for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, a key heterocyclic intermediate. Pyridazinone scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and efficient structural elucidation is paramount for researchers in drug discovery and development. This document is designed for researchers, scientists, and drug development professionals, offering an objective comparison of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established principles and experimental insights. We will explore the unique spectral signature of the title compound and compare it with a representative reaction product to illustrate how these techniques are synergistically employed to confirm chemical transformations.
The Target Molecule: Structural Framework and Spectroscopic Rationale
The structural elucidation of newly synthesized pyridazinone derivatives relies heavily on a combination of spectroscopic techniques.[3][4] The target molecule, this compound (CAS 51356-03-7), possesses several key features that give rise to a distinct spectroscopic fingerprint: a dichlorinated pyridazinone ring, a carbonyl group, and an N-substituted chloromethyl group. Each of these imparts characteristic signals in NMR, IR, and MS analyses, which we will dissect in the following sections.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural analysis, providing unambiguous information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The chemical shift, splitting pattern, and integration of signals allow for a complete mapping of the molecule's covalent framework.[5]
Expertise & Experience: The Causality Behind NMR Analysis
We prioritize NMR because it offers the most detailed structural picture. The ¹H NMR spectrum will immediately confirm the presence and electronic environment of the N-CH₂-Cl protons, which are highly sensitive to substitution. The ¹³C NMR spectrum complements this by identifying every unique carbon, including the characteristic downfield shift of the carbonyl carbon and the carbons bonded to electronegative chlorine atoms. For these analyses, a deuterated solvent like CDCl₃ or DMSO-d₆ is used to avoid overwhelming solvent signals in the proton spectrum.[6]
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to be simple, dominated by a key singlet corresponding to the chloromethyl protons.
-
N-CH₂-Cl Protons: These protons are adjacent to an electronegative nitrogen atom and a chlorine atom, causing a significant downfield shift. Based on data for similar structures like N-(Chloromethyl)phthalimide, where the -CH₂-Cl protons appear at ~5.5 ppm, we predict a signal in the δ 5.4 - 5.8 ppm range.[7] This signal will be a sharp singlet as there are no adjacent protons to cause splitting.
-
Pyridazinone Ring Proton: The C6-H proton is the only proton on the heterocyclic ring. Its chemical shift is influenced by the adjacent nitrogen atoms and the overall aromaticity (or lack thereof) of the ring. We anticipate this proton to appear as a singlet in the aromatic region, likely around δ 7.5 - 8.0 ppm .
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.
-
C=O (C3): The carbonyl carbon is the most deshielded, appearing significantly downfield. For pyridazin-3(2H)-one, the C3 signal is at δ 164.0 ppm.[8] We predict a similar shift in the δ 160-165 ppm range.
-
C4 & C5: These carbons are bonded to chlorine atoms, which deshield them. Their signals are expected in the δ 130-145 ppm range.
-
C6: This carbon is bonded to a proton and is part of the heterocyclic ring. Its signal is predicted to be in the δ 135-140 ppm range.[8]
-
N-CH₂-Cl: The chloromethyl carbon is attached to both nitrogen and chlorine, leading to a downfield shift relative to a simple alkane, expected in the δ 50-60 ppm range.
Comparative Data: Starting Material vs. Nucleophilic Substitution Product
To illustrate the power of NMR in tracking chemical reactions, we compare the expected spectra of our starting material with a hypothetical product, 2-(Morpholinomethyl)-4,5-dichloropyridazin-3(2H)-one , formed by reacting the chloromethyl group with morpholine.
| Assignment | This compound (Predicted) | 2-(Morpholinomethyl)-4,5-dichloropyridazin-3(2H)-one (Predicted) | Rationale for Change |
| ¹H NMR (N-CH₂-) | δ 5.4 - 5.8 ppm (singlet, 2H) | δ 4.8 - 5.2 ppm (singlet, 2H) | Replacement of Cl with a less electronegative morpholino nitrogen shifts the signal upfield. |
| ¹H NMR (Morpholine) | N/A | δ ~3.7 ppm (triplet, 4H, -CH₂-O-), δ ~2.6 ppm (triplet, 4H, -CH₂-N-) | Appearance of characteristic signals for the morpholine ring. |
| ¹³C NMR (N-CH₂-) | δ 50 - 60 ppm | δ 60 - 70 ppm | The carbon environment changes upon substitution. |
| ¹³C NMR (Morpholine) | N/A | δ ~67 ppm (-CH₂-O-), δ ~54 ppm (-CH₂-N-) | Appearance of new signals corresponding to the morpholine carbons. |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the pyridazinone product.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[6]
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., HMBC, HSQC) to confirm assignments.[9]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[10]
Expertise & Experience: The Utility of IR
While NMR provides the skeleton, IR confirms the building blocks. The most prominent feature we look for is the strong carbonyl (C=O) stretch, which is an unmistakable indicator of the pyridazinone core. Its position can give subtle clues about the electronic environment. We also look for vibrations associated with the C-Cl bonds and the heterocyclic ring itself.
IR Spectral Analysis
-
C=O Stretch: The carbonyl group in pyridazinone derivatives typically shows a strong absorption band between 1640-1760 cm⁻¹ .[4][11] The exact position is sensitive to the substituents on the ring.
-
C-Cl Stretch: The carbon-chlorine stretching vibrations are expected to appear in the fingerprint region, typically between 600-800 cm⁻¹ .
-
C=C and C=N Ring Vibrations: The pyridazinone ring will exhibit stretching vibrations in the 1400-1600 cm⁻¹ region.[12]
Comparative Data: Key Vibrational Frequencies
| Vibrational Mode | This compound (Expected, cm⁻¹) | 2-(Morpholinomethyl)-4,5-dichloropyridazin-3(2H)-one (Expected, cm⁻¹) | Rationale for Change |
| C=O Stretch | ~1680 - 1700 | ~1680 - 1700 | Minimal change expected as the substitution is not directly on the ring. |
| C-O-C Stretch (Ether) | N/A | ~1115 | Appearance of a strong C-O-C stretch confirms the presence of the morpholine ring. |
| C-Cl Stretch (Alkyl) | ~700 - 750 | Absent | Disappearance of the alkyl C-Cl stretch is a key indicator of successful substitution. |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.[13][14] For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distributions of halogens.[15][16]
Expertise & Experience: Why MS is Crucial for Halogenated Compounds
The standout feature in the mass spectrum of this compound will be the molecular ion cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[16] With three chlorine atoms in the molecule, we can predict a unique isotopic pattern for the molecular ion (M, M+2, M+4, M+6) that serves as a definitive confirmation of the elemental composition. The fragmentation pattern further validates the proposed structure.
Isotopic Pattern and Fragmentation Analysis
-
Molecular Ion (M⁺): The nominal molecular weight is 228 Da. However, due to the three chlorine atoms, we expect a cluster of peaks. The relative intensities can be predicted:
-
M⁺ (³⁵Cl₃): m/z 228 (base peak in cluster)
-
M+2 (³⁵Cl₂³⁷Cl): m/z 230 (approx. 98% of M⁺)
-
M+4 (³⁵Cl³⁷Cl₂): m/z 232 (approx. 32% of M⁺)
-
M+6 (³⁷Cl₃): m/z 234 (approx. 3.5% of M⁺)
-
-
Key Fragmentation Pathways: Electron impact (EI) or other ionization techniques will cause the molecular ion to fragment.[17][18] Predicted fragmentation includes:
-
Loss of CH₂Cl: [M - 49]⁺, leading to a fragment at m/z 179. This fragment would still contain two chlorines and exhibit a characteristic M'/M'+2/M'+4 pattern.
-
Loss of Cl: [M - 35]⁺, leading to a fragment at m/z 193.
-
Ring Cleavage: Various smaller fragments corresponding to the breakdown of the pyridazinone ring.
-
Comparative Data: Key Fragments and Isotopic Patterns
| Ion | This compound (Predicted m/z) | 2-(Morpholinomethyl)-4,5-dichloropyridazin-3(2H)-one (Predicted m/z) | Rationale for Change |
| [M]⁺ Cluster | 228, 230, 232, 234 | 279, 281, 283 | The molecular weight increases by 51 Da. The isotopic pattern will now reflect only two chlorine atoms (M'/M'+2/M'+4). |
| Base Peak | Likely m/z 179 ([M-CH₂Cl]⁺) or a fragment from the morpholine ring. | Likely m/z 86 ([C₄H₈NO]⁺, morpholinomethyl cation) or m/z 57 ([C₃H₅O]⁺). | The fragmentation pattern will be dominated by the stable morpholinomethyl fragment. |
| [M-Cl]⁺ | 193 | 244 | Shift in mass corresponding to the new molecular ion. |
Experimental Protocol: Electrospray Ionization (ESI) MS
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.
-
Analysis: Acquire the mass spectrum in positive ion mode. The spectrum will show the protonated molecule [M+H]⁺, which will also exhibit the characteristic chlorine isotope pattern.
Integrated Spectroscopic Workflow
A self-validating protocol for structural confirmation does not rely on a single technique. Instead, it integrates the data from NMR, IR, and MS in a logical sequence to build an irrefutable case for the structure of a synthesized compound.
Caption: Integrated workflow for spectroscopic structural confirmation.
References
- BenchChem. (2025). A Comparative Guide to the NMR and Mass Spectrometry Analysis of Novel Pyridazinones.
- Turan-Zitouni, G., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals.
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Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules. Available at: [Link]
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Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry. Available at: [Link]
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Gainer, J., et al. (1976). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.
-
Poczta, A., et al. (2022). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Molecules. Available at: [Link]
- IJPPS. (n.d.). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
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TutorChase. (n.d.). How can you identify the presence of halogens using mass spectrometry?. Available at: [Link]
-
ResearchGate. (2018). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
ResearchGate. (2010). Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. Available at: [Link]
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Gottlich, R. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents. Available at: [Link]
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A Comparative Guide to Purity Analysis of Synthesized 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
The guide moves beyond a simple listing of procedures to explain the rationale behind experimental choices, grounding every protocol in scientific principles to create a self-validating system of analysis.
Section 1: Understanding the Analyte and Potential Impurities
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a highly reactive intermediate used in the synthesis of various biologically active molecules. Its synthesis typically involves the chloromethylation of 4,5-dichloropyridazin-3(2H)-one.[1] The inherent reactivity of the starting materials and the product itself can lead to the formation of several process-related impurities.
Common Potential Impurities:
-
Starting Material: Unreacted 4,5-dichloropyridazin-3(2H)-one.
-
Over-reaction Products: Dichloromethyl or trichloromethyl derivatives.
-
Hydrolysis Product: 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one, formed by the reaction of the product with residual moisture.[2]
-
Solvent Adducts: Impurities formed by the reaction of the chloromethyl group with the reaction solvent.[3]
-
Positional Isomers: Depending on the synthetic route, isomers may be formed.
The physicochemical properties of this compound—a solid, organochlorine compound with a molecular weight of 213.44 g/mol —dictate the most suitable analytical techniques for its purity assessment.
Section 2: Comparative Analysis of Analytical Methodologies
A multi-faceted analytical approach is essential for the unequivocal determination of purity.[4] The choice of method depends on the specific information required, such as the limit of detection (LOD), limit of quantification (LOQ), and the ability to provide structural information about impurities.
| Method | Principle | Typical Purity Range (%) | LOD | LOQ | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | ~0.01% | ~0.03% | High resolution, widely available, suitable for non-volatile and thermally labile compounds.[4] | Requires impurities to possess a UV chromophore for detection.[4] |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | ~0.001% | ~0.005% | High sensitivity, provides structural information about impurities.[4][5] | Not suitable for non-volatile or thermally labile compounds.[4] Potential for on-column degradation. |
| ¹H NMR | Nuclear magnetic resonance spectroscopy. | Quantitative (qNMR) | Analyte dependent | Analyte dependent | Provides detailed structural information, can identify and quantify impurities without the need for reference standards of the impurities.[6][7] | Lower sensitivity compared to chromatographic methods. |
| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | >99% | <1 ppm | ~1 ppm | High sensitivity and selectivity, suitable for identifying and quantifying trace-level genotoxic impurities.[8][9] | Higher cost and complexity. |
Expert Insight: For routine purity checks, HPLC-UV is often the workhorse method due to its robustness and accessibility. However, for initial batch characterization and impurity identification, the hyphenated techniques of GC-MS and LC-MS/MS are indispensable for providing structural confirmation. ¹H NMR is invaluable for identifying unexpected impurities and for orthogonal verification of purity.
Section 3: Experimental Protocols
The following protocols are designed to be self-validating, with built-in checks and system suitability tests to ensure data integrity.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed as a stability-indicating assay, capable of separating the main component from its potential degradation products and process-related impurities.
Workflow Diagram:
Caption: HPLC-UV workflow for purity analysis.
Detailed Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
-
Purity Calculation:
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[5]
Workflow Diagram:
Caption: GC-MS workflow for impurity identification.
Detailed Protocol:
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 10 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.[4]
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane or ethyl acetate.[4]
-
-
Data Analysis:
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
-
Purity is estimated by comparing the peak area of the main component to the total peak areas.[4]
-
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical methods, forced degradation studies should be performed.[11][12][13] These studies intentionally degrade the sample to produce potential degradation products.
Logical Relationship Diagram:
Caption: Forced degradation study design.
Protocol Overview:
-
Acidic Conditions: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline Conditions: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: 80 °C for 48 hours.
-
Photolytic Conditions: Expose the sample to UV and visible light according to ICH Q1B guidelines.[11]
After exposure, the samples are analyzed by HPLC and LC-MS/MS to identify and quantify any degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
Section 4: Data Interpretation and Purity Confirmation
A comprehensive purity assessment relies on the convergence of data from multiple analytical techniques.
-
HPLC-UV: Provides the primary quantitative measure of purity based on area percentage.
-
GC-MS: Identifies and provides semi-quantitative information on volatile and semi-volatile impurities.
-
¹H NMR: Confirms the structure of the main component and can identify and quantify impurities with distinct proton signals. The chemical shifts and coupling constants for pyridazinone derivatives are well-documented and can be used for structural elucidation.[6][14]
-
LC-MS/MS: Offers the highest sensitivity and selectivity for detecting and quantifying trace impurities, particularly those that may be genotoxic.
Trustworthiness through Orthogonal Methods: The use of multiple, uncorrelated analytical techniques (orthogonal methods) provides a high degree of confidence in the assigned purity value. For example, a high purity value obtained by HPLC-UV should be supported by the absence of significant impurity peaks in the GC-MS and NMR spectra.
Section 5: Conclusion and Recommendations
The purity analysis of synthesized this compound requires a systematic and multi-faceted approach. For routine quality control, a validated stability-indicating HPLC-UV method is generally sufficient. However, for initial batch characterization, method development, and in-depth impurity profiling, a combination of HPLC, GC-MS, and NMR spectroscopy is strongly recommended. For ensuring the control of potentially genotoxic impurities, a sensitive and specific LC-MS/MS method should be developed and validated.[9][15] This comprehensive analytical strategy ensures the quality and safety of this important synthetic intermediate for its intended applications in drug discovery and development.
References
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory-- Determination of Organochlorine Pesticides. U.S. Geological Survey. Available from: [Link]
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An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]
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Method 8081B: Organochlorine Pesticides by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]
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Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
4,5-Dichloro-2-methylpyridazin-3(2H)-one. National Center for Biotechnology Information. Available from: [Link]
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Methods of Analysis by the U.S. Geological Survey National Water Quality Laboratory—Determination of Organochlorine Pesticides. U.S. Geological Survey. Available from: [Link]
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Forced Degradation Studies Research Articles. R Discovery. Available from: [Link]
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Determination of organochlorine pesticide residues in rice by gas chromatography tandem mass spectrometry. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. National Center for Biotechnology Information. Available from: [Link]
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Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]
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Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]
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IR and 1 H NMR characteristics of the compounds. ResearchGate. Available from: [Link]
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An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Center for Biotechnology Information. Available from: [Link]
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Forced degradation studies. MedCrave online. Available from: [Link]
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IR and 1 H NMR characteristics of the compounds. ResearchGate. Available from: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. American Pharmaceutical Review. Available from: [Link]
-
An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. National Center for Biotechnology Information. Available from: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Available from: [Link]
-
Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Chromatography Today. Available from: [Link]
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Functionalization of 4,5-Dichloropyridazin-3(2H)-one. ResearchGate. Available from: [Link]
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-
Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances. Shimadzu. Available from: [Link]
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Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available from: [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. Available from: [Link]
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Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Semantic Scholar. Available from: [Link]
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Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. ResearchGate. Available from: [Link]
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A Comparative Guide to the Bioactivity of Phenylpyridazinone Isomers as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1] Among the various classes of pyridazinone derivatives, those bearing a phenyl substituent have garnered significant attention, particularly as potent anti-inflammatory agents. The spatial arrangement of substituents on this phenyl ring—creating positional isomers—can dramatically influence the compound's biological activity. This guide provides an in-depth, objective comparison of the bioactivity of such isomers, supported by experimental data, to illuminate the critical role of structural nuances in drug design and development.
The Significance of Isomerism in Phenylpyridazinone Bioactivity
The concept of isomerism is fundamental to understanding the structure-activity relationship (SAR) of phenylpyridazinone derivatives. The precise positioning of functional groups on the phenyl ring dictates how the molecule interacts with its biological target. Even subtle shifts in substituent placement from ortho to meta to para can alter the compound's electronic properties, steric profile, and hydrogen-bonding capabilities. These changes, in turn, affect the molecule's binding affinity and efficacy, leading to significant variations in its anti-inflammatory potency.
A prime example of this is seen in the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. Selective COX-2 inhibition is a highly sought-after therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] The orientation of substituents on the phenyl ring of a pyridazinone derivative can enhance its selectivity and potency for COX-2, making it a more effective and safer anti-inflammatory agent.[3]
Comparative Analysis of Phenylpyridazinone Isomers as COX-2 Inhibitors
The following data summarizes the in vitro COX-2 inhibitory activity of a series of N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives. This comparison highlights how different substitution patterns on the phenyl ring influence their potency.
| Compound ID | Phenyl Substituent | IC50 for COX-2 (nM) | Reference |
| 4a | 4-Fluorophenyl (para) | 17.45 | [3] |
| 4b | 4-Chlorophenyl (para) | 17.40 | [3] |
| 5a | 2,4-Dichlorophenyl (ortho, para) | 16.76 | [3] |
| 10 | Thiazolidin-4-one derivative | 17.15 | [3] |
| Celecoxib | Reference Drug | 17.79 | [3] |
As the data indicates, subtle changes in the substitution on the phenyl ring lead to significant differences in COX-2 inhibitory activity. The para-substituted compounds 4a and 4b exhibit potent inhibition, comparable to the reference drug celecoxib. The introduction of a second chloro group at the ortho position in compound 5a slightly enhances the activity, suggesting that multi-substituted phenyl rings can offer advantages in binding to the COX-2 active site.
Mechanism of Action: Selective COX-2 Inhibition
The anti-inflammatory activity of these phenylpyridazinone derivatives stems from their ability to selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]
The selective inhibition of COX-2 is attributed to the structural differences between the COX-1 and COX-2 active sites. The active site of COX-2 is larger and has a side pocket that is not present in COX-1. Phenylpyridazinone derivatives can be designed to fit into this side pocket, leading to a higher affinity for COX-2 over COX-1.[2] This selectivity is crucial for reducing the risk of gastrointestinal side effects, which are primarily caused by the inhibition of the constitutively expressed COX-1 enzyme that plays a protective role in the stomach lining.
The following diagram illustrates the inflammatory pathway and the role of COX-2.
Caption: Inflammatory pathway showing the inhibition of COX-2 by phenylpyridazinone isomers.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
The following is a representative protocol for determining the in vitro COX-2 inhibitory activity of pyridazinone isomers.
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compounds (pyridazinone isomers)
-
Reference inhibitor (e.g., celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
Procedure:
-
Enzyme Preparation: Dilute the human recombinant COX-2 enzyme to the desired concentration in the assay buffer.
-
Compound Preparation: Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction:
-
Add the assay buffer to each well of a 96-well plate.
-
Add the test compound or reference inhibitor to the respective wells.
-
Add the diluted COX-2 enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
-
Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a solution of hydrochloric acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
-
Caption: Workflow for the in vitro COX-2 inhibition assay.
Conclusion
The bioactivity of phenylpyridazinone derivatives as anti-inflammatory agents is profoundly influenced by the isomeric positioning of substituents on the phenyl ring. As demonstrated by the comparative data on COX-2 inhibition, even minor structural modifications can lead to significant changes in potency. A thorough understanding of these structure-activity relationships is paramount for the rational design of novel pyridazinone-based therapeutics with enhanced efficacy and improved safety profiles. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of next-generation anti-inflammatory drugs.
References
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SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available at: [Link]
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National Institutes of Health. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Available at: [Link]
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ResearchGate. The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. Available at: [Link]
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MDPI. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available at: [Link]
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ScienceDirect. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents. Available at: [Link]
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ResearchGate. Structure‐activity relationship of the synthesized pyridazine derivatives. Available at: [Link]
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National Center for Biotechnology Information. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available at: [Link]
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PubMed. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Available at: [Link]
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PubMed. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available at: [Link]
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MDPI. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Available at: [Link]
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PubMed Central. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available at: [Link]
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PubMed. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Available at: [Link]
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JSciMed Central. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Available at: [Link]
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PubMed. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Available at: [Link]
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Semantic Scholar. The Study of Pyridazine Compounds on Prostanoids: Inhibitors of COX, cAMP Phosphodiesterase, and TXA. Available at: [Link]
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BioWorld. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Available at: [Link]
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MDPI. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Available at: [Link]
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PubMed Central. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Available at: [Link]
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MDPI. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Available at: [Link]
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Cost-benefit analysis of using 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one in synthesis
A Senior Application Scientist's Guide to a Specialized Alkylating Agent
For researchers and process chemists in drug development, the selection of a synthetic building block is a critical decision point, balancing efficiency, cost, and scalability. The pyridazinone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents, from cardiovascular drugs to the latest generation of PARP-1 inhibitors for cancer therapy.[1][2][3][4] This guide provides an in-depth analysis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one (CAS 51356-03-7), a specialized reagent designed to streamline the synthesis of complex pyridazinone derivatives.[5][6] We will objectively compare its utility against common alternative synthetic strategies, supported by established chemical principles and representative experimental data.
The Strategic Value of this compound
The primary function of this reagent is to act as an electrophile in alkylation reactions. Its value lies in its bifunctional nature: it contains the pre-formed 4,5-dichloropyridazinone heterocycle and a reactive chloromethyl group. This allows for the direct, one-step introduction of the entire pyridazinone moiety onto a nucleophilic substrate (e.g., a phenol, amine, or thiol).
The causality behind choosing such a specialized reagent is the circumvention of challenges associated with functionalizing the parent heterocycle, 4,5-dichloropyridazin-3(2H)-one. Direct alkylation on the parent ring can lead to a mixture of N- and O-alkylated products, creating difficult and costly purification challenges.[7] By placing the reactive handle on the N-2 position, this reagent ensures unambiguous N-alkylation, delivering a single, predictable product.
Comparative Analysis of Synthetic Strategies
The decision to use this compound should be made after evaluating alternative routes. The primary trade-off is between the higher upfront cost of a specialized reagent and the potential downstream savings in time, yield, and purification.
Performance and Efficiency
The choice of reagent directly impacts reaction outcomes. The following table compares the direct approach using the title compound with common alternatives based on representative data for similar transformations.
| Strategy | Reagent(s) | Typical Base/Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage | Key Disadvantage | Ref. |
| Direct Alkylation | This compound | K₂CO₃ / DMF | 25-60 | 2-12 | 80-95 | High regioselectivity, one step | Higher reagent cost | [8][9] |
| Two-Step Alkylation | 4,5-Dichloropyridazin-3(2H)-one + Alkyl Halide | NaH / THF | 0-65 | 4-24 | 40-70 (N-isomer) | Lower cost starting materials | Poor regioselectivity (N vs. O), difficult separation | [7] |
| Precursor Functionalization | 4,5-Dichloro-2-(hydroxymethyl)pyridazin-3(2H)-one + SOCl₂ | Pyridine / DCM | 0-25 | 1-3 (chlorination) | 75-90 (overall) | Avoids isolation of toxic alkylating agent | Adds a synthetic step, uses hazardous chlorinating agents | [10] |
| Classic Methylation | 4,5-Dichloropyridazin-3(2H)-one + Dimethyl Sulfate | NaOH / H₂O/Methanol | 15-20 | 1 | ~90 | High yield for simple methylation | Dimethyl sulfate is highly toxic and carcinogenic | [11] |
Cost and Safety Considerations
A holistic analysis must extend beyond the reaction flask to include procurement costs and safety protocols. The economic viability of a route often changes with scale.
| Reagent | Approx. Cost ($/mol) | Primary Hazard(s) | Handling Precautions |
| This compound | High | Toxic, Lachrymator, Alkylating Agent | Handle in a fume hood with appropriate PPE. Avoid inhalation and skin contact.[12] |
| 4,5-Dichloropyridazin-3(2H)-one | Low | Irritant | Standard laboratory PPE.[13] |
| Alkyl Halides (e.g., Benzyl Bromide) | Moderate | Toxic, Lachrymator | Handle in a fume hood, corrosive. |
| Thionyl Chloride (SOCl₂) | Low | Highly Corrosive, Toxic, Lachrymator | Requires scrupulously dry conditions, handle in a chemical fume hood with acid-resistant gloves. |
| Dimethyl Sulfate | Very Low | Extremely Toxic, Carcinogenic, Corrosive | Requires specialized handling procedures and PPE. Potentially fatal on exposure.[11] |
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q_cost -> use_alt_B [label="Yes", color="#34A853"]; q_cost -> q_scale [label="No", color="#EA4335"];
q_scale -> use_alt_C [label="Yes", color="#34A853"]; q_scale -> use_target [label="No\n(Lab/Kilo scale)", color="#EA4335"]; }
Experimental Protocols
The following protocols are representative procedures. All operations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Direct O-Alkylation of a Phenol using this compound (Route A)
This protocol describes a standard Williamson ether synthesis, a self-validating system where reaction completion can be monitored by the disappearance of the starting phenol via Thin Layer Chromatography (TLC).
-
Reagent Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add 4-methoxyphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq., finely powdered), and anhydrous N,N-Dimethylformamide (DMF) to make a 0.5 M solution.
-
Reaction Initiation: Stir the suspension at room temperature for 15 minutes to form the phenoxide.
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 eq.) in a minimal amount of DMF dropwise to the stirred suspension.
-
Reaction Monitoring: Stir the reaction at 40 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the 4-methoxyphenol spot is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with water and then with a small amount of cold diethyl ether to remove non-polar impurities. Dry the product under vacuum to yield the desired ether.
Protocol 2: Two-Step N-Alkylation of 4,5-Dichloropyridazin-3(2H)-one (Route B)
This protocol illustrates the challenges of regioselectivity. The trustworthiness of this protocol relies on careful characterization (e.g., 2D NMR) to confirm the structure of the major isomer.[9]
-
Deprotonation: To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise with stirring.
-
Substrate Addition: Slowly add a solution of 4,5-dichloropyridazin-3(2H)-one (1.0 eq.) in THF. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., benzyl bromide, 1.05 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Dilute with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will be a mixture of N- and O-alkylated isomers. Purify via silica gel column chromatography, typically using a gradient elution of hexanes and ethyl acetate, to separate the isomers.
Conclusion and Recommendations
This compound is a highly effective, albeit premium-priced, building block for the synthesis of complex N-substituted pyridazinone derivatives.
-
Choose this reagent when:
-
Regioselectivity is paramount: For complex molecules where N-alkylation is the only desired outcome.
-
Speed is critical: The one-step nature is ideal for rapid library synthesis in a discovery setting.
-
Purification is a known bottleneck: When avoiding isomeric mixtures simplifies downstream processing and improves overall yield.
-
-
Consider alternatives when:
-
Cost is the primary constraint: For large-scale manufacturing, developing a more economical two-step process from the parent heterocycle may be more viable.
-
The desired side-chain is simple (e.g., methyl): Classic, inexpensive alkylating agents like dimethyl sulfate can be effective if safety protocols are rigorously followed.[11]
-
O-alkylation is the desired outcome: The two-step method (Route B) can be optimized to favor the O-alkylated product by changing the base and solvent system.[7]
-
Ultimately, the choice is a strategic one. For high-value applications in pharmaceutical research and development, the reliability and efficiency offered by this compound often provide a compelling benefit that outweighs its initial cost.
References
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Elmasry, M. F., et al. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. PubMed. Available at: [Link]
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Request PDF. (n.d.). Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. Available at: [Link]
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Sestito, S., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available at: [Link]
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Request PDF. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). Pyridinone and pyridazinone derivatives as inhibitors of poly(adp-ribose)polymerase (parp).
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PrepChem.com. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Available at: [Link]
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Hassan, A. S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
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Goh, J. H., et al. (2012). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. PMC. Available at: [Link]
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Request PDF. (2021). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. ResearchGate. Available at: [Link]
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Kandri Rodi, Y., et al. (2016). 21 ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. ResearchGate. Available at: [Link]
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Request PDF. (2010). Synthesis of New 4,5-3(2H)pyridazinone Derivatives and Their Cardiotonic, Hypotensive, and Platelet Aggregation Inhibition Activities. ResearchGate. Available at: [Link]
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Zira, A., et al. (2024). An Overview of Pyridazinone Analogs: Chemical and Pharmacological Potential. PubMed. Available at: [Link]
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Pathak, S., et al. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry. Available at: [Link]
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Onur, M. A., et al. (2016). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
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Al-Ostath, A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. NIH. Available at: [Link]
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Pesciaioli, F., et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. PMC. Available at: [Link]
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Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available at: [Link]
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Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. ResearchGate. Available at: [Link]
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MDPI. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]
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Li, X., et al. (2025). Visible-Light-Induced C-H Alkylation of 1,2,4-Triazine-3,5(2 H,4 H)-diones via Infrequent 1,2-Hydrogen-Atom Transfer. PubMed. Available at: [Link]
-
Asif, M. (2019). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone. ResearchGate. Available at: [Link]
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SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Available at: [Link]
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ResearchGate. (n.d.). Visible-Light-Induced C-H Alkylation of 1,2,4-Triazine-3,5(2H,4H)-diones via Infrequent 1,2-Hydrogen-Atom Transfer. Available at: [Link]
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A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Introduction: The Therapeutic Potential of the Pyridazinone Scaffold
The pyridazinone ring system is a "wonder nucleus" in medicinal chemistry, forming the structural core of compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiovascular effects.[1][2][3] This six-membered heterocyclic scaffold is particularly notable for its prevalence in numerous potent anticancer agents.[4][5] Its unique electronic properties and the ease with which it can be chemically modified make it an attractive starting point for the synthesis of novel therapeutic candidates.[6]
The parent compound, 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, serves as a versatile precursor for creating a library of new derivatives. The strategic modification of this core allows for the exploration of structure-activity relationships (SAR), aiming to enhance potency against cancer cells while minimizing toxicity to normal tissues. This guide provides a comprehensive framework for the in vitro comparative testing of such novel derivatives, focusing on a logical, multi-step screening process to identify promising lead compounds for further development. We will detail the experimental rationale, provide validated protocols, and present a model for data comparison, grounded in the principles of modern drug discovery.
Section 1: The Strategic Rationale for a Phased In Vitro Screening Approach
The initial evaluation of novel compounds is a critical filter in the drug discovery pipeline. A well-designed in vitro screening cascade maximizes efficiency by using robust, high-throughput assays to triage large numbers of derivatives, thereby saving time and resources.[7][8] Our approach is twofold: first, to assess general cytotoxicity to determine the potency of the compounds against cancer cell lines, and second, to investigate the underlying mechanism of action for the most active derivatives.
The causality behind this phased approach is simple: a compound is only of therapeutic interest if it can effectively kill cancer cells. Therefore, a primary screen for cytotoxicity is the logical first step.[9] Once potent compounds are identified, mechanistic studies, such as apoptosis assays, are employed to understand how they work. This is crucial because therapies that induce programmed cell death (apoptosis) are often more effective and have a better safety profile.[10][11]
Below is a workflow diagram illustrating this strategic screening process.
Section 2: Primary Screening - Comparative Cytotoxicity Assessment
The foundational step in evaluating any potential anticancer agent is to measure its ability to inhibit cancer cell growth or viability.[12] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.[13]
2.1: The Scientific Principle of the MTT Assay
The assay's trustworthiness lies in its direct measurement of metabolic activity. In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan.[13] The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells. A decrease in the purple signal in treated cells compared to untreated controls indicates a loss of viability.
2.2: Detailed Protocol for the MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating essential controls to ensure data integrity.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Novel pyridazinone derivatives and a reference drug (e.g., Doxorubicin), dissolved in DMSO to create stock solutions.
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and a microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding (The Foundation):
-
Action: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Causality: The cell concentration is a critical parameter; too few cells may not yield a detectable signal, while too many can lead to overgrowth and nutrient depletion, affecting results.[14] An optimal density ensures logarithmic growth during the experiment.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to adhere and resume normal growth.
-
-
Compound Treatment (The Challenge):
-
Action: Prepare serial dilutions of the novel compounds and the reference drug (Doxorubicin) in complete medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated only with the medium containing the same percentage of DMSO as the compound-treated wells. This establishes the baseline for 100% cell viability.
-
Medium Blank: Wells containing only the culture medium, to provide a background reading for the spectrophotometer.
-
-
Action: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
-
Incubation: Incubate for 48-72 hours. This duration is typically sufficient to observe the effects of compounds that interfere with cell cycle progression.[9]
-
-
MTT Addition and Formazan Formation (The Reaction):
-
Action: Add 10 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubation: Incubate for 3-4 hours at 37°C.
-
Causality: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. The incubation time should be consistent across all experiments to ensure comparability.
-
-
Solubilization and Data Acquisition (The Readout):
-
Action: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Causality: The insoluble formazan must be fully dissolved to allow for accurate absorbance measurement.
-
Action: Read the absorbance on a microplate reader at 570 nm.
-
2.3: Data Analysis and Comparative Table
The absorbance data is used to calculate the percentage of cell viability for each concentration relative to the vehicle control. These values are then plotted to generate a dose-response curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ represents the concentration of a compound required to inhibit cell growth by 50% and is the primary metric for comparing cytotoxic potency.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Novel Pyridazinone Derivatives Hypothetical Data
| Compound | MCF-7 (Breast Cancer) IC₅₀ | A549 (Lung Cancer) IC₅₀ |
| Derivative A | 8.5 | 12.3 |
| Derivative B | 1.2 | 2.5 |
| Derivative C | > 50 | > 50 |
| Derivative D | 5.7 | 4.9 |
| Doxorubicin (Reference) | 0.9 | 1.5 |
Interpretation: In this hypothetical dataset, Derivative B emerges as the most potent novel compound, with IC₅₀ values approaching that of the established anticancer drug, Doxorubicin. Derivative C shows little to no activity. Based on this primary screen, Derivative B and Derivative D would be prioritized for further mechanistic studies.
Section 3: Mechanistic Elucidation - Probing for Apoptosis Induction
Identifying that a compound is cytotoxic is only the first step. Understanding its mechanism of action is critical for its development as a drug.[16] A key hallmark of an effective anticancer agent is its ability to induce apoptosis, or programmed cell death, which eliminates malignant cells without causing a significant inflammatory response.[17][18] Caspases are a family of proteases that are the central executioners of apoptosis.[19] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct and reliable marker for apoptosis.[20]
3.1: The Scientific Principle of the Caspase-Glo® 3/7 Assay
This assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by activated caspase-3 and caspase-7.[21] Upon cleavage, a substrate for luciferase (aminoluciferin) is released, which is then rapidly consumed by luciferase to generate a stable "glow-type" luminescent signal. The intensity of the light produced is directly proportional to the amount of active caspase-3/7 in the sample. The homogeneous "add-mix-measure" format simplifies the protocol and makes it suitable for high-throughput screening.[20]
3.2: Detailed Protocol for the Caspase-Glo® 3/7 Assay
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium
-
"Hit" compounds from primary screen (e.g., Derivative B, Derivative D) and a positive control (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent (Promega or similar)
-
Sterile, opaque-walled 96-well plates (suitable for luminescence)
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Action: Seed A549 cells in an opaque-walled 96-well plate and incubate for 24 hours, as described in the MTT protocol.
-
Causality: Opaque-walled plates are essential to prevent crosstalk between wells during luminescence measurement.
-
Action: Treat cells with the "hit" compounds at their respective IC₅₀ and 2x IC₅₀ concentrations for a pre-determined time (e.g., 24 hours).
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with DMSO-containing medium.
-
Positive Control: Cells treated with a known apoptosis inducer like Staurosporine (e.g., 1 µM). This validates that the assay system can detect an apoptotic signal.
-
-
-
Reagent Preparation and Addition:
-
Action: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.
-
Action: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[21]
-
Causality: The reagent contains a detergent that lyses the cells, releasing the caspases and making them available to cleave the substrate.
-
-
Incubation and Data Acquisition:
-
Action: Gently mix the plate on a plate shaker for 30-60 seconds.[21]
-
Action: Incubate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.
-
Action: Measure the luminescence using a plate reader (luminometer).
-
3.3: Visualizing the Mechanism - The Apoptotic Pathway
The activation of caspase-3 and caspase-7 is a terminal event in the apoptotic cascade. This cascade can be initiated by two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[17] Many chemotherapeutic agents trigger the intrinsic pathway by causing cellular stress, which leads to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of events culminating in the activation of the executioner caspases-3 and -7.
Conclusion and Future Directions
This guide outlines a robust, logical, and scientifically grounded framework for the initial in vitro comparison of novel pyridazinone derivatives as potential anticancer agents. By employing a primary cytotoxicity screen followed by a mechanistic apoptosis assay, researchers can efficiently identify and validate promising lead compounds. The hypothetical data presented for Derivative B, with its potent cytotoxic activity and confirmed ability to induce apoptosis, would mark it as a strong candidate for more advanced preclinical studies. These would include testing against a broader panel of cancer cell lines, assessing selectivity against non-cancerous cells, and eventually, evaluation in in vivo models. This structured approach ensures that resources are focused on compounds with the highest therapeutic potential.
References
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Youness Boukharsa, et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research. [Link]
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Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Semantic Scholar. [Link]
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Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]
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Asif, M. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Rubinstein, L. V., et al. (1990). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of the National Cancer Institute. [Link]
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He, Z., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]
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El-Sayed, N. F., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances. [Link]
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Khan, I., et al. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Polycyclic Aromatic Compounds. [Link]
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El-Sayed, N. F., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. PubMed Central. [Link]
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Ewida, M. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]
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Al-Majd, L. A., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-substituted-4,5-dichloropyridazin-3(2H)-one analogs, with a focus on their potential as anticancer agents. Drawing upon available experimental data, this document compares the cytotoxic performance of various analogs, elucidates the underlying mechanistic rationale, and provides detailed experimental protocols for their synthesis and evaluation.
Introduction: The Pyridazinone Scaffold in Oncology
The pyridazinone core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, cardiovascular, and notably, anticancer effects.[1][2] The 4,5-dichloro-substituted pyridazinone ring, in particular, has emerged as a promising template for the development of novel cytotoxic agents.[3] While a specific focus on the 2-chloromethyl analog is nascent, broader studies on N-2 substituted derivatives provide critical insights into the structural requirements for potent anticancer activity. A significant body of evidence points towards the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) as a key mechanism of action for many anticancer pyridazinones.[4] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations.
Structure-Activity Relationship (SAR) Analysis
The anticancer potency of 4,5-dichloropyridazin-3(2H)-one analogs is significantly influenced by the nature of the substituent at the N-2 position. The following analysis is based on comparative data from various studies on N-2 substituted analogs, providing a framework for understanding the SAR of the target compound class.
Key Structural Insights:
-
The 4,5-Dichloro Core: The dichloro substitution on the pyridazinone ring is a critical feature for the cytotoxic activity of these compounds. This halogenation pattern is thought to contribute to the molecule's electrophilicity and potential for covalent interactions with biological targets.
-
Impact of N-2 Substitution: The substituent at the N-2 position plays a pivotal role in modulating the biological activity. While direct SAR studies on a comprehensive series of 2-alkylhalide analogs are limited, broader investigations into various N-2 substitutions reveal important trends. For instance, the introduction of aromatic or heteroaromatic rings at this position can lead to potent anticancer activity, often through interactions with the active sites of target enzymes like PARP-1.
-
Alternative N-2 Substitutions: Studies on related pyridazinone derivatives have shown that incorporating moieties capable of forming hydrogen bonds or participating in hydrophobic interactions can enhance anticancer efficacy. For example, the introduction of a p-tolyl group at the N-2 position, combined with amino substitutions at the C-5 position, has yielded compounds with promising cytotoxic activity against liver, breast, and leukemia cancer cell lines.[5]
Comparative Performance of Analogs
While a head-to-head comparison of a focused library of 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one analogs is not yet available in the public domain, we can infer potential performance from related series of compounds. The following table summarizes cytotoxicity data for various N-2 substituted pyridazinone derivatives against different cancer cell lines, illustrating the impact of N-2 modification.
| Compound ID | N-2 Substituent | C-5 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | p-tolyl | 4-phenylpiperazin-1-yl | HEP3BPN 11 (Liver) | >100 (76.78% inhibition) | [5] |
| 4b | p-tolyl | 4-(furan-2-carbonyl)piperazin-1-yl | HL60 (Leukemia) | >100 (71.55% inhibition) | [5] |
| 4e | p-tolyl | 4-(4-chlorophenyl)piperazin-1-yl | HEP3BPN 11 (Liver) | >100 (79.04% inhibition) | [5] |
| 4e | p-tolyl | 4-(4-chlorophenyl)piperazin-1-yl | MDA 453 (Breast) | >100 (73.09% inhibition) | [5] |
| 7f | Ethyl | (as part of a fused phenazine ring) | A549 (Lung) | <0.097 | [6] |
| 7h | Methyl | (as part of a fused phenazine ring) | A549 (Lung) | <0.097 | [6] |
Note: The data presented is for illustrative purposes to highlight the impact of N-2 and other substitutions on the pyridazinone core. Direct comparison is challenging due to variations in the core structure and assay conditions.
Mechanistic Hypothesis: PARP-1 Inhibition
The structural similarities of many active pyridazinone anticancer agents to known PARP-1 inhibitors suggest a common mechanism of action. The pyridazinone core can mimic the nicotinamide moiety of NAD+, the natural substrate of PARP-1, thereby competitively inhibiting the enzyme.
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound and its analogs.
Synthesis of 2-Substituted-4,5-dichloropyridazin-3(2H)-ones
The synthesis of the 4,5-dichloropyridazin-3(2H)-one core typically starts from mucochloric acid.[3]
Step-by-Step Protocol:
-
Synthesis of 4,5-dichloropyridazin-3(2H)-one:
-
Dissolve mucochloric acid in a suitable solvent (e.g., water or ethanol).
-
Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) dropwise at room temperature.
-
Reflux the reaction mixture for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
-
N-Alkylation to introduce the 2-substituent:
-
Suspend 4,5-dichloropyridazin-3(2H)-one in a suitable solvent (e.g., acetone, DMF).
-
Add a base (e.g., K2CO3, NaH) and the desired alkylating agent (e.g., chloromethyl methyl ether, benzyl bromide).
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the final product by column chromatography.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized compounds on human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Synthesized pyridazinone analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazinone analogs in complete medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
PARP-1 Inhibition Assay (Fluorometric)
This protocol describes a method to assess the inhibitory activity of the synthesized compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate)
-
NAD+ (biotinylated)
-
Streptavidin-HRP conjugate
-
HRP substrate (e.g., Amplex Red)
-
Assay buffer
-
Synthesized pyridazinone analogs (dissolved in DMSO)
-
96-well black plates
Procedure:
-
Assay Plate Preparation: Add the assay buffer, histones, and the synthesized compounds at various concentrations to the wells of a 96-well plate.
-
Enzyme Addition: Add the PARP-1 enzyme to each well to initiate the reaction.
-
NAD+ Addition: Add biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Detection: Add the streptavidin-HRP conjugate and incubate. Then, add the HRP substrate.
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The 4,5-dichloropyridazin-3(2H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The available data, although not specific to the 2-chloromethyl analog, strongly suggests that modifications at the N-2 position are a key determinant of cytotoxic potency. The likely mechanism of action through PARP-1 inhibition provides a clear rationale for the continued exploration of this compound class.
Future research should focus on the systematic synthesis and evaluation of a library of 2-substituted-4,5-dichloropyridazin-3(2H)-one analogs, including the 2-chloromethyl derivative and its bioisosteres. This will enable the construction of a detailed SAR model, guiding the design of more potent and selective anticancer drug candidates. Further mechanistic studies will also be crucial to confirm PARP-1 as the primary target and to explore other potential mechanisms of action.
References
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- Ciminalum–thiazolidinone hybrid molecules (namely 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones) showed a significant cytotoxic effect on tumor cells. Molecules2020, 25, 2345.
- Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line. Molecules2023, 28(12), 4768.
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- Structure-activity relationship of anticancer drug candidate quinones. Turk. J. Chem.2024, 48(1), 152-165.
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A Comparative Benchmarking Guide to a Novel Pyridazinone Derivative (MCI-154) and Existing Inotropic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of a promising new pyridazinone derivative, MCI-154, against two established cardiotonic drugs, Pimobendan and Levosimendan. As drug development professionals seek novel therapeutic agents with improved efficacy and safety profiles for cardiovascular diseases, this document serves as a comprehensive resource, detailing the synthesis, mechanism of action, and comparative performance of these compounds through validated experimental protocols.
Introduction: The Therapeutic Potential of Pyridazinone Derivatives in Cardiology
The pyridazinone scaffold has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Several derivatives have been investigated for their potential in treating cardiovascular disorders, primarily due to their positive inotropic and vasodilatory effects.[2][3][4] These actions are critical in managing conditions like congestive heart failure (CHF), where the heart's pumping capacity is compromised.
Existing therapies, while effective, present certain limitations, creating a clear need for novel agents. This guide focuses on MCI-154, a novel 4,5-dihydro-3(2H)-pyridazinone derivative, and benchmarks its performance against Pimobendan, a widely used inodilator in veterinary medicine, and Levosimendan, a calcium sensitizer used in human medicine.[5][6]
Compound Profiles: A Head-to-Head Comparison
This section details the chemical structures and known mechanisms of action of the three compounds under review.
Novel Pyridazinone Derivative: MCI-154
-
Chemical Name: 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride
-
Mechanism of Action: MCI-154 exhibits a dual mechanism of action. It acts as a phosphodiesterase III (PDE3) inhibitor and also demonstrates calcium-sensitizing effects, albeit to a lesser extent than Levosimendan.[7][8] PDE3 inhibition leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels in cardiac muscle, resulting in a positive inotropic effect. The calcium sensitization enhances the responsiveness of the contractile proteins to calcium, further augmenting contractility.[8]
Established Drug 1: Pimobendan
-
Chemical Name: (RS)-6-[2-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-5-methyl-4,5-dihydropyridazin-3(2H)-one
-
Mechanism of Action: Pimobendan is classified as an inodilator. Its primary mechanisms of action are PDE3 inhibition and calcium sensitization of the cardiac myofilaments.[1][5] This dual action leads to increased myocardial contractility and balanced vasodilation, reducing both preload and afterload on the heart.
Established Drug 2: Levosimendan
-
Chemical Name: (R)-(-)-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)-2,3-dicyanopropionamide
-
Mechanism of Action: Levosimendan is primarily a calcium sensitizer. It binds to cardiac troponin C in a calcium-dependent manner, enhancing the contractile response to existing intracellular calcium levels without significantly increasing myocardial oxygen consumption.[6][9] It also possesses some PDE3 inhibitory activity and opens ATP-sensitive potassium channels in vascular smooth muscle, contributing to its vasodilatory effects.[9]
Comparative Efficacy and Potency: In Vitro and In Vivo Data
This section presents a quantitative comparison of the three compounds based on available experimental data.
Table 1: In Vitro Potency Comparison
| Compound | Target | Assay | IC50 / EC50 | Source |
| MCI-154 | PDE3 | Canine Cardiac PDE Inhibition | IC50: 2.5 ± 0.6 µM | [7] |
| Myofilament Ca2+ Sensitivity | Skinned Porcine Trabeculae | Small increase in Ca2+ sensitivity | [7] | |
| Pimobendan | PDE3 | Guinea Pig Cardiac Muscle | IC50: 0.32 µM | [10] |
| Myofilament Ca2+ Sensitivity | Isolated Guinea-Pig Papillary Muscles | EC50: 6.0 µM (Positive Inotropic Effect) | [10] | |
| Levosimendan | Myofilament Ca2+ Sensitivity | Skinned Cardiac Fibers | EC50 for Ca2+ sensitization is concentration-dependent | [11] |
| K(ATP) Channel Activation | Rat Ventricular Cells | EC50: 4.7 µM | [12] |
Table 2: In Vivo Efficacy Comparison
| Compound | Species | Model | Endpoint | ED30 / Effective Dose | Source |
| MCI-154 | Dog | Anesthetized | Increase in dP/dtmax | ED30: 8.5 ± 1.9 µg/kg (i.v.) | [8] |
| Pimobendan | Dog | Congestive Heart Failure | Clinical Improvement | 0.25 to 0.3 mg/kg (p.o., q12h) | [1] |
| Levosimendan | Human | Acute Decompensated Heart Failure | Hemodynamic Improvement | 0.05-0.2 µg/kg/min (i.v. infusion) | [13] |
Pharmacokinetic and Safety Profiles
A critical aspect of drug development is understanding a compound's pharmacokinetic behavior and safety profile.
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | T1/2 (Half-life) | Clearance | Active Metabolite(s) | Source |
| MCI-154 | N/A | Data not available | Data not available | Data not available | |
| Pimobendan | Dog | ~0.5 hours (parent), ~2 hours (active metabolite) | ~90 mL/min/kg | O-desmethyl-pimobendan | [14] |
| Levosimendan | Human | ~1 hour (parent), ~80 hours (active metabolite) | 175-250 mL/h/kg | OR-1896 | [15] |
Table 4: Comparative Safety Profiles
| Compound | Species | Reported Adverse Effects | Source |
| MCI-154 | N/A | Data on acute toxicity (e.g., LD50) not readily available. In vivo studies report a decrease in mean arterial pressure. | [7] |
| Pimobendan | Dog | Generally well-tolerated. May include poor appetite, lethargy, and diarrhea. Should not be used in cases of hypertrophic cardiomyopathy or aortic stenosis. | [12][14] |
| Levosimendan | Human | Hypotension, headache, atrial fibrillation, hypokalemia, and tachycardia. | [15][16][17] |
Experimental Protocols: A Guide for Benchmarking Studies
To ensure scientific rigor and reproducibility, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of MCI-154
While a detailed, publicly available protocol for the synthesis of MCI-154 is limited, the general synthetic scheme involves the reaction of a substituted benzoylpropionic acid with hydrazine to form the pyridazinone ring, followed by subsequent modifications to introduce the 4-pyridylamino moiety. The following is a generalized protocol based on similar pyridazinone syntheses.[18]
Step 1: Synthesis of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone
-
To a solution of 4-(4-aminophenyl)-4-oxobutanoic acid in ethanol, add hydrazine hydrate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol) to purify.
Step 2: Synthesis of 6-[4-(4-pyridylamino)phenyl]-4,5-dihydro-3(2H)-pyridazinone (MCI-154)
-
Combine 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone and 4-chloropyridine hydrochloride in a suitable solvent such as N-methyl-2-pyrrolidone.
-
Heat the mixture at an elevated temperature (e.g., 150-180°C) for several hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Adjust the pH to basic with a suitable base (e.g., sodium carbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Convert the free base to the hydrochloride salt by treatment with HCl in a suitable solvent.
Sources
- 1. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and bioactivity of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Inhibition of cardiac phosphodiesterase III by the novel cardiotonic agent 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of MCI-154, a calcium sensitizer, on calcium sensitivity of myocardial fibers in endotoxic shock rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levosimendan and calcium sensitization of the contractile proteins in cardiac muscle: impact on heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
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- 13. cardiffcriticalcare.co.uk [cardiffcriticalcare.co.uk]
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- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one: A Guide for Laboratory Professionals
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one (CAS Number: 51356-03-7), a chlorinated pyridazinone derivative. The procedures outlined herein are designed to mitigate risks to personnel and the environment, ensuring that all waste streams are handled in accordance with stringent regulatory standards. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-tested protocols to empower researchers in maintaining a safe and efficient laboratory environment.
The causality behind the stringent protocols described stems from the inherent hazards of this compound class. Chlorinated organic molecules can be persistent in the environment and may generate toxic byproducts, such as dioxins and hydrogen chloride, upon improper treatment (e.g., uncontrolled combustion)[1][2]. The procedures detailed below are therefore designed as a self-validating system, prioritizing containment, neutralization of reactivity, and verifiable final disposal.
Hazard Assessment and Immediate Safety Protocols
Understanding the hazard profile of this compound is the foundation of its safe management. While a complete 16-section Safety Data Sheet (SDS) is not publicly available for this specific compound, data from chemical suppliers and analogous compounds provide a clear warning[3].
1.1. Summary of Known Hazards
Based on available data, this compound is classified as highly hazardous. The primary risks are:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled[3].
-
Genotoxicity: Suspected of causing genetic defects[3].
These classifications necessitate handling this compound with the highest degree of caution, utilizing all appropriate engineering controls and personal protective equipment (PPE).
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | H301: Toxic if swallowed | [3] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [3] |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [3] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | [3] |
1.2. Mandatory Personal Protective Equipment (PPE)
Given the high toxicity and potential for mutagenicity, a comprehensive PPE strategy is non-negotiable.
-
Hand Protection: Nitrile or neoprene gloves, double-gloved. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A chemically resistant lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities or in situations with a high risk of splashing, a chemical-resistant apron or suit is required.
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood. If there is a risk of inhalation exposure outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with organic vapor cartridges and a particulate filter is required.
Waste Segregation and Collection: The First Line of Defense
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate the disposal process, and result in regulatory violations.
Workflow for Waste Segregation and Collection
Caption: Waste Segregation at the Point of Generation.
2.1. Waste Streams
-
Solid Waste: This includes contaminated PPE (gloves, disposable lab coats), weigh boats, paper towels, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: This stream comprises unused solutions, reaction mixtures, and solvent rinses (e.g., from cleaning glassware).
-
Aqueous Waste: Avoid creating aqueous waste streams of this compound. Due to its likely low water solubility (a common characteristic of chlorinated organics), it will not readily dissolve and may persist as a hazardous solid suspension.
-
Sharps Waste: Any contaminated needles, glass pipettes, or other sharp objects must be collected separately.
2.2. Container Requirements
-
Compatibility: Use containers made of materials compatible with chlorinated organic compounds, such as glass or high-density polyethylene (HDPE).
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Mutagenic).
-
Closure: Containers must be kept securely closed at all times, except when adding waste.
-
Secondary Containment: Liquid waste containers must be stored in a secondary containment bin to prevent the spread of material in case of a leak.
Decontamination and Spill Management
Accidental spills must be managed promptly and safely. The goal is to contain the spill, decontaminate the area, and properly containerize all cleanup materials as hazardous waste.
3.1. Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure proper ventilation.
-
Don PPE: Before re-entering the area, don the full PPE described in Section 1.2.
-
Containment:
-
For Solids: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.
-
-
Collection: Carefully sweep the solid material or absorb the liquid into a designated hazardous waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or acetone), followed by a soap and water wash.
-
Caution: All cleaning materials (cloths, wipes) are now considered hazardous solid waste and must be disposed of accordingly.
-
-
Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal Pathway: A Step-by-Step Guide
Final disposal must be conducted through a licensed hazardous waste management company. Laboratory personnel are responsible for ensuring the waste is properly accumulated, labeled, and prepared for pickup.
Disposal Decision and Execution Workflow
Caption: End-to-End Hazardous Waste Disposal Process.
4.1. Waste Classification
The waste generated must be classified according to national and local regulations.
-
United States (EPA): Under the Resource Conservation and Recovery Act (RCRA), this waste is likely to be classified as:
-
F-listed waste: If it is a spent solvent waste containing chlorinated hydrocarbons (e.g., F001, F002)[4][5].
-
U-listed or P-listed waste: If the discarded material is an unused commercial chemical product. The specific code would depend on its acute toxicity, which is not fully determined.
-
Characteristic Waste: It may also exhibit characteristics of toxicity. It is imperative to consult with your institution's EHS department for the precise waste codes.
-
-
European Union (EWC): The European Waste Catalogue would likely classify this waste under chapter 07 "Wastes from Organic Chemical Processes." Relevant codes could include:
4.2. Recommended Disposal Technology
The preferred and most effective disposal method for chlorinated organic compounds like this compound is high-temperature incineration [8][9].
-
Why Incineration? This technology is capable of achieving the complete destruction of the organic molecule. The process must be carried out in a specialized hazardous waste incinerator equipped with advanced flue gas scrubbing systems. These systems are crucial for neutralizing the hydrogen chloride (HCl) gas and preventing the formation and release of dioxins and furans, which can occur during the combustion of chlorinated materials[1][9].
-
Alternative Methods: Landfilling is not an environmentally sound option for this type of persistent and toxic compound. Chemical degradation methods may be possible but are often complex and not feasible for typical laboratory waste streams.
4.3. Preparing for Shipment
-
Finalize Labeling: Ensure all containers are accurately and securely labeled according to regulatory requirements (e.g., DOT in the US).
-
Inventory: Maintain a detailed inventory of the waste being prepared for disposal.
-
Segregation for Transport: Keep incompatible waste types separate during storage and staging for pickup.
-
Documentation: Complete all necessary paperwork, including hazardous waste manifests, as required by your institution and the waste vendor.
By adhering to these rigorous procedures, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.
References
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Your Disposal. (n.d.). EWC Code 07 03 03*. Retrieved from [Link]
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Your Disposal. (n.d.). EWC Code 07 03 07*. Retrieved from [Link]
- Richter, H., & Howard, J. B. (2000). Formation of polycyclic aromatic hydrocarbons and their growth to soot in flames. Progress in Energy and Combustion Science, 26(4-6), 565-608.
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Biffa. (n.d.). The European Waste Catalogue & Hazardous Waste List. Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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EDM Portal. (n.d.). EU list of wastes (without headings). Retrieved from [Link]
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CSG. (n.d.). EWC Codes Check Tool | European Waste Catalogue List. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR). Retrieved from [Link]
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Envera Consulting. (2014, March 19). Four Different RCRA Waste Codes (EPA Hazardous Wastes). Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Woodland, R. G., Hall, M. C., & Russell, R. R. (1965). Process for the disposal of chlorinated organic residues.
- Candeias, N. R., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3783.
- Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 108-123.
- Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Fun, H. K., et al. (2010). 4,5-Dichloro-2-methylpyridazin-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o65.
- Kumar, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis, 20(10), 1183-1200.
- Stelmachowski, S. (2011). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. Journal of Ecological Engineering, 12(3).
- Khurana, S., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).
- Lee, W. S., & Lin, C. C. (1999). Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. (OSTI ID: 757820).
- Sung, G. H., et al. (2014). Functionalization of 4,5-Dichloropyridazin-3(2H)-one. Journal of the Korean Chemical Society, 58(1), 140-143.
-
Dürr. (2012, May 25). Complex issues with incinerating liquid and gaseous residues. Retrieved from [Link]
- Kim, B. R., et al. (2013). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. Journal of the Korean Chemical Society, 57(6), 785-789.
-
C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]
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US Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 5-amino-4-chloro-2-methyl- - Substance Details. Retrieved from [Link]
- Di Carmine, G., et al. (2020). 4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. Molecules, 25(1), 169.
-
Ottokemi. (n.d.). 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one, 95%. Retrieved from [Link]
-
AERU. (n.d.). Pesticide properties for 5-amino-4-chloro-2-methyl-3(2H)-pyridazinone. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
This document provides essential safety and handling protocols for 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one, a chlorinated pyridazinone derivative. The guidance herein is directed at researchers, scientists, and drug development professionals. Our objective is to furnish you with the critical information necessary to operate safely, manage logistical challenges, and ensure proper disposal, thereby fostering a secure and efficient laboratory environment.
Understanding the Hazard: The "Why" Behind the Precautions
This compound belongs to a class of chlorinated heterocyclic compounds. While specific toxicological data for this exact molecule is limited, the known hazards of structurally similar pyridazinone derivatives provide a strong basis for a stringent safety posture. The primary hazards associated with this class of chemicals are significant and demand rigorous control measures.[1][2][3]
-
Severe Irritation: The compound is classified as a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1][3][4] The reactivity of the chloromethyl group and the chlorinated ring system is the underlying cause. Contact with skin can lead to irritation, while eye contact can cause serious damage.[1] Inhalation of the solid as a dust can irritate the entire respiratory tract.[1][5]
-
Potential Toxicity: Many chlorinated organic molecules are harmful or toxic if swallowed, inhaled, or absorbed through the skin.[2][4][6] Therefore, preventing any direct physical contact or aerosol generation is paramount.
These hazards dictate a multi-layered approach to safety, combining robust engineering controls with a comprehensive Personal Protective Equipment (PPE) strategy.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is your primary defense against chemical exposure where engineering controls cannot provide complete protection. The following table outlines the minimum required PPE for handling this compound.
| Protection Area | Required PPE Specification | Causality & Rationale |
| Eye & Face | ANSI Z87.1 compliant chemical splash goggles and a full-face shield.[7] | The compound is a serious eye irritant.[1][4][8] Goggles provide a seal against dust and splashes. The face shield offers a secondary, broader barrier of protection during activities with a higher splash or aerosolization potential, such as transferring large quantities or preparing solutions. |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[9][10][11] | The compound causes skin irritation.[1][2] Nitrile offers good chemical resistance. Double-gloving provides an additional layer of security against tears and permeation. The outer glove should be removed and disposed of immediately after handling the compound, before touching any other surfaces.[9] |
| Body Protection | A polyethylene-coated polypropylene disposable gown with long sleeves and elastic cuffs.[10][11] | A standard lab coat is insufficient as it can absorb chemical dust. A non-porous, coated gown prevents the solid particulate from contacting and permeating clothing and skin.[10] |
| Respiratory | All handling of the solid must occur within a certified chemical fume hood. | This is an engineering control and the primary method to prevent respiratory exposure.[5] It mitigates the risk of inhaling dust particles, which can cause respiratory irritation.[1][5] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot. Disposable shoe covers.[7][11] | This protects the feet from potential spills. Shoe covers prevent the tracking of contaminants out of the designated handling area.[9][11] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict, methodical workflow is critical for minimizing exposure risk.
Preparation & Weighing:
-
Area Preparation: Designate a specific area within a chemical fume hood for handling. Ensure the sash is at the appropriate height.
-
Don PPE: Before approaching the chemical, don all required PPE in the correct order: shoe covers, inner gloves, gown, face mask, goggles, face shield, and finally, outer gloves.
-
Weighing: When weighing the solid, use a weigh boat or creased weighing paper. Perform this task deep within the fume hood to ensure any generated dust is captured.
-
Aliquotting: Close the primary container immediately after removing the desired amount.
-
Cleanup: Carefully wipe down the balance and surrounding surfaces with a damp cloth (using an appropriate solvent if necessary), and dispose of the cloth as hazardous waste.
Solution Preparation:
-
Solvent Addition: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Mixing: If sonication or heating is required, ensure the vessel is properly sealed or vented into the fume hood's exhaust.
-
Post-Handling: After the procedure, remove the outer gloves and dispose of them as hazardous waste. With the inner gloves still on, decontaminate the exterior of your equipment before removing it from the fume hood.
Emergency & Disposal Protocols
Emergency Response:
-
Skin Contact: Immediately remove all contaminated clothing.[1][12] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[1][12] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure a thorough rinse.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention.[4][8]
Spill Management Workflow:
The following workflow outlines the critical steps for responding to a spill of this compound.
Sources
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- 2. 4,5-Dichloro-2-methyl-3(2H)-pyridazinone, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
